molecular formula C10H12O3 B023674 1-(2-Methoxyphenoxy)-2,3-epoxypropane CAS No. 2210-74-4

1-(2-Methoxyphenoxy)-2,3-epoxypropane

カタログ番号: B023674
CAS番号: 2210-74-4
分子量: 180.2 g/mol
InChIキー: RJNVSQLNEALZLC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2-Methoxyphenoxy)-2,3-epoxypropane, also known as this compound, is a useful research compound. Its molecular formula is C10H12O3 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 133442. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-[(2-methoxyphenoxy)methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-11-9-4-2-3-5-10(9)13-7-8-6-12-8/h2-5,8H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJNVSQLNEALZLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601292484
Record name 2-[(2-Methoxyphenoxy)methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601292484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2210-74-4
Record name 2-[(2-Methoxyphenoxy)methyl]oxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2210-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Guaiacol glycidyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002210744
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2210-74-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133442
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2210-74-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112256
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[(2-Methoxyphenoxy)methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601292484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(o-methoxyphenoxy)methyl]oxirane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.950
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GUAIACOL GLYCIDYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z96AT4ECV6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Methoxyphenoxy)-2,3-epoxypropane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(2-Methoxyphenoxy)-2,3-epoxypropane, also commonly known as guaiacol glycidyl ether, is an organic compound with the chemical formula C₁₀H₁₂O₃.[1][2] It is characterized by a methoxy-substituted phenyl group linked to an epoxy propane moiety, which imparts unique chemical properties.[1] This compound serves as a versatile and crucial intermediate in various chemical syntheses, most notably in the pharmaceutical industry for the production of β-adrenoblockers.[1][3] Its primary application lies in the synthesis of drugs such as the antianginal agent ranolazine, the β-blocker moprolol, the anxiolytic mephenoxalone, and the skeletal muscle relaxant methocarbamol.[3]

Nomenclature and Chemical Identifiers
  • Systematic IUPAC Name: 2-[(2-methoxyphenoxy)methyl]oxirane[4]

  • Common Synonyms: Guaiacol glycidyl ether, Glycidyl 2-methoxyphenyl ether, 1,2-Epoxy-3-(2-methoxyphenoxy)propane[4][5]

  • CAS Number: 2210-74-4[2][5]

  • Molecular Formula: C₁₀H₁₂O₃[2][5]

  • Molecular Weight: 180.20 g/mol [4][5]

  • EINECS Number: 218-644-8[5]

Core Physicochemical Properties

The physical and chemical properties of this compound are fundamental for its handling, storage, and application in synthetic chemistry.

PropertyValueReference(s)
Appearance Off-white or white crystalline solid[5]
Molecular Weight 180.20 g/mol [4][5]
Melting Point 33-36 °C[5]
Boiling Point 152-158 °C[5]
Density 1.142 g/cm³[5]
Flash Point 87.4 °C[5]
Water Solubility 4.21 g/L at 20 °C[5]
Vapor Pressure 0.0152 mmHg at 25 °C[5]
Refractive Index 1.526[5]
Storage Temperature -20 °C (Freezer) or 2-8 °C (Refrigerated)[5][6]

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the O-alkylation of 2-methoxyphenol (guaiacol) with epichlorohydrin in the presence of a base.[3] This reaction can proceed through two primary mechanisms: direct substitution of the chlorine atom by the phenoxide, or initial epoxide ring-opening by the phenoxide followed by intramolecular epoxidation.[3]

Detailed Experimental Protocol for Synthesis

An efficient synthesis process has been described which provides a high yield and purity of the final product.[7]

Materials:

  • 2-methoxyphenol (10 kg, 80.55 mol)

  • Epichlorohydrin (22.35 kg, 241.62 mol)

  • Sodium hydroxide (NaOH)

  • Water

  • Isopropanol (for purification)[8]

Procedure:

  • A solution of 2-methoxyphenol (10 kg) in water (40 L) is prepared in a reaction vessel at approximately 30 °C.[7]

  • Sodium hydroxide (1.61 kg, 40.25 mol) dissolved in water (10 L) is added to the vessel. The mixture is stirred for 30-45 minutes.[7]

  • Epichlorohydrin (22.35 kg) is then added, and the reaction mixture is stirred for 10-12 hours at a controlled temperature of 25-35 °C.[7]

  • After the reaction period, the layers are separated. The organic layer (bottom layer) is retained and washed with water (40 L).[7]

  • A solution of sodium hydroxide (3.22 kg, 80.5 mol) in water (10 L) is added to the organic layer at 27 °C, and the mixture is stirred for an additional 5-6 hours.[7]

  • The product layer is separated again and washed with a sodium hydroxide solution.[7]

  • Excess epichlorohydrin is recovered from the product layer by distillation under vacuum (650-700 mmHg) at a temperature below 90 °C.[7][8]

  • The resulting crude oily product is dissolved in isopropanol (3.0 L) and cooled to 0 °C to induce crystallization.[8]

  • The solid product is collected by filtration, yielding this compound with a purity of over 98%.[8]

Synthesis Workflow Diagram

SynthesisWorkflow Reactant1 2-Methoxyphenol (Guaiacol) Mixing Reaction at 25-35 °C Reactant1->Mixing Reactant2 Epichlorohydrin Reactant2->Mixing Base Sodium Hydroxide (NaOH) in Water Base->Mixing Separation Layer Separation Mixing->Separation Stir 10-12h Purification Vacuum Distillation & Crystallization Separation->Purification Organic Layer Product 1-(2-Methoxyphenoxy)- 2,3-epoxypropane Purification->Product Yield >80%

Caption: Workflow for the synthesis of this compound.

Reactivity and Biological Role

The primary chemical reactivity of this compound is centered around its strained epoxide ring. This functional group is susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is harnessed in the synthesis of various pharmaceutical compounds.[3]

Role as a Pharmaceutical Intermediate

This compound itself does not have a known direct mechanism of action in biological systems.[1] Its significance lies in its role as a key building block for more complex molecules with therapeutic activity.[1][3] For example, in the synthesis of ranolazine, the epoxide ring is opened by a secondary amine of a piperazine derivative to form the final drug substance. Ranolazine functions by inhibiting the late sodium current in cardiac cells, which is beneficial in treating chronic angina.[1]

Logical Relationship in Drug Synthesis

DrugSynthesis Intermediate 1-(2-Methoxyphenoxy) -2,3-epoxypropane Reaction Nucleophilic Ring-Opening Reaction Intermediate->Reaction Reagent Nucleophilic Amine (e.g., Piperazine derivative) Reagent->Reaction API Active Pharmaceutical Ingredient (e.g., Ranolazine) Reaction->API Forms C-N bond Target Biological Target (e.g., Late Sodium Channel) API->Target Inhibits

References

Guaiacol glycidyl ether chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of guaiacol glycidyl ether, a key intermediate in pharmaceutical synthesis. It details its chemical identity, physicochemical properties, and a standard experimental protocol for its preparation. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical Structure and IUPAC Name

Guaiacol glycidyl ether is an organic compound characterized by the presence of both an ether and an epoxide functional group. The molecule consists of a guaiacol moiety (2-methoxyphenol) linked to a glycidyl group via an ether bond.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-[(2-Methoxyphenoxy)methyl]oxirane [1]. It is also known by several synonyms, including 1,2-Epoxy-3-(o-methoxyphenoxy)propane and Glycidyl 2-methoxyphenyl ether[1][2][3][4][5]. The compound exists as a racemic mixture of (R) and (S) enantiomers, with specific CAS numbers for the racemate (2210-74-4) and the individual enantiomers[6][7][8].

The chemical structure is as follows:

Physicochemical Properties

Guaiacol glycidyl ether is typically a white to off-white crystalline solid at room temperature[2][4][9]. Its key physical and chemical properties are summarized in the table below for easy reference and comparison.

PropertyValue
Molecular Formula C₁₀H₁₂O₃[1][2][6]
Molecular Weight 180.20 g/mol [2][6][8]
CAS Number 2210-74-4[1][2]
Melting Point 33-36 °C[2][4]
Boiling Point 152-158 °C[2][4]
Density ~1.142 g/cm³[2]
Flash Point 87.4 °C[2]
Water Solubility 4.21 g/L at 20 °C[2][4]
Solubility Soluble in chloroform and methanol[4][9]

Synthesis of Guaiacol Glycidyl Ether: An Experimental Protocol

Guaiacol glycidyl ether is primarily synthesized via the condensation reaction of guaiacol (2-methoxyphenol) with epichlorohydrin in the presence of a base[10][11][12][13]. This Williamson ether synthesis variant is a common industrial method for producing glycidyl ethers.

Materials and Reagents
  • Guaiacol (2-methoxyphenol)

  • Epichlorohydrin (1-chloro-2,3-epoxypropane)

  • Sodium hydroxide (NaOH)

  • Water

  • Isopropanol (for purification)

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) (optional, but can improve yield)[10][12]

Reaction Procedure
  • Preparation of Base Solution : Dissolve sodium hydroxide in water in a suitable reaction vessel.

  • Addition of Reactants : To the stirred sodium hydroxide solution, add guaiacol and an excess of epichlorohydrin. The molar ratio of epichlorohydrin to guaiacol is typically between 1.5 and 2.5 to maximize the conversion of guaiacol[10].

  • Reaction Conditions : Maintain the reaction mixture at a controlled temperature, typically between 25-35 °C, with continuous stirring for several hours (e.g., 5-6 hours)[9].

  • Phase Separation : Upon completion of the initial reaction, stop the stirring and allow the layers to separate. The lower aqueous layer is removed.

  • Washing : The organic layer, containing the product and excess epichlorohydrin, is washed with a sodium hydroxide solution to remove any remaining acidic impurities[9][10].

  • Solvent Removal : Excess epichlorohydrin is recovered by distillation under reduced pressure[9][10][11].

  • Purification by Recrystallization : The crude oily product is dissolved in a suitable solvent, such as isopropanol or ethanol, and cooled to induce crystallization. The mixture is stirred at a low temperature (e.g., 0-5 °C) for a period to maximize crystal formation[9][11].

  • Isolation and Drying : The solid product is isolated by filtration or centrifugation and then dried under vacuum to yield high-purity guaiacol glycidyl ether[10][11].

The following diagram illustrates the general workflow for the synthesis and purification of guaiacol glycidyl ether.

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Workup Stage cluster_purification Purification Stage Reactants Guaiacol + Epichlorohydrin + NaOH (aq) Reaction Stirring at 25-35 °C Reactants->Reaction PhaseSep Phase Separation Reaction->PhaseSep Reaction Mixture Washing Washing with NaOH (aq) PhaseSep->Washing Distillation Distillation (remove excess epichlorohydrin) Washing->Distillation Recrystallization Recrystallization (Isopropanol) Distillation->Recrystallization Crude Product Filtration Filtration/ Centrifugation Recrystallization->Filtration Drying Vacuum Drying Filtration->Drying FinalProduct Pure Guaiacol Glycidyl Ether Drying->FinalProduct >99.5% Purity

Synthesis and purification workflow for guaiacol glycidyl ether.

Application in Drug Development

The primary application of guaiacol glycidyl ether in the pharmaceutical industry is as a crucial starting material for the synthesis of Ranolazine[4][9][10]. Ranolazine is an anti-anginal medication used to treat chronic stable angina. It functions as a piperazine derivative that is thought to act by inhibiting the late sodium current in heart cells.

The synthesis of Ranolazine involves the reaction of guaiacol glycidyl ether with a piperazine derivative. The high purity of guaiacol glycidyl ether is essential for ensuring the quality and yield of the final active pharmaceutical ingredient (API).

The logical relationship of guaiacol glycidyl ether as a key intermediate is depicted in the diagram below.

Ranolazine_Synthesis_Pathway Guaiacol Guaiacol GGE Guaiacol Glycidyl Ether (Key Intermediate) Guaiacol->GGE Condensation Epichlorohydrin Epichlorohydrin Epichlorohydrin->GGE Condensation Ranolazine Ranolazine (Active Pharmaceutical Ingredient) GGE->Ranolazine Coupling Reaction Piperazine_Derivative Piperazine Derivative Piperazine_Derivative->Ranolazine Coupling Reaction

Role of Guaiacol Glycidyl Ether in the synthesis of Ranolazine.

References

An In-depth Technical Guide to 1-(2-Methoxyphenoxy)-2,3-epoxypropane (CAS 2210-74-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Methoxyphenoxy)-2,3-epoxypropane, also known as Guaiacol Glycidyl Ether, is a crucial chemical intermediate with the CAS number 2210-74-4.[1][2][3][4] Its molecular structure, featuring a glycidyl ether group attached to a guaiacol moiety, makes it a versatile building block in organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and its primary applications, with a focus on its role in the pharmaceutical industry as a key precursor for the synthesis of the antianginal drug Ranolazine.[1][2]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in various experimental and industrial settings.

PropertyValueReference(s)
CAS Number 2210-74-4[1][2][3][4][5][6]
Molecular Formula C₁₀H₁₂O₃[1][2][4][5][6]
Molecular Weight 180.20 g/mol [2][5]
IUPAC Name 2-[(2-methoxyphenoxy)methyl]oxirane[2]
Synonyms Guaiacol glycidyl ether, 1,2-Epoxy-3-(2-methoxyphenoxy)propane, Glycidyl 2-methoxyphenyl ether[2][4]
Appearance White crystalline solid or oily product[7]
Boiling Point 120 °C at 2 mmHg
Purity >98% (by HPLC)[7]
Solubility Soluble in dichloromethane
Storage Sealed in a dry environment at 2-8°C[5][8]

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound.

  • ¹H NMR (400 MHz, CDCl₃, δ): 6.8−7.0 (m, 4H), 4.3 (dd, J = 5.6 Hz, 5.4 Hz, 1H), 3.8 (dd, J = 5.6 Hz, 5.3 Hz, 1H), 3.7 (s, 3H), 3.2−3.4 (m, 1H), 2.8 (dd, J = 5.6 Hz, 5.4 Hz, 1H), 2.7 (dd, J = 5.6 Hz, 5.3 Hz, 1H).[9]

  • IR (KBr, cm⁻¹): 2935 (C−H, aliphatic), 1594 and 1509 (C=C, aromatic), 1258 and 1231 (C−O−C, aralkyl ether), 1125 and 1025 (C−O−C, epoxide).[9]

  • Mass Spectrometry (m/z): 181 (M+ + H).[9]

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported, primarily involving the reaction of 2-methoxyphenol (guaiacol) with epichlorohydrin under basic conditions.[1][2]

Protocol 1: Laboratory Scale Synthesis [10]

  • Dissolve 76 g of 2-methoxyphenol in approximately 60 ml of water and 200 ml of dioxane containing 29 g of sodium hydroxide.

  • Slowly add a large excess of epichlorohydrin (80 g) to the solution.

  • Stir the solution at reflux temperature for 3 hours.

  • After cooling, dilute the mixture with ether and wash it with two portions of water.

  • Dry the ether extract using anhydrous magnesium sulfate.

  • Evaporate the solvent from the dried extract.

  • Distill the residue to obtain the final product, this compound.

Protocol 2: Efficient Industrial Process [9]

  • To a stirring solution of 2-methoxyphenol (10 kg, 80.55 mol) and water (40 L) at approximately 30 °C, add sodium hydroxide (1.61 kg, 40.25 mol) and water (10 L).

  • After stirring for 30−45 minutes, add epichlorohydrin (22.35 kg, 241.62 mol) and continue stirring for 10−12 hours at 25−35 °C.

  • Separate the layers and add water (40 L) to the organic layer (bottom layer).

  • Add a solution of sodium hydroxide (3.22 kg, 80.5 mol) in water (10 L) at 27 °C and stir for 5−6 hours.

  • Separate the bottom product layer and wash it with a sodium hydroxide solution (3.0 kg in 30 L of water).

  • Recover excess epichlorohydrin by distillation of the product layer at a temperature below 90 °C under vacuum (650−700 mmHg) to yield the title compound.

Synthesis of Ranolazine from this compound

This compound is a key intermediate in the synthesis of Ranolazine.[11][12] The following protocol outlines a method for this conversion.

Protocol 3: Synthesis of Ranolazine [11]

  • Prepare a solution of the necessary piperazine derivative.

  • To a combined organic layer containing the piperazine derivative, add 80 g of this compound.

  • Distill off the solvent (e.g., methylene chloride) under reduced pressure.

  • Add 500 ml of methanol and reflux the mixture for 5-6 hours.

  • Cool the reaction mass to room temperature and add 500 ml of water.

  • Cool the mixture to 0°C.

  • Filter the resulting precipitate to obtain crude Ranolazine.

Applications in Drug Development

The primary application of this compound in the pharmaceutical industry is as a precursor for the synthesis of β-adrenoblockers, most notably Ranolazine.[1][2] Ranolazine is an antianginal medication used to treat chronic angina.[1]

Mechanism of Action of Ranolazine

This compound itself does not have a direct biological mechanism of action.[1] Its significance lies in its role in forming Ranolazine. Ranolazine's primary mechanism of action is the inhibition of the late inward sodium current (INa) in cardiomyocytes.[13][14][15] This inhibition leads to a reduction in intracellular sodium and calcium overload, which in turn reduces the tension in the heart wall and the oxygen requirement of the cardiac muscle.[13][14][16]

Ranolazine_Mechanism Ischemia Myocardial Ischemia Late_INa Increased Late Sodium Current (INa) Ischemia->Late_INa Na_Overload Intracellular Na+ Overload Late_INa->Na_Overload NCX Na+/Ca2+ Exchanger (Reverse Mode) Na_Overload->NCX Ca_Overload Intracellular Ca2+ Overload NCX->Ca_Overload Diastolic_Tension Increased Diastolic Wall Tension Ca_Overload->Diastolic_Tension MVO2 Increased Myocardial Oxygen Consumption Diastolic_Tension->MVO2 Angina Angina Pectoris MVO2->Angina Ranolazine Ranolazine Ranolazine->Late_INa Inhibits

Caption: Mechanism of action of Ranolazine in alleviating myocardial ischemia.

Experimental Workflows

General Synthesis and Application Workflow

The following diagram illustrates the general workflow from the synthesis of this compound to its application in the production of Ranolazine.

Synthesis_Workflow cluster_synthesis Synthesis of Intermediate cluster_application Application in Drug Synthesis Guaiacol Guaiacol (2-Methoxyphenol) Reaction1 Condensation Reaction (Basic Conditions) Guaiacol->Reaction1 Epichlorohydrin Epichlorohydrin Epichlorohydrin->Reaction1 Intermediate 1-(2-Methoxyphenoxy)- 2,3-epoxypropane Reaction1->Intermediate Purification1 Purification (Distillation) Intermediate->Purification1 Reaction2 Condensation Reaction Intermediate->Reaction2 Piperazine_Derivative Piperazine Derivative Piperazine_Derivative->Reaction2 Ranolazine_Crude Crude Ranolazine Reaction2->Ranolazine_Crude Purification2 Purification Ranolazine_Crude->Purification2 Ranolazine_Final Pure Ranolazine Purification2->Ranolazine_Final

Caption: General workflow for the synthesis and application of this compound.

Safety and Handling

This compound and its precursors, such as epichlorohydrin, require careful handling due to their potential hazards. Epichlorohydrin is classified as a flammable liquid and vapor, toxic if swallowed, in contact with skin, or if inhaled, and may cause cancer.[17][18][19]

General Handling Precautions:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[20]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[17][20]

  • Avoid breathing vapors or mists.

  • Keep away from heat, sparks, and open flames.[17]

  • Ground all equipment to prevent static discharge.[20]

First Aid Measures:

  • In case of skin contact: Immediately wash off with soap and plenty of water.[17]

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[17]

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[17]

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[17]

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a chemical intermediate of significant importance, particularly in the synthesis of the cardiovascular drug Ranolazine. A thorough understanding of its chemical and physical properties, synthesis protocols, and handling requirements is essential for researchers and professionals in the fields of chemistry and drug development. This guide provides a comprehensive technical overview to support its safe and effective use in these applications.

References

Physical and chemical properties of guaiacol glycidyl ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guaiacol glycidyl ether (CAS No. 2210-74-4), with the chemical name 2-[(2-methoxyphenoxy)methyl]oxirane, is a key chemical intermediate predominantly utilized in the pharmaceutical industry. Its significance lies in its role as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), most notably the antianginal drug Ranolazine. This technical guide provides an in-depth overview of the physical and chemical properties of guaiacol glycidyl ether, detailed experimental protocols for its synthesis and analysis, and its primary applications in drug development.

Physical and Chemical Properties

Guaiacol glycidyl ether is a white to off-white crystalline solid at room temperature.[1] Its fundamental physical and chemical properties are summarized in the table below, providing a quick reference for laboratory and developmental work.

PropertyValueReferences
Chemical Structure C₁₀H₁₂O₃[2]
Molecular Weight 180.20 g/mol [2]
CAS Number 2210-74-4
Appearance White to off-white crystalline solid[1]
Melting Point 33-36 °C[1]
Boiling Point 265.3 °C at 760 mmHg
Density 1.142 g/cm³
Solubility Soluble in chloroform and methanol. Low water solubility.
Flash Point 87.4 °C

Spectral Data

Spectroscopic analysis is crucial for the identification and purity assessment of guaiacol glycidyl ether. Below are the key spectral data and their interpretations.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (CDCl₃): The proton NMR spectrum exhibits characteristic signals corresponding to the aromatic, methoxy, and glycidyl ether protons. The chemical shifts (δ) are typically observed around 6.9-7.0 ppm for the aromatic protons, 3.8 ppm for the methoxy group protons, and within the 2.7-4.2 ppm range for the protons of the oxirane ring and the adjacent methylene group.

  • ¹³C NMR (CDCl₃): The carbon-13 NMR spectrum shows distinct peaks for the aromatic carbons (typically in the 110-150 ppm range), the methoxy carbon (around 56 ppm), and the carbons of the glycidyl ether moiety (oxirane carbons around 44-50 ppm and the methylene carbon around 70 ppm).

Infrared (IR) Spectroscopy

The FT-IR spectrum of guaiacol glycidyl ether displays characteristic absorption bands that confirm its molecular structure. Key peaks include:

  • Aromatic C-H stretching: ~3050 cm⁻¹

  • Aliphatic C-H stretching: ~2900-3000 cm⁻¹

  • Aromatic C=C bending: ~1500-1600 cm⁻¹

  • Ether C-O-C stretching (asymmetric and symmetric): ~1030-1250 cm⁻¹[3][4]

  • Oxirane ring vibrations (C-O stretching): ~850-950 cm⁻¹ and ~1250 cm⁻¹

Mass Spectrometry (MS)

The electron ionization mass spectrum of guaiacol glycidyl ether would be expected to show a molecular ion peak [M]⁺ at m/z 180. The fragmentation pattern is characteristic of ethers, involving cleavage alpha to the oxygen atom.[5][6] Key fragments would likely include:

  • m/z 137: Loss of the glycidyl group (-CH₂CHOCH₂).

  • m/z 124: Resulting from the guaiacol moiety.

  • m/z 109: Loss of a methyl group from the guaiacol fragment.

  • m/z 57: The glycidyl cation [CH₂CHOCH₂]⁺.

Experimental Protocols

Synthesis of Guaiacol Glycidyl Ether

Guaiacol glycidyl ether is typically synthesized via the Williamson ether synthesis, reacting guaiacol with epichlorohydrin in the presence of a base.[7]

Materials:

  • Guaiacol

  • Epichlorohydrin

  • Sodium hydroxide (NaOH)

  • Water

  • A suitable organic solvent (e.g., toluene, or the reaction can be run in excess epichlorohydrin)

  • Phase transfer catalyst (e.g., tetrabutylammonium bromide - TBAB) (optional, but can improve yield)

Procedure:

  • A solution of sodium hydroxide in water is prepared in a reaction vessel equipped with a stirrer, thermometer, and dropping funnel.

  • Guaiacol is added to the aqueous NaOH solution (or dissolved in an organic solvent).

  • Epichlorohydrin is added dropwise to the reaction mixture while maintaining the temperature between 25-40 °C. The use of a phase transfer catalyst is often employed at this stage.

  • The reaction is stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, the organic layer is separated. If no organic solvent was used, one is added to extract the product.

  • The organic layer is washed with water and then brine to remove any remaining base and salts.

  • The organic solvent and any excess epichlorohydrin are removed by distillation under reduced pressure.

  • The crude guaiacol glycidyl ether can be purified by vacuum distillation or recrystallization from a suitable solvent like isopropanol or a hexane/heptane mixture to yield a high-purity product.[7]

GGE_Synthesis Guaiacol Guaiacol Reaction Reaction Vessel (25-40 °C) Guaiacol->Reaction Epichlorohydrin Epichlorohydrin Epichlorohydrin->Reaction Base NaOH (aq) Base->Reaction PTC Phase Transfer Catalyst (e.g., TBAB) PTC->Reaction Separation Phase Separation Reaction->Separation Washing Washing (Water, Brine) Separation->Washing Distillation Solvent Removal (Reduced Pressure) Washing->Distillation Purification Purification (Vacuum Distillation or Recrystallization) Distillation->Purification GGE High-Purity Guaiacol Glycidyl Ether Purification->GGE

Synthesis Workflow for Guaiacol Glycidyl Ether.
Purity Analysis

The purity of guaiacol glycidyl ether is critical for its use in pharmaceutical synthesis. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary analytical techniques for this purpose.[8]

Gas Chromatography (GC) Method (General Protocol):

  • Instrument: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Sample Preparation: Dissolve a known amount of guaiacol glycidyl ether in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

High-Performance Liquid Chromatography (HPLC) Method (General Protocol): While a specific validated method for guaiacol glycidyl ether is not readily available in the public domain, a general reverse-phase HPLC method can be developed as follows:

  • Instrument: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water. For example, starting with 40% acetonitrile and increasing to 80% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 275 nm.

  • Column Temperature: 30 °C.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of about 0.1 mg/mL.

GGE_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis Sample Guaiacol Glycidyl Ether Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution GC Gas Chromatography (GC-FID) Dissolution->GC HPLC High-Performance Liquid Chromatography (RP-HPLC-UV) Dissolution->HPLC Chromatogram Obtain Chromatogram GC->Chromatogram HPLC->Chromatogram Integration Peak Integration and Area % Calculation Chromatogram->Integration Purity Determine Purity Integration->Purity

Logical Workflow for Purity Analysis of Guaiacol Glycidyl Ether.

Applications in Drug Development

The primary application of guaiacol glycidyl ether in drug development is its use as a key intermediate in the synthesis of Ranolazine.[9] Ranolazine is an antianginal medication used to treat chronic angina.

Synthesis of Ranolazine

The synthesis of Ranolazine involves the nucleophilic ring-opening of the epoxide in guaiacol glycidyl ether by a piperazine derivative, specifically N-(2,6-dimethylphenyl)-1-piperazine acetamide.[9]

Reaction Scheme: The nitrogen atom of the piperazine derivative acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring of guaiacol glycidyl ether. This reaction is typically carried out in a suitable solvent such as ethanol or isopropanol at elevated temperatures. The reaction results in the formation of a new carbon-nitrogen bond and the opening of the epoxide ring to form a hydroxyl group, yielding the Ranolazine molecule.

Ranolazine_Synthesis GGE Guaiacol Glycidyl Ether (Epoxide) Reaction Nucleophilic Ring-Opening GGE->Reaction Piperazine_Derivative N-(2,6-dimethylphenyl) -1-piperazine acetamide Piperazine_Derivative->Reaction Ranolazine Ranolazine Reaction->Ranolazine Solvent Solvent (e.g., Isopropanol) Solvent->Reaction Heat Heat Heat->Reaction

Synthesis of Ranolazine from Guaiacol Glycidyl Ether.

Conclusion

Guaiacol glycidyl ether is a vital intermediate in the pharmaceutical industry, with its physical and chemical properties being well-suited for its role in organic synthesis. A thorough understanding of its characteristics, along with robust analytical methods for purity determination, is essential for its effective use in the manufacturing of high-quality active pharmaceutical ingredients like Ranolazine. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and professionals in the field of drug development.

References

Spectroscopic Profile of 1-(2-Methoxyphenoxy)-2,3-epoxypropane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(2-Methoxyphenoxy)-2,3-epoxypropane, a key intermediate in the synthesis of various pharmaceuticals, including the antianginal drug ranolazine. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Chemical Structure and Properties

IUPAC Name: 2-[(2-methoxyphenoxy)methyl]oxirane Common Name: Guaiacol glycidyl ether CAS Number: 2210-74-4 Molecular Formula: C₁₀H₁₂O₃ Molecular Weight: 180.20 g/mol

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a quantitative reference for its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
6.8 - 7.0m-4HAromatic protons
4.3dd5.6, 5.41HO-CH ₂ (epoxide ring)
3.8dd5.6, 5.31HO-CH ₂ (epoxide ring)
3.7s-3HO-CH
3.2 - 3.4m-1HCH (epoxide ring)
2.8dd5.6, 5.41HCH ₂ (epoxide ring)
2.7dd5.6, 5.31HCH ₂ (epoxide ring)
Solvent: CDCl₃, Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

A comparative analysis of (S)-Guaiacol glycidyl ether (the S-enantiomer of this compound) has been conducted, and its ¹³C NMR spectrum is available.[2] While a detailed list of chemical shifts is not explicitly provided in the initial findings, the spectrum serves as a reference for the compound's carbon framework.

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Assignment
2935C-H, aliphatic
1594 and 1509C=C, aromatic
1258 and 1231C-O-C, aralkyl ether
1125 and 1025C-O-C, epoxide
Sample Preparation: KBr pellet[1]
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

m/zInterpretation
181[M+H]⁺
Ionization Method: Not specified, likely a soft ionization technique given the observation of the protonated molecular ion.[1]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

An efficient synthesis involves the reaction of 2-methoxyphenol with epichlorohydrin.[1]

Procedure:

  • A solution of 2-methoxyphenol (10 kg, 80.55 mol) in water (40 L) is prepared at approximately 30 °C.

  • Sodium hydroxide (1.61 kg, 40.25 mol) dissolved in water (10 L) is added to the solution.

  • After stirring for 30-45 minutes, epichlorohydrin (22.35 kg, 241.62 mol) is added.

  • The mixture is stirred for 10-12 hours at 25-35 °C.

  • The layers are separated, and the organic layer (bottom layer) is treated with an aqueous solution of sodium hydroxide (3.22 kg, 80.5 mol in 10 L of water) at 27 °C and stirred for 5-6 hours.

  • The product layer is separated and washed with a sodium hydroxide solution.

  • Excess epichlorohydrin is removed by distillation under vacuum (650-700 mmHg) at a temperature below 90 °C to yield the final product.[1]

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of 1-(2-Methoxyphenoxy)- 2,3-epoxypropane Purification Purification (Distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Sample Preparation IR IR Spectroscopy Purification->IR Sample Preparation MS Mass Spectrometry Purification->MS Sample Preparation Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

Signaling Pathways and Logical Relationships in Spectroscopic Analysis

The following diagram illustrates the logical relationships between the different spectroscopic techniques and the structural information they provide for a molecule like this compound.

Spectroscopic_Logic cluster_techniques Spectroscopic Techniques cluster_information Derived Structural Information H_NMR ¹H NMR Proton_Env Proton Environment & Connectivity H_NMR->Proton_Env C_NMR ¹³C NMR Carbon_Backbone Carbon Skeleton C_NMR->Carbon_Backbone IR IR Spectroscopy Functional_Groups Functional Groups (e.g., ether, epoxide) IR->Functional_Groups MS Mass Spectrometry Molecular_Weight_Formula Molecular Weight & Formula MS->Molecular_Weight_Formula Molecule 1-(2-Methoxyphenoxy)- 2,3-epoxypropane Proton_Env->Molecule Carbon_Backbone->Molecule Functional_Groups->Molecule Molecular_Weight_Formula->Molecule

References

Solubility Profile of Guaiacol Glycidyl Ether: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of guaiacol glycidyl ether (GGE) in various solvents. The information contained herein is intended to support research, development, and formulation activities involving this compound. Guaiacol glycidyl ether is a key intermediate in the synthesis of pharmaceuticals, and a thorough understanding of its solubility is crucial for its effective use.

Core Data Summary

SolventQuantitative Solubility ( g/100 mL)Qualitative SolubilityTemperature (°C)
Water0.421[1][2][3]Slightly soluble20
ChloroformData not availableSoluble[4][5]Not specified
MethanolData not availableSoluble[1][3][5]Not specified
DichloromethaneData not availableSoluble[4]Not specified
Ethyl AcetateData not availableSoluble[4]Not specified
DMSOData not availableSoluble[4]Not specified
AcetoneData not availableSoluble[4]Not specified

Experimental Protocols

To facilitate further research and validation, two detailed experimental protocols for determining the solubility of guaiacol glycidyl ether are provided below. These methods, gravimetric and UV-Vis spectroscopic, are standard techniques for solubility assessment.

Gravimetric Method for Solubility Determination

This method relies on the direct measurement of the mass of the dissolved solute in a saturated solution.

Materials:

  • Guaiacol Glycidyl Ether (solid)

  • Solvent of interest (e.g., methanol, acetone)

  • Analytical balance

  • Thermostatic shaker or water bath

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Evaporating dish or pre-weighed vials

  • Oven

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of guaiacol glycidyl ether to a known volume of the solvent in a sealed container.

    • Place the container in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C) to ensure equilibrium.

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure saturation. The presence of undissolved solid material at the end of this period is essential.

  • Sample Collection and Filtration:

    • Allow the solution to settle.

    • Carefully withdraw a known volume of the supernatant using a calibrated pipette.

    • Filter the collected supernatant through a syringe filter (e.g., 0.45 µm) to remove any undissolved solid particles. The filtration should be performed at the same temperature as the equilibration to prevent precipitation or further dissolution.

  • Solvent Evaporation and Mass Determination:

    • Transfer a precise volume of the clear filtrate to a pre-weighed evaporating dish or vial.

    • Place the dish or vial in an oven at a temperature sufficient to evaporate the solvent without degrading the guaiacol glycidyl ether (a temperature below its boiling point of 152-158°C is recommended). A vacuum oven can be used for lower temperature evaporation.

    • Once the solvent has completely evaporated, cool the container to room temperature in a desiccator and weigh it on an analytical balance.

    • Repeat the drying and weighing process until a constant mass is achieved.

  • Calculation of Solubility:

    • The mass of the dissolved guaiacol glycidyl ether is the final constant mass of the container minus the initial mass of the empty container.

    • Solubility is then calculated as the mass of the dissolved solid per volume of the solvent (e.g., in g/100 mL).

UV-Vis Spectroscopic Method for Solubility Determination

This method is suitable for compounds that absorb ultraviolet or visible light and relies on the Beer-Lambert law.

Materials:

  • Guaiacol Glycidyl Ether

  • Solvent of interest (must be transparent in the UV-Vis range of interest)

  • UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

  • Thermostatic shaker or water bath

  • Filtration apparatus

Procedure:

  • Preparation of a Calibration Curve:

    • Prepare a series of standard solutions of guaiacol glycidyl ether in the chosen solvent with known concentrations.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for guaiacol glycidyl ether.

    • Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear in the concentration range of interest.

  • Preparation of a Saturated Solution:

    • Follow the same procedure as described in the gravimetric method (Step 1) to prepare a saturated solution at a constant temperature.

  • Sample Collection, Filtration, and Dilution:

    • Withdraw a sample of the supernatant from the saturated solution and filter it as described previously.

    • Carefully perform a precise dilution of the clear filtrate with the solvent to bring the concentration within the linear range of the calibration curve.

  • Absorbance Measurement and Concentration Determination:

    • Measure the absorbance of the diluted filtrate at the λmax.

    • Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

    • Express the solubility in the desired units (e.g., g/100 mL).

Synthesis Workflow

The industrial synthesis of guaiacol glycidyl ether typically involves the reaction of guaiacol with epichlorohydrin in the presence of a base. The following diagram illustrates a general workflow for this process.

SynthesisWorkflow Guaiacol Guaiacol Reactor Reaction Vessel Guaiacol->Reactor Epichlorohydrin Epichlorohydrin Epichlorohydrin->Reactor Base Aqueous Base (e.g., NaOH) Base->Reactor PhaseTransferCatalyst Phase Transfer Catalyst (optional) PhaseTransferCatalyst->Reactor Reaction Condensation Reaction Reactor->Reaction Separation Phase Separation Reaction->Separation Washing Washing of Organic Layer Separation->Washing Organic Phase Distillation Distillation Washing->Distillation CrudeProduct Crude Guaiacol Glycidyl Ether Distillation->CrudeProduct Fractional Distillation Purification Recrystallization/ Purification CrudeProduct->Purification FinalProduct High-Purity Guaiacol Glycidyl Ether Purification->FinalProduct

Caption: A generalized workflow for the synthesis of guaiacol glycidyl ether.

References

An In-depth Technical Guide on the Mechanism of Action of 1-(2-Methoxyphenoxy)-2,3-epoxypropane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 1-(2-methoxyphenoxy)-2,3-epoxypropane derivatives. These compounds, belonging to the aryloxypropanolamine class, are primarily recognized for their interaction with the adrenergic nervous system, particularly as antagonists of β-adrenergic receptors. This guide delves into their structure-activity relationships, the signaling pathways they modulate, and the experimental protocols used for their pharmacological characterization.

Core Mechanism of Action: β-Adrenergic Receptor Antagonism

The principal mechanism of action for derivatives of this compound is the competitive, reversible blockade of β-adrenergic receptors (β-adrenoceptors). These receptors are integral membrane proteins that are activated by the endogenous catecholamines, epinephrine and norepinephrine, playing a crucial role in the sympathetic nervous system's regulation of various physiological processes, most notably in the cardiovascular, respiratory, and endocrine systems.

By binding to these receptors, this compound derivatives prevent the binding of endogenous agonists, thereby inhibiting the downstream signaling cascade. This antagonistic action leads to a reduction in sympathetic tone, resulting in effects such as decreased heart rate (negative chronotropy), reduced force of cardiac contraction (negative inotropy), and lower blood pressure.

The this compound scaffold serves as a key pharmacophore. The epoxy ring is typically opened by an amine to yield the active propanolamine side chain, which is crucial for binding to the β-adrenergic receptor. The 2-methoxyphenoxy (guaiacyl) group significantly influences the compound's affinity and selectivity for the receptor subtypes (β1 and β2).

Structure-Activity Relationships (SAR)

The pharmacological profile of these derivatives is intricately linked to their chemical structure:

  • Aromatic Moiety : The presence of the 2-methoxyphenoxy group is a key determinant of the β-blocking activity. Ortho-substitution on the phenoxy ring, as is the case with the methoxy group, is generally associated with high antagonist potency.

  • Propanolamine Side Chain : The –OCH2CH(OH)CH2NH– side chain is essential for binding to the β-adrenoceptor. The hydroxyl group on the second carbon is critical for interaction with a conserved serine residue in the receptor's binding pocket.

  • Amine Substituent : The nature of the substituent on the terminal amine group influences both the potency and the selectivity of the compound. Bulky alkyl groups, such as isopropyl or tert-butyl, are often optimal for high affinity.

  • Stereochemistry : The hydroxyl-bearing carbon of the propanolamine side chain is a chiral center. The (S)-enantiomer is consistently found to be significantly more potent in its β-blocking activity than the (R)-enantiomer.

Quantitative Pharmacological Data

While comprehensive quantitative data for a wide range of this compound derivatives is not available in a single source, the following table presents data for a structurally related compound, PP-34 (1-(tert-butylamino)-3-(5-tert-butylaminomethyl-2-methoxyphenoxy) propan-2-ol), which shares the core 2-methoxyphenoxy propanolamine structure. This data provides insight into the potential potency and selectivity of this class of compounds.

CompoundReceptor SubtypeParameterValue
PP-34 β1-adrenoceptorpA27.89 ± 0.15
β2-adrenoceptorpKB6.13 ± 0.09
β3-adrenoceptorpKB6.30 ± 0.19

pA2 and pKB are measures of antagonist potency, with higher values indicating greater affinity.

Signaling Pathway

The antagonism of β-adrenergic receptors by this compound derivatives interrupts the canonical G-protein coupled receptor (GPCR) signaling cascade. The following diagram illustrates this pathway.

beta_adrenergic_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamine Catecholamine (Agonist) BetaReceptor β-Adrenergic Receptor Catecholamine->BetaReceptor Binds & Activates BetaBlocker This compound Derivative (Antagonist) BetaBlocker->BetaReceptor Binds & Blocks G_protein Gs Protein BetaReceptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response (e.g., ↑ Heart Rate, ↑ Contractility) PKA->CellularResponse Phosphorylates Targets

Caption: β-Adrenergic Receptor Signaling Pathway and its Inhibition.

Experimental Protocols

The pharmacological characterization of this compound derivatives as β-adrenergic antagonists involves a variety of in vitro and in vivo experimental protocols.

In Vitro Assays

1. Radioligand Binding Assay

This assay is used to determine the affinity of the derivatives for β-adrenergic receptor subtypes.

  • Objective : To determine the equilibrium dissociation constant (Ki) of the test compounds.

  • Principle : A competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [³H]-dihydroalprenolol) for binding to the receptors in a membrane preparation from a tissue or cell line expressing the target receptor.

  • Methodology :

    • Membrane Preparation : Tissues (e.g., heart ventricles for β1, lung for β2) or cells overexpressing the receptor subtype are homogenized and centrifuged to isolate the cell membranes.

    • Assay Incubation : A fixed concentration of the radioligand and varying concentrations of the test compound are incubated with the membrane preparation in a suitable buffer.

    • Separation : The receptor-bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

    • Quantification : The radioactivity retained on the filters is measured by liquid scintillation counting.

    • Data Analysis : The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

2. Isolated Tissue/Organ Bath Assays

These functional assays assess the antagonist activity of the derivatives on isolated tissues.

  • Objective : To determine the pA2 value, a measure of the antagonist's potency in a functional assay.

  • Principle : The ability of the antagonist to inhibit the physiological response induced by a β-adrenergic agonist (e.g., isoprenaline) is measured.

  • Methodology (Example: Guinea Pig Atria for β1 activity) :

    • Tissue Preparation : The atria are dissected from a guinea pig and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated.

    • Response Measurement : The spontaneous beating rate of the atria is recorded.

    • Agonist Response : A cumulative concentration-response curve to isoprenaline is generated to determine the baseline agonist potency.

    • Antagonist Incubation : The tissue is incubated with a fixed concentration of the test compound for a defined period.

    • Shift in Agonist Response : A second cumulative concentration-response curve to isoprenaline is generated in the presence of the antagonist.

    • Data Analysis : The rightward shift in the agonist concentration-response curve is used to calculate the dose ratio, from which the pA2 value is determined using a Schild plot.

In Vivo Assays

1. Isoprenaline-Induced Tachycardia in Anesthetized Rats

This assay evaluates the β-blocking activity of the derivatives in a whole-animal model.

  • Objective : To assess the in vivo potency and duration of action of the β-blockers.

  • Principle : The ability of the test compound to antagonize the increase in heart rate (tachycardia) induced by the β-agonist isoprenaline is measured.

  • Methodology :

    • Animal Preparation : Rats are anesthetized, and catheters are inserted for drug administration and blood pressure/heart rate monitoring.

    • Baseline Measurement : Baseline heart rate and blood pressure are recorded.

    • Agonist Challenge : A dose of isoprenaline is administered to induce a tachycardic response.

    • Test Compound Administration : The test compound is administered intravenously or orally.

    • Post-treatment Agonist Challenge : The isoprenaline challenge is repeated at various time points after administration of the test compound.

    • Data Analysis : The percentage inhibition of the isoprenaline-induced tachycardia is calculated to determine the potency and duration of the β-blocking effect.

Experimental Workflow

The following diagram outlines a typical workflow for the pharmacological evaluation of a novel this compound derivative.

experimental_workflow Start Synthesis of This compound Derivatives InVitroScreening In Vitro Screening Start->InVitroScreening BindingAssay Radioligand Binding Assay (β1 and β2 affinity) InVitroScreening->BindingAssay FunctionalAssay Isolated Tissue Assay (β1 and β2 antagonism) InVitroScreening->FunctionalAssay DataAnalysis Data Analysis and Lead Optimization BindingAssay->DataAnalysis FunctionalAssay->DataAnalysis InVivoTesting In Vivo Testing RatTachycardia Isoprenaline-Induced Tachycardia in Rats InVivoTesting->RatTachycardia RatTachycardia->DataAnalysis DataAnalysis->InVivoTesting Promising Compounds SAR Structure-Activity Relationship (SAR) Analysis DataAnalysis->SAR End Lead Candidate Selection DataAnalysis->End SAR->Start Iterative Design

Caption: Workflow for Pharmacological Evaluation.

Conclusion

Derivatives of this compound represent a class of compounds with a well-defined mechanism of action centered on the antagonism of β-adrenergic receptors. Their pharmacological activity is governed by specific structural features, allowing for the potential to modulate potency and selectivity through synthetic modifications. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of these compounds, from initial in vitro screening to in vivo validation. A thorough understanding of their mechanism of action is paramount for the rational design and development of novel therapeutic agents within this chemical class.

The Biological Profile of 1-(2-Methoxyphenoxy)-2,3-epoxypropane and its Precursors: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Methoxyphenoxy)-2,3-epoxypropane, also known as Guaiacol Glycidyl Ether, is a key chemical intermediate primarily recognized for its role in the synthesis of various pharmaceuticals, most notably the anti-anginal agent ranolazine and the expectorant guaifenesin. While the biological activities of its derivatives are well-documented, the intrinsic biological profile of this precursor is less extensively studied. This technical guide consolidates the available data on the biological activity, metabolic pathways, and relevant experimental protocols for this compound and its precursors. Due to the limited direct research on this intermediate, this paper also draws upon data from structurally related compounds to provide a more comprehensive overview for researchers in drug development and toxicology.

Introduction

This compound is an organic compound featuring a methoxy-substituted phenyl group linked to an epoxy propane moiety. Its high reactivity, attributed to the strained epoxide ring, makes it a versatile building block in organic synthesis. The primary precursor for its synthesis is guaiacol (2-methoxyphenol), a naturally occurring phenolic compound. This guide will delve into the known biological effects, metabolic fate, and experimental methodologies associated with this compound, providing a foundational resource for scientists working with this compound.

Synthesis and Chemical Properties

The synthesis of this compound typically involves the reaction of guaiacol with epichlorohydrin in the presence of a base.[1][2][3][4] Various methods have been developed to optimize the yield and purity of the final product, often employing phase transfer catalysts to facilitate the reaction.[1]

Below is a generalized reaction scheme for the synthesis:

Synthesis_Workflow Guaiacol Guaiacol (2-Methoxyphenol) Intermediate Phenoxide ion Guaiacol->Intermediate + Base Epichlorohydrin Epichlorohydrin Product This compound Epichlorohydrin->Product Base Base (e.g., NaOH) Intermediate->Product + Epichlorohydrin

Figure 1: General synthesis scheme for this compound.

Biological Activity

Direct studies on the biological activity of this compound are scarce. Its primary biological relevance is as a precursor to more complex, pharmacologically active molecules. However, data on the biological effects of its precursor, guaiacol, and general toxicity information for epoxy compounds provide some insight.

Biological Activity of Guaiacol

Guaiacol, the primary precursor, exhibits a range of biological activities, including antimicrobial and antioxidant properties. It has been shown to have antifungal activity against various fungal species.[5] Some studies have also investigated its expectorant and mild anesthetic properties.[5]

Toxicity Profile

Table 1: Acute Toxicity Data for a Related Compound

CompoundTest TypeRoute of ExposureSpeciesDose/DurationToxic EffectsReference
GuaiacolLD50SubcutaneousRodent - mouse1355 mg/kgBehavioral - muscle contraction or spasticityNot directly cited

Note: This data is for a precursor and should be interpreted with caution for this compound.

Metabolic Pathways

The metabolic fate of this compound has not been explicitly detailed in the available literature. However, studies on the metabolism of similar phenoxy epoxypropanes in rats and rabbits provide a likely metabolic pathway.[12] The primary routes of metabolism for such compounds involve the opening of the epoxide ring. This can occur through two main enzymatic pathways: hydrolysis by epoxide hydrolases to form a diol, and conjugation with glutathione (GSH) mediated by glutathione S-transferases (GSTs).

Based on the metabolism of 1,2-epoxy-3-phenoxypropane, the following hypothetical metabolic pathway for this compound is proposed:[12]

Metabolic_Pathway Parent This compound Diol 3-(2-Methoxyphenoxy)propane-1,2-diol Parent->Diol Epoxide Hydrolase GSH_conjugate Glutathione Conjugate Parent->GSH_conjugate Glutathione S-transferase + GSH Propionic_acid 2-hydroxy-3-(2-methoxyphenoxy)propionic acid Diol->Propionic_acid Oxidation Mercapturic_acid N-acetyl-S-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-L-cysteine (Mercapturic Acid Derivative) GSH_conjugate->Mercapturic_acid Further Metabolism

Figure 2: Proposed metabolic pathway for this compound.

Experimental Protocols

Detailed experimental protocols for assessing the biological activity of this compound are not widely published. However, standard assays for cytotoxicity and antimicrobial activity can be adapted.

Synthesis of this compound

The following is a representative synthesis protocol based on available literature.[2][4]

Table 2: Synthesis Protocol for this compound

StepProcedure
1. Preparation of Base Solution Dissolve sodium hydroxide in water in a round-bottomed flask with stirring until completely dissolved.
2. Reaction Initiation Add guaiacol and epichlorohydrin to the base solution.
3. Reaction Conditions Stir the reaction mixture continuously at 25-35°C for 5-6 hours.
4. Phase Separation After the reaction, separate the organic layer.
5. Washing Wash the organic layer with a sodium hydroxide solution.
6. Purification Distill the product layer under vacuum to remove excess epichlorohydrin, yielding the oily product. Further purification can be achieved by crystallization from a solvent like isopropanol.
In Vitro Cytotoxicity Assay (MTT Assay)

This is a general protocol for assessing the cytotoxicity of a compound using a cell-based assay.[7][9][10]

MTT_Assay_Workflow Start Seed cells in 96-well plate Incubate1 Incubate for 24h Start->Incubate1 Treat Treat cells with varying concentrations of the compound Incubate1->Treat Incubate2 Incubate for 24-72h Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate for 4h Add_MTT->Incubate3 Solubilize Solubilize formazan crystals (e.g., with DMSO) Incubate3->Solubilize Measure Measure absorbance at 570 nm Solubilize->Measure

Figure 3: General workflow for an MTT-based cytotoxicity assay.

Conclusion

This compound is a crucial intermediate in the pharmaceutical industry. While direct data on its biological activity is limited, understanding its synthesis, potential metabolic pathways, and the biological effects of its precursors and related compounds is essential for researchers. This guide provides a consolidated overview of the current knowledge, highlighting the need for further research to fully characterize the biological and toxicological profile of this important chemical precursor. Future studies should focus on in vitro and in vivo assessments of its cytotoxicity, genotoxicity, and metabolic fate to ensure its safe handling and to better understand the overall safety profile of the final pharmaceutical products derived from it.

References

The Pivotal Role of Guaiacol Glycidyl Ether in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Guaiacol glycidyl ether (GGE), a versatile bifunctional molecule, has emerged as a critical building block in contemporary organic synthesis, particularly in the pharmaceutical industry. Its unique structure, featuring both a guaiacol moiety and a reactive epoxide ring, allows for the strategic introduction of a 2-hydroxy-3-(2-methoxyphenoxy)propyl group into various molecular scaffolds. This comprehensive guide delves into the synthesis, reactivity, and significant applications of GGE, providing detailed experimental protocols and quantitative data to support researchers in their synthetic endeavors.

Synthesis of Guaiacol Glycidyl Ether: A Key Intermediate

The most prevalent and industrially scalable method for synthesizing guaiacol glycidyl ether is through the condensation of guaiacol with epichlorohydrin.[1][2][3] This reaction is typically carried out in the presence of a base and often utilizes a phase transfer catalyst to enhance reaction rates and yields.

Experimental Protocol: Synthesis of High-Purity Guaiacol Glycidyl Ether

This protocol is a composite of methodologies described in the patent literature, aiming for high purity and yield.[1][2]

Materials:

  • Guaiacol

  • Epichlorohydrin

  • Sodium hydroxide (or other inorganic base)

  • Phase transfer catalyst (e.g., tetrabutylammonium bromide - TBAB)

  • Water

  • Organic solvent for extraction (e.g., toluene, though some processes aim to be solvent-free)[1]

  • Lower alcohol for recrystallization (e.g., isopropanol)[2][4]

Procedure:

  • Reaction Setup: In a suitable reactor, charge guaiacol, water, and the phase transfer catalyst.

  • Base Addition: Slowly add an aqueous solution of sodium hydroxide to the mixture while maintaining the temperature between 30-45 °C.[1]

  • Reaction: Stir the mixture vigorously at this temperature for 1-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]

  • Workup: Upon completion, separate the organic layer. If an organic solvent was used, this layer contains the product. If the reaction was solvent-free, the product is in the epichlorohydrin layer. Wash the organic layer with water and/or brine.

  • Purification (Distillation): Distill the organic layer under reduced pressure to remove excess epichlorohydrin. The crude guaiacol glycidyl ether is then distilled at a higher temperature (e.g., 148-153 °C at 1.33 kPa).[1]

  • Purification (Recrystallization): For higher purity, dissolve the crude product in a minimal amount of a warm lower alcohol (e.g., isopropanol).[2][4] Cool the solution to induce crystallization. Filter the solid, wash with cold solvent, and dry under vacuum to yield high-purity guaiacol glycidyl ether.

Quantitative Data:

ParameterValueReference
Purity (after distillation) ~98%[1]
Purity (after recrystallization) >99.5%[2]
Overall Yield (after recrystallization) ~60%[1]

Core Reactivity: The Epoxide Ring-Opening

The synthetic utility of guaiacol glycidyl ether is primarily derived from the reactivity of its epoxide ring. This strained three-membered ether can be opened by a variety of nucleophiles under both acidic and basic conditions, proceeding via an SN2 mechanism.[5][6]

  • Base-Catalyzed Ring Opening: In the presence of a strong nucleophile (e.g., an amine or an alkoxide), the reaction proceeds by direct nucleophilic attack on the less sterically hindered carbon of the epoxide.[7] This is the most common pathway for incorporating the GGE moiety into target molecules.

  • Acid-Catalyzed Ring Opening: Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. The nucleophile then attacks the more substituted carbon atom.[6]

Application in the Synthesis of Ranolazine

A prominent application of guaiacol glycidyl ether is as a key intermediate in the synthesis of Ranolazine, an anti-anginal medication.[1] The synthesis involves the nucleophilic ring-opening of the epoxide in GGE by a piperazine derivative.

Experimental Protocol: Synthesis of Ranolazine from Guaiacol Glycidyl Ether

The following is a generalized procedure based on published syntheses.[8][9]

Materials:

  • Guaiacol glycidyl ether (GGE)

  • N-(2,6-dimethylphenyl)-1-piperazineacetamide

  • Solvent (e.g., isopropanol, toluene, or tetrahydrofuran)[8][9]

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve N-(2,6-dimethylphenyl)-1-piperazineacetamide and an equimolar amount of guaiacol glycidyl ether in the chosen solvent.[9]

  • Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 3 hours to overnight).[8][9] Monitor the reaction by TLC.

  • Workup: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol/isopropyl ether) to yield Ranolazine.[9]

Quantitative Data:

Reactant 1Reactant 2SolventYield (Crude)Reference
N-(2,6-dimethylphenyl)-1-piperazineacetamideGuaiacol glycidyl etherIsopropanol73% (as dihydrochloride)[8]
N-(2,6-dimethylphenyl)-1-piperazineacetamideGuaiacol glycidyl etherTetrahydrofuran76%[9]
N-(2,6-dimethylphenyl)-1-piperazineacetamideGuaiacol glycidyl etherToluene75%[9]
Ranolazine's Mechanism of Action: A Signaling Pathway Perspective

Ranolazine's therapeutic effect is primarily attributed to its inhibition of the late inward sodium current (INa) in cardiomyocytes.[2][3][10] This action prevents the intracellular sodium and subsequent calcium overload that occurs during myocardial ischemia, thereby reducing myocardial wall tension and oxygen demand.[3][10]

Ranolazine_MoA cluster_membrane Cardiomyocyte Membrane cluster_effects Cellular Effects Ischemia Myocardial Ischemia Late_INa Late Sodium Current (INa)↑ Ischemia->Late_INa Intra_Na Intracellular Na+ ↑ Late_INa->Intra_Na Na_Ca_Exchanger Na+/Ca2+ Exchanger (Reverse Mode) Intra_Ca Intracellular Ca2+ ↑ (Overload) Na_Ca_Exchanger->Intra_Ca Intra_Na->Na_Ca_Exchanger Wall_Tension ↑ Diastolic Wall Tension Intra_Ca->Wall_Tension Ranolazine Ranolazine Ranolazine->Late_INa Reduced_Tension ↓ Diastolic Wall Tension Ranolazine->Reduced_Tension Oxygen_Demand ↑ Myocardial Oxygen Demand Wall_Tension->Oxygen_Demand Angina Angina Oxygen_Demand->Angina Reduced_Demand ↓ Myocardial Oxygen Demand Reduced_Tension->Reduced_Demand Angina_Relief Angina Relief Reduced_Demand->Angina_Relief

Mechanism of Action of Ranolazine.

Application in the Synthesis of β-Blockers

Guaiacol glycidyl ether is a precursor to a specific subset of β-blockers. More broadly, aryl glycidyl ethers are crucial intermediates for a wide range of β-blockers, such as Metoprolol and Propranolol.[11][12] The synthesis universally involves the ring-opening of the epoxide with an appropriate amine.

Experimental Protocol: Synthesis of Metoprolol

While Metoprolol itself is not synthesized from GGE (it is derived from 4-(2-methoxyethyl)phenol), the synthetic step involving the epoxide ring-opening is directly analogous and illustrative of how GGE would be used. The following protocol details this key transformation.[13][14]

Materials:

  • 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane (the glycidyl ether intermediate for Metoprolol)

  • Isopropylamine

  • Solvent (e.g., ether, isopropanol)

Procedure:

  • Reaction Setup: In a reactor, dissolve the glycidyl ether intermediate in the chosen solvent.

  • Amine Addition: Add an excess of isopropylamine to the solution.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 30 °C) for several hours (e.g., 6 hours).[13]

  • Workup: Once the reaction is complete, concentrate the solution under reduced pressure to remove the solvent and excess amine.

  • Purification: The crude Metoprolol can be crystallized from a suitable solvent, such as petroleum ether, to yield the pure product.[13]

Quantitative Data:

IntermediateAmineSolventYieldReference
2-((4-(2-methoxyethyl)phenoxy)methyl)oxiraneIsopropylamineEther85.6%[13]
2-((4-(2-methoxyethyl)phenoxy)methyl)oxiraneIsopropylamineIsopropanol88.7%[13]
β-Blocker Mechanism of Action: A Signaling Pathway Perspective

β-blockers act as competitive antagonists at β-adrenergic receptors, preventing the binding of endogenous catecholamines like norepinephrine and epinephrine.[15] This blockade inhibits the downstream signaling cascade involving G-proteins, adenylyl cyclase, and cAMP, leading to a reduction in heart rate, cardiac contractility, and blood pressure.[4][15]

Beta_Blocker_MoA cluster_membrane Cardiomyocyte Membrane cluster_effects Intracellular Effects Catecholamines Norepinephrine/ Epinephrine Beta_Receptor β-Adrenergic Receptor Catecholamines->Beta_Receptor G_Protein Gs Protein Beta_Receptor->G_Protein AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP  ATP to cAMP ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Beta_Blocker β-Blocker Beta_Blocker->Beta_Receptor Competitive Antagonism Ca_Channels L-type Ca2+ Channels PKA->Ca_Channels Phosphorylation Ca_Influx Ca2+ Influx Ca_Channels->Ca_Influx Physiological_Response ↑ Heart Rate ↑ Contractility Ca_Influx->Physiological_Response

Mechanism of Action of β-Blockers.

Conclusion

Guaiacol glycidyl ether stands as a testament to the power of well-designed chemical intermediates in streamlining the synthesis of complex, high-value molecules. Its straightforward synthesis and predictable reactivity, centered on the versatile epoxide ring, have made it an indispensable tool for medicinal chemists and process development scientists. The successful application of GGE and its analogs in the production of life-saving drugs like Ranolazine and various β-blockers underscores its continuing importance in the landscape of organic synthesis. The detailed protocols and data presented herein provide a solid foundation for researchers to leverage the synthetic potential of this valuable compound.

References

The Versatility of 1-(2-Methoxyphenoxy)-2,3-epoxypropane in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of a Core Building Block for Cardiovascular and Neurological Agents

Introduction

1-(2-Methoxyphenoxy)-2,3-epoxypropane, also known as guaiacol glycidyl ether, is a pivotal building block in the synthesis of a diverse range of pharmaceuticals. Its unique chemical structure, featuring a reactive epoxy ring and a methoxy-substituted phenyl group, allows for its versatile application in the development of drugs targeting crucial physiological pathways. This technical guide provides a comprehensive overview of the synthesis, applications, and medicinal chemistry of this compound, with a focus on its role in the creation of cardiovascular and neurological therapeutic agents. For researchers and drug development professionals, understanding the intricacies of this key intermediate is paramount for the innovation of novel and effective medicines.

Synthesis of this compound

The primary and most efficient method for synthesizing this compound is through the Williamson ether synthesis, reacting 2-methoxyphenol (guaiacol) with epichlorohydrin in the presence of a base.[1][2] The reaction proceeds via the deprotonation of the phenolic hydroxyl group of guaiacol, followed by a nucleophilic attack on epichlorohydrin. Optimized processes are crucial to maximize yield and purity while minimizing the formation of byproducts such as dimer impurities.[3]

Comparative Synthesis Data

The following table summarizes various reported methods for the synthesis of this compound, highlighting the differences in reaction conditions and outcomes.

Reactants Base Solvent/Catalyst Temperature (°C) Time (h) Yield (%) Purity (%) Reference
2-methoxyphenol, epichlorohydrinSodium hydroxideDioxane/waterReflux3--[2]
2-methoxyphenol, epichlorohydrinSodium hydroxideWater25-3510-129498.3[4]
2-methoxyphenol, epichlorohydrin-Dioxane/water/NaOHReflux280-[5]
2-methoxyphenol, epichlorohydrinSodium hydroxideToluene/Tetrabutylammonium bromide375--[6]
Detailed Experimental Protocol: Efficient Synthesis

An efficient and scalable protocol for the preparation of this compound has been described, focusing on high yield and purity.[4]

Materials:

  • 2-methoxyphenol (10 kg, 80.55 mol)

  • Epichlorohydrin (22.35 kg, 241.62 mol)

  • Sodium hydroxide (1.61 kg + 3.22 kg + 3.0 kg)

  • Water

Procedure:

  • A solution of 2-methoxyphenol in water is treated with an initial portion of sodium hydroxide at approximately 30°C.

  • Epichlorohydrin is added, and the mixture is stirred for 10-12 hours at 25-35°C.

  • After layer separation, the organic layer is treated with a second portion of sodium hydroxide solution and stirred for 5-6 hours at 27°C.

  • The product layer is separated and washed with a final sodium hydroxide solution.

  • Excess epichlorohydrin is removed by distillation under vacuum (650-700 mmHg) at a temperature below 90°C.

  • The final product is obtained with a 94% yield and a purity of 98.3% as determined by HPLC.[4]

G Synthesis Workflow of this compound cluster_reactants Reactants cluster_process Reaction & Workup cluster_product Product Guaiacol 2-Methoxyphenol Reaction Williamson Ether Synthesis (Aqueous medium, 25-35°C, 10-12h) Guaiacol->Reaction Epichlorohydrin Epichlorohydrin Epichlorohydrin->Reaction Base Sodium Hydroxide Base->Reaction Workup Phase Separation & Aqueous Wash Reaction->Workup Distillation Vacuum Distillation (<90°C, 650-700 mmHg) Workup->Distillation FinalProduct This compound Distillation->FinalProduct

Caption: General workflow for the synthesis of this compound.

Applications in Drug Synthesis

The primary utility of this compound in medicinal chemistry is as a precursor to a class of drugs known as aryloxypropanolamines. The epoxide ring is susceptible to nucleophilic attack, most commonly by amines, which leads to the formation of a 3-amino-2-hydroxypropyl ether side chain, a common pharmacophore in many beta-blockers and other cardiovascular drugs.

Ranolazine: An Anti-anginal Agent

Ranolazine is a prominent anti-anginal medication synthesized from this compound.[6] It functions by inhibiting the late inward sodium current (INaL) in cardiomyocytes.

The synthesis involves the reaction of this compound with N-(2,6-dimethylphenyl)-1-piperazineacetamide.[7]

Experimental Protocol:

  • N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide is prepared by reacting 2,6-dimethylaniline with chloroacetyl chloride, followed by reaction with piperazine.

  • This intermediate is then reacted with this compound in a suitable solvent such as isopropanol or methanol under reflux conditions for several hours.[7]

  • The crude ranolazine is isolated by filtration after cooling and the addition of water.

  • Further purification can be achieved by recrystallization. A reported synthesis gives a yield of 80% with a purity greater than 99%.[7]

G Synthetic Pathway to Ranolazine cluster_intermediates Key Intermediates cluster_reaction Coupling Reaction cluster_product Final Product Epoxy 1-(2-Methoxyphenoxy)- 2,3-epoxypropane Coupling Nucleophilic Ring Opening (Reflux in Methanol/Isopropanol) Epoxy->Coupling PiperazineDeriv N-(2,6-dimethylphenyl)- 1-piperazineacetamide PiperazineDeriv->Coupling Ranolazine Ranolazine Coupling->Ranolazine

Caption: Synthesis of Ranolazine from key intermediates.

Ranolazine's primary mechanism of action is the inhibition of the late sodium current (INaL) in cardiac cells.[1] Under pathological conditions such as ischemia, an increase in INaL leads to sodium and calcium overload in cardiomyocytes, resulting in diastolic dysfunction and arrhythmias. By blocking this current, ranolazine helps to restore normal ionic balance.

G Ranolazine's Mechanism of Action on Late Sodium Current cluster_pathway Cardiac Myocyte Ion Homeostasis Ischemia Myocardial Ischemia LateNa Increased Late Na+ Current (INaL) Ischemia->LateNa induces NaCaOverload Intracellular Na+ and Ca2+ Overload LateNa->NaCaOverload leads to Dysfunction Diastolic Dysfunction & Arrhythmias NaCaOverload->Dysfunction causes Ranolazine Ranolazine Ranolazine->LateNa inhibits

Caption: Inhibition of the late sodium current by Ranolazine.

Metoprolol and Moprolol: Beta-Adrenergic Blockers

Metoprolol and Moprolol are cardioselective β1-adrenergic receptor blockers used in the treatment of hypertension, angina, and heart failure. Their synthesis also utilizes an aryloxypropanolamine scaffold, which can be derived from a glycidyl ether intermediate. While metoprolol is derived from 4-(2-methoxyethyl)phenol, the synthesis of moprolol starts from 2-methoxyphenol, making this compound a direct precursor.

The therapeutic activity of many beta-blockers resides in a single enantiomer. The asymmetric synthesis of (S)-metoprolol often involves the use of a chiral precursor like (R)-epichlorohydrin or the enzymatic resolution of a racemic intermediate.[8][9]

Experimental Protocol for Enantioselective Synthesis: A common strategy involves the reaction of 4-(2-methoxyethyl)phenol with (S)-3-chloro-1,2-propanediol, followed by amination with isopropylamine to yield (S)-metoprolol with high optical purity (>99%).[8] Another approach uses (R)-epichlorohydrin as the chiral building block.[8]

Beta-blockers like metoprolol and moprolol competitively inhibit the binding of catecholamines (e.g., norepinephrine, epinephrine) to β1-adrenergic receptors in cardiac tissue. This leads to a reduction in heart rate, myocardial contractility, and blood pressure.

G Beta-Adrenergic Signaling and Beta-Blocker Action cluster_pathway Beta-Adrenergic Signaling Cascade Catecholamines Norepinephrine / Epinephrine Beta1Receptor β1-Adrenergic Receptor Catecholamines->Beta1Receptor binds to GsProtein Gs Protein Activation Beta1Receptor->GsProtein AdenylylCyclase Adenylyl Cyclase Activation GsProtein->AdenylylCyclase cAMP Increased cAMP AdenylylCyclase->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Effects Increased Heart Rate & Contractility PKA->Effects BetaBlocker Metoprolol / Moprolol BetaBlocker->Beta1Receptor blocks

Caption: The beta-adrenergic signaling pathway and the inhibitory action of beta-blockers.

Methocarbamol and Mephenoxalone: Muscle Relaxant and Anxiolytic

This compound also serves as a precursor for the synthesis of the skeletal muscle relaxant methocarbamol and the anxiolytic mephenoxalone.

Methocarbamol can be synthesized from this compound by reacting it with carbon dioxide to form a cyclic carbonate intermediate, which is then treated with ammonia.[10][11]

Mephenoxalone synthesis can be achieved by fusing 3-(o-methoxyphenoxy)-1,2-propanediol (derived from the hydrolysis of the starting epoxide) with urea.[12]

Methocarbamol acts as a central nervous system depressant, though its precise mechanism of action for muscle relaxation is not fully elucidated.[13][14] Mephenoxalone also exhibits its effects through central nervous system modulation, leading to its anxiolytic and muscle relaxant properties.[15]

Quantitative Biological Data

The following table presents a summary of the quantitative biological activity for drugs synthesized from this compound and its analogues.

Drug Target Activity Metric Value Reference
RanolazineLate Sodium Current (INaL)IC506 µM[16]
RanolazinehERG (IKr)IC5012 µM[16]
RanolazineR1623Q late INa (0.1 Hz)IC507.5 µM[17]
RanolazineR1623Q late INa (5 Hz)IC501.9 µM[17]
Metoprololβ1-receptorIC50105 nM[18]
Metoprololβ1-adrenoceptors (fructose-fed rats)IC50123 ± 15 ng/mL[4]
Metoprololβ1-adrenoceptors (control rats)IC50216 ± 36 ng/mL[4]

Structure-Activity Relationships (SAR)

The aryloxypropanolamine scaffold is a classic example of a pharmacophore with well-defined structure-activity relationships, particularly for beta-blockers.

  • Amino Group: A branched alkyl group, such as isopropyl or tert-butyl, on the terminal nitrogen is crucial for potent beta-blocking activity.[19]

  • Aromatic Ring Substitution: The nature and position of substituents on the aromatic ring significantly influence potency and selectivity. Ortho-substitution on the phenoxy ring generally leads to higher potency.[19][20] Para-substitution can confer cardioselectivity (β1-selectivity).[21]

  • Lipophilicity: There is a strong negative correlation between lipophilicity and β1-selectivity.[20]

For ranolazine, the dimethylbenzyl moiety is important for its interaction with the sodium channel.[15]

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of its epoxide ring provide a reliable platform for the development of a wide array of therapeutic agents. The successful application of this intermediate in the synthesis of drugs like ranolazine, moprolol, methocarbamol, and mephenoxalone underscores its significance. A thorough understanding of its chemistry, coupled with insights into the signaling pathways of the resulting drugs and their structure-activity relationships, will continue to drive the discovery of new and improved medicines for cardiovascular and neurological disorders. This guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of drug development.

References

Guaiacol Glycidyl Ether: A Technical Guide to its Synthesis and Historical Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guaiacol glycidyl ether, a key intermediate in the synthesis of various pharmaceuticals, most notably the antianginal agent ranolazine, has a history rooted in the advancements of organic synthesis. This technical guide provides an in-depth exploration of the discovery and historical development of guaiacol glycidyl ether, with a focus on its synthesis methodologies. Detailed experimental protocols from key patents and scientific literature are presented, alongside quantitative data summarized for comparative analysis. Furthermore, this document illustrates the core chemical transformations and experimental workflows through detailed diagrams, offering a comprehensive resource for researchers and professionals in drug development and medicinal chemistry.

Introduction

Guaiacol glycidyl ether, chemically known as 1,2-epoxy-3-(2-methoxyphenoxy)propane, is an organic compound of significant interest in the pharmaceutical industry. Its primary importance lies in its role as a crucial building block for the synthesis of more complex molecules, a prime example being ranolazine.[1][2] While the parent molecule, guaiacol, exhibits its own biological activities as an expectorant, antiseptic, and antioxidant, guaiacol glycidyl ether is principally valued as a chemical intermediate.[3][4] This guide delves into the historical context of its synthesis and the evolution of the methodologies employed for its preparation.

Discovery and Historical Perspective

The definitive first synthesis of guaiacol glycidyl ether is not prominently documented in readily available historical records. Its emergence is intrinsically linked to the broader development of glycidyl ether synthesis, a class of compounds recognized for their utility in creating epoxy resins and as versatile intermediates in organic chemistry.[5][6] The general method for synthesizing glycidyl ethers involves the reaction of an alcohol or phenol with epichlorohydrin in the presence of a base.

The significance of guaiacol glycidyl ether escalated with the discovery and development of ranolazine, a drug used to treat chronic angina.[2] The synthesis of ranolazine heavily relies on guaiacol glycidyl ether as a key starting material, solidifying its importance in medicinal chemistry.[7][8][9] Consequently, much of the documented history of guaiacol glycidyl ether is found within patents detailing improved methods for its synthesis, driven by the need for higher purity and yield for pharmaceutical applications.

Synthesis Methodologies

The predominant method for synthesizing guaiacol glycidyl ether is the Williamson ether synthesis, reacting guaiacol with epichlorohydrin under basic conditions.[1] Over the years, various modifications to this fundamental reaction have been developed to enhance efficiency, purity, and safety. These methods primarily differ in the choice of base, solvent, and the use of phase transfer catalysts.

Key Experimental Protocols

Several patents outline detailed procedures for the synthesis of guaiacol glycidyl ether. Below are summaries of key experimental protocols.

Table 1: Summary of Guaiacol Glycidyl Ether Synthesis Protocols

ReferenceBaseSolvent(s)CatalystReaction Temperature (°C)Reaction Time (hours)Yield (%)Purity (%)
WO2011113228A1[10][11]Inorganic alkali (e.g., NaOH)Water, Lower alcohol (for recrystallization)Phase Transfer CatalystNot specifiedNot specifiedHigh> 99.5
WO2016065576A1[1]Inorganic base (e.g., NaOH)Water (no organic solvent)PEG400, t-butanol, or isopropanol33-371> 70> 98
ChemicalBook[12]Sodium HydroxideWater, Epichlorohydrin (excess), Isopropanol (for recrystallization)None specified25-355-680> 98
EP0058987A1[13]Alkali metal hydroxide, alcoholate, cyanate, or thiocyanateNone (reaction in molten guaiacol)Catalyst used as reactant80-150Not specified87 (of distilled product)High
Detailed Experimental Procedure (Example from ChemicalBook[12])

This protocol provides a representative example of the synthesis of guaiacol glycidyl ether.

Materials:

  • Guaiacol: 500 g

  • 1-Chloro-2,3-epoxypropane (Epichlorohydrin): 1.12 kg

  • Sodium Hydroxide: 80 g + 160 g + 150 g

  • Water: 2.5 L + 2.5 L + 1.5 L

  • Isopropanol: 3.0 L

Procedure:

  • To a round-bottomed flask, add 2.5 L of water and 80 g of sodium hydroxide. Stir until the sodium hydroxide is completely dissolved.

  • Add 500 g of guaiacol and 1.12 kg of epichlorohydrin to the flask.

  • Stir the reaction mixture continuously at 25-35°C for 5-6 hours.

  • After the reaction is complete, separate the organic layer.

  • To the separated epichlorohydrin layer, add a solution of 160 g of sodium hydroxide in 2.5 L of water. Stir for 3-4 hours at 25-30°C.

  • Separate the organic layer again and wash it with a solution of 150 g of sodium hydroxide in 1.5 L of water.

  • Distill the product layer at 90°C under vacuum (600-700 mmHg) to recover excess epichlorohydrin, yielding 650-680 g of an oily crude product.

  • To the crude product, add 3.0 L of isopropanol and cool to 0°C.

  • Filter the mixture to obtain solid 1-(2-methoxyphenoxy)-2,3-epoxypropane.

Yield: 80% Purity: >98%

Visualizing the Synthesis and Workflow

To better understand the chemical processes and experimental workflows, the following diagrams are provided.

General Synthesis Pathway

The fundamental chemical transformation in the synthesis of guaiacol glycidyl ether is the reaction between guaiacol and epichlorohydrin.

G Guaiacol Guaiacol Intermediate Alkoxide Intermediate Guaiacol->Intermediate + Base Epichlorohydrin Epichlorohydrin GGE Guaiacol Glycidyl Ether Intermediate->GGE + Epichlorohydrin NaCl NaCl H2O H2O Base Base (e.g., NaOH)

Caption: General reaction scheme for the synthesis of guaiacol glycidyl ether.

Experimental Workflow Diagram

The following diagram illustrates a typical laboratory workflow for the synthesis and purification of guaiacol glycidyl ether.

G cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Mix Guaiacol, Epichlorohydrin, and aqueous Base B Stir at controlled temperature A->B C Separate Organic Layer B->C D Wash with Base Solution C->D E Distill to remove excess Epichlorohydrin D->E F Recrystallize from Solvent (e.g., Isopropanol) E->F G Filter and Dry F->G H H G->H High Purity Guaiacol Glycidyl Ether

Caption: A typical experimental workflow for guaiacol glycidyl ether synthesis.

Role in Drug Development

The primary application of guaiacol glycidyl ether in the pharmaceutical industry is as a key intermediate in the synthesis of ranolazine.[1][2] The structure of guaiacol glycidyl ether provides the necessary 2-methoxyphenoxy and epoxypropyl moieties for the construction of the ranolazine molecule.

Ranolazine Synthesis Pathway

The following diagram illustrates the role of guaiacol glycidyl ether in the synthesis of ranolazine.

G GGE Guaiacol Glycidyl Ether Ranolazine Ranolazine GGE->Ranolazine Piperazine Piperazine Derivative Piperazine->Ranolazine

Caption: Simplified pathway showing the role of guaiacol glycidyl ether in ranolazine synthesis.

Conclusion

Guaiacol glycidyl ether stands as a testament to the enabling power of organic synthesis in the development of modern pharmaceuticals. While its own discovery is not marked by a singular event, its history is a narrative of continuous process improvement, driven by its critical role as a precursor to the life-changing medication, ranolazine. The synthetic methodologies, refined over time, highlight the chemical ingenuity applied to achieve high purity and yield, essential for the pharmaceutical industry. This guide provides a comprehensive overview of the synthesis and historical context of guaiacol glycidyl ether, serving as a valuable technical resource for professionals in the field.

References

An In-depth Technical Guide to the Reactivity of the Epoxy Ring in 1-(2-Methoxyphenoxy)-2,3-epoxypropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Methoxyphenoxy)-2,3-epoxypropane, also known as guaiacol glycidyl ether, is a crucial chemical intermediate, primarily recognized for its role in the synthesis of various pharmaceuticals, most notably β-adrenoblockers such as ranolazine.[1] Its utility stems from the inherent reactivity of the strained three-membered epoxy (oxirane) ring, which is susceptible to nucleophilic attack, leading to the formation of a diverse array of functionalized molecules. This guide provides a comprehensive overview of the reactivity of the epoxy ring in this compound, focusing on the mechanistic principles, regioselectivity, and stereochemistry of its ring-opening reactions. Detailed experimental protocols and quantitative data from literature are presented to assist researchers in the effective utilization of this versatile building block.

General Reactivity of the Epoxy Ring

The reactivity of the epoxy ring is primarily driven by its significant ring strain, a combination of angle and torsional strain, which makes it considerably more reactive than acyclic ethers. The ring-opening of epoxides can be initiated by a wide range of nucleophiles and can be catalyzed by either acid or base.

Base-Catalyzed Ring-Opening

Under basic or neutral conditions, the ring-opening of this compound proceeds via a direct SN2 nucleophilic attack. Strong nucleophiles are generally required to open the unactivated epoxide ring.

  • Mechanism: The nucleophile directly attacks one of the electrophilic carbon atoms of the epoxide, leading to the cleavage of the C-O bond and the formation of an alkoxide intermediate. Subsequent protonation of the alkoxide yields the final product.

  • Regioselectivity: The nucleophilic attack predominantly occurs at the less sterically hindered carbon atom of the epoxide ring. In the case of this compound, this is the terminal methylene carbon (C3). This regioselectivity is a hallmark of the SN2 mechanism.

  • Stereochemistry: The reaction proceeds with an inversion of stereochemistry at the center of nucleophilic attack.

Acid-Catalyzed Ring-Opening

In the presence of an acid catalyst, the epoxy ring is activated towards nucleophilic attack. This allows for the use of weaker nucleophiles that would not react under neutral or basic conditions.

  • Mechanism: The reaction is initiated by the protonation of the epoxide oxygen, which makes it a better leaving group. The C-O bonds are weakened, and the epoxide carbons become more electrophilic. The nucleophile then attacks one of the carbons, leading to the opening of the ring. The mechanism is considered to have significant SN1 character, especially when a tertiary carbon is involved, but for primary and secondary carbons, it is often described as a borderline SN1/SN2 mechanism.

  • Regioselectivity: In contrast to the base-catalyzed reaction, the nucleophilic attack in the acid-catalyzed ring-opening of unsymmetrical epoxides generally occurs at the more substituted carbon atom. This is because the transition state has significant carbocationic character, which is stabilized by the substituents. For this compound, this would favor attack at the internal methine carbon (C2).

  • Stereochemistry: Similar to the base-catalyzed mechanism, the acid-catalyzed ring-opening also results in an overall anti-addition, leading to products with a trans-relationship between the nucleophile and the hydroxyl group.

Data Presentation: Ring-Opening Reactions

The following tables summarize quantitative data on the ring-opening reactions of this compound and the closely related phenyl glycidyl ether, providing insights into reaction conditions, yields, and kinetics.

Table 1: Synthesis of β-Amino Alcohols from this compound

NucleophileSolventReaction ConditionsYield (%)Purity (%)Reference
N-(2,6-dimethylphenyl)-1-piperazine acetamideIsopropyl alcoholReflux, 5-6 h80>98[2]
N-(2,6-dimethylphenyl)-1-piperazine acetamideMethanolReflux, 5-6 h80>99[2]

Table 2: Representative Kinetic Data for the Reaction of Phenyl Glycidyl Ether with 2,5-Dimethyl-2,5-hexanediamine

This data for a similar glycidyl ether illustrates the kinetic profile of the amine-epoxy reaction.

Temperature (°C)k (primary amine) [(equiv/litre)⁻² min⁻¹]k (secondary amine) [(equiv/litre)⁻² min⁻¹]k₁/k₂ RatioActivation Energy (kcal/mole)Reference
46--59-6613.7[3]
60--59-6613.7[3]
80--59-6613.7[3]
1001.8920.031759.613.7[3]

Table 3: Comparison of Catalysts for the Ring-Opening of Phenyl Glycidyl Ether with Aniline

This table provides a comparative overview of catalyst efficiency for a model reaction.

CatalystReaction ConditionsTime (h)Yield (%)Reference
Mg(ClO₄)₂Solvent-free, rt0.595[4]
Zn(ClO₄)₂Solvent-free, rt192[4]
LiClO₄Solvent-free, rt290[4]
InCl₃Solvent-free, rt388[4]
Bi(OTf)₃Solvent-free, rt485[4]

Experimental Protocols

Synthesis of this compound

This protocol describes an efficient, scalable synthesis of the title compound.

  • Reagents: 2-Methoxyphenol (guaiacol), epichlorohydrin, sodium hydroxide, water.

  • Procedure:

    • To a stirred solution of 2-methoxyphenol (10 kg, 80.55 mol) in water (40 L) at approximately 30°C, add a solution of sodium hydroxide (1.61 kg, 40.25 mol) in water (10 L).

    • After stirring for 30-45 minutes, add epichlorohydrin (22.35 kg, 241.62 mol) and continue stirring for 10-12 hours at 25-35°C.

    • Separate the layers and add water (40 L) to the organic layer (bottom layer).

    • Add a solution of sodium hydroxide (3.22 kg, 80.5 mol) in water (10 L) at 27°C and stir for 5-6 hours.

    • Separate the bottom product layer and wash with a sodium hydroxide solution (3.0 kg, 75 mol) in water (30 L).

    • Recover excess epichlorohydrin by distillation of the product layer at a temperature below 90°C under vacuum (650-700 mmHg).

  • Yield: 13.65 kg (94%) with a purity of 98.3% by HPLC.[4]

Synthesis of Ranolazine via Ring-Opening with an Amine

This protocol details the synthesis of the anti-anginal drug ranolazine.

  • Reagents: this compound, N-(2,6-dimethylphenyl)-1-piperazine acetamide, isopropyl alcohol.

  • Procedure:

    • Combine this compound and N-(2,6-dimethylphenyl)-1-piperazine acetamide in isopropyl alcohol.

    • Reflux the reaction mixture for 5-6 hours.

    • Cool the reaction mass to 0°C.

    • Filter the precipitated product to obtain crude ranolazine.

  • Yield: 80%; Purity: >98%.[2]

Visualization of Reaction Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the key reaction pathways and experimental workflows discussed in this guide.

experimental_workflow start Start: Synthesis of This compound reactants Reactants: - 2-Methoxyphenol - Epichlorohydrin - Base (e.g., NaOH) start->reactants reaction Reaction: - Stir at controlled temperature - Monitor progress (e.g., TLC, HPLC) reactants->reaction workup Workup: - Layer separation - Washing - Distillation reaction->workup product1 Product 1: This compound workup->product1 ring_opening Ring-Opening Reaction product1->ring_opening nucleophile Nucleophile: (e.g., Amine, Alcohol, Thiol) ring_opening->nucleophile reaction2 Reaction: - Acid or Base catalysis - Controlled temperature nucleophile->reaction2 workup2 Workup: - Extraction - Purification (e.g., Crystallization, Chromatography) reaction2->workup2 product2 Final Product: (e.g., β-Amino alcohol) workup2->product2

References

Methodological & Application

Synthesis of 1-(2-Methoxyphenoxy)-2,3-epoxypropane from Guaiacol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1-(2-methoxyphenoxy)-2,3-epoxypropane, a key intermediate in the production of various pharmaceuticals, notably the antianginal drug ranolazine.[1][2] The synthesis involves the reaction of guaiacol (2-methoxyphenol) with epichlorohydrin.

Introduction

This compound, also known as guaiacol glycidyl ether, is a crucial building block in organic synthesis.[2] Its primary application lies in the pharmaceutical industry as a precursor for the synthesis of β-adrenoblockers.[2] The synthesis is typically achieved through a condensation reaction between guaiacol and epichlorohydrin under basic conditions.[2] Various methods have been developed to optimize this reaction, focusing on improving yield, purity, and environmental friendliness. These methods include the use of phase transfer catalysts, microwave irradiation, and solvent-free conditions.[1]

Reaction Principle

The synthesis proceeds via a nucleophilic substitution reaction. Guaiacol is first deprotonated by a base to form the phenoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon of epichlorohydrin. This is followed by an intramolecular cyclization to form the desired epoxide ring.

Experimental Protocols

Two common protocols for the synthesis of this compound are detailed below.

Protocol 1: Phase Transfer Catalysis Method

This method employs a phase transfer catalyst to facilitate the reaction between the aqueous and organic phases.[1]

Materials:

  • Guaiacol (2-Methoxyphenol)

  • Epichlorohydrin

  • Sodium Hydroxide (NaOH)

  • Benzyltriethylammonium chloride (BTEAC)

  • Methylene Chloride (Dichloromethane)

  • Water

Procedure:

  • Prepare an aqueous solution of sodium hydroxide (e.g., 39 g of NaOH in 300 mL of water).[1]

  • Add 100 g of guaiacol to the sodium hydroxide solution and stir at 30-35 °C for 30 minutes to form the sodium salt of guaiacol.[1][3]

  • In a separate reaction vessel, prepare a solution of 440 g of epichlorohydrin and 74 g of benzyltriethylammonium chloride (BTEAC).[1]

  • Slowly add the guaiacol salt solution to the epichlorohydrin solution over 4-5 hours at 30-35 °C.[1]

  • After the addition is complete, continue stirring the reaction mixture at the same temperature for one hour.[1]

  • Upon reaction completion, dilute the mixture with 200 mL of water.[1]

  • Extract the product into methylene chloride.[1]

  • Concentrate the organic layer to obtain the crude product.[1]

  • Purify the crude product by high vacuum distillation to yield this compound.[1]

Protocol 2: Efficient Synthesis without Phase Transfer Catalyst

This protocol describes an efficient process that avoids the use of a phase transfer catalyst and results in high yield and purity.[4]

Materials:

  • Guaiacol (2-Methoxyphenol)

  • Epichlorohydrin

  • Sodium Hydroxide (NaOH)

  • Water

Procedure:

  • To a stirring solution of 10 kg of 2-methoxyphenol in 40 L of water at approximately 30 °C, add a solution of 1.61 kg of sodium hydroxide in 10 L of water.[4]

  • Stir the mixture for 30-45 minutes.[4]

  • Add 22.35 kg of epichlorohydrin and continue stirring for 10-12 hours at 25-35 °C.[4]

  • Separate the layers and add 40 L of water to the organic layer (bottom layer).[4]

  • Add a solution of 3.22 kg of sodium hydroxide in 10 L of water at 27 °C and stir for 5-6 hours.[4]

  • Separate the bottom product layer and wash it with a solution of 3.0 kg of sodium hydroxide in 30 L of water.[4]

  • Recover excess epichlorohydrin by distillation of the product layer at a temperature below 90 °C under vacuum (650-700 mmHg).[4]

  • The resulting product is this compound.[4]

Data Presentation

The following tables summarize the quantitative data from the described synthesis protocols.

Table 1: Reaction Parameters and Yields

ParameterProtocol 1 (Phase Transfer Catalysis)Protocol 2 (Efficient Synthesis)Reference
Reactants Guaiacol, Epichlorohydrin, NaOH, BTEACGuaiacol, Epichlorohydrin, NaOH[1][4]
Solvent Water, Methylene ChlorideWater[1][4]
Temperature 30-35 °C25-35 °C[1][4]
Reaction Time 5-6 hours15-18 hours[1][4]
Yield Not explicitly stated94%[4]
Purity (by HPLC) >97%98.3%[1][4]

Table 2: Characterization Data for this compound

AnalysisObserved DataReference
¹H NMR (400 MHz, CDCl₃, δ) 6.8-7.0 (m, 4H), 4.3 (dd, J = 5.6 Hz, 5.4 Hz, 1H), 3.8 (dd, J = 5.6 Hz, 5.3 Hz, 1H), 3.7 (s, 3H), 3.2-3.4 (m, 1H), 2.8 (dd, J = 5.6 Hz, 5.4 Hz, 1H), 2.7 (dd, J = 5.6 Hz, 5.3 Hz, 1H)[4]
IR (KBr, cm⁻¹) 2935 (C-H, aliphatic), 1594 and 1509 (C=C, aromatic), 1258 and 1231 (C-O-C, aralkyl ether), 1125 and 1025 (C-O-C, epoxide)[4]
Mass Spectrometry (m/z) 181 (M⁺ + H)[4]
Molecular Formula C₁₀H₁₂O₃[4]
Molecular Weight 180.2 g/mol [4]
CAS Number 2210-74-4[4]

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from guaiacol.

SynthesisWorkflow Guaiacol Guaiacol (2-Methoxyphenol) Phenoxide Guaiacol Phenoxide Guaiacol->Phenoxide Deprotonation Base Base (e.g., NaOH) Base->Phenoxide Reaction Reaction Mixture Phenoxide->Reaction Epichlorohydrin Epichlorohydrin Epichlorohydrin->Reaction Nucleophilic Attack & Cyclization Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Vacuum Distillation) Workup->Purification Product 1-(2-Methoxyphenoxy) -2,3-epoxypropane Purification->Product

Caption: General workflow for the synthesis of this compound.

References

Application Notes and Protocols: Williamson Ether Synthesis of Guaiacol Glycidyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guaiacol glycidyl ether is a key intermediate in the synthesis of various pharmaceuticals, most notably the antianginal agent ranolazine.[1] The Williamson ether synthesis is a widely employed, robust method for the preparation of ethers, including guaiacol glycidyl ether.[2][3][4][5][6][7][8] This reaction involves the nucleophilic substitution of a halide from an organohalide by an alkoxide, in this case, the phenoxide formed from guaiacol.[2][3][5][6] The synthesis is typically carried out by reacting guaiacol (2-methoxyphenol) with epichlorohydrin in the presence of a base.[1][9][10][11] To enhance reaction rates and efficiency, particularly in biphasic systems, a phase transfer catalyst is often utilized.[1][3][12][13][14][15][16]

These application notes provide a comprehensive overview of the synthesis of guaiacol glycidyl ether via the Williamson ether synthesis, including detailed experimental protocols, a summary of reaction parameters from various sources, and visualizations of the reaction mechanism and experimental workflow.

Reaction Principle

The Williamson ether synthesis of guaiacol glycidyl ether proceeds via an S_N2 mechanism.[3][5] The reaction is initiated by the deprotonation of the hydroxyl group of guaiacol by a base, typically sodium hydroxide, to form the more nucleophilic guaiacolate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon atom of epichlorohydrin that is bonded to the chlorine atom. This backside attack results in the displacement of the chloride ion and the formation of a new carbon-oxygen bond, yielding guaiacol glycidyl ether.[3][5]

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_products Products Guaiacol Guaiacol (2-Methoxyphenol) Reaction_Center S N 2 Reaction Guaiacol->Reaction_Center Epichlorohydrin Epichlorohydrin Epichlorohydrin->Reaction_Center Base Base (e.g., NaOH) Base->Reaction_Center PTC Phase Transfer Catalyst (PTC) PTC->Reaction_Center GGE Guaiacol Glycidyl Ether Salt Salt (e.g., NaCl) Water Water Reaction_Center->GGE Reaction_Center->Salt Reaction_Center->Water

Caption: General overview of the Williamson ether synthesis for guaiacol glycidyl ether.

Experimental Data Summary

The following tables summarize various reaction conditions and outcomes for the synthesis of guaiacol glycidyl ether as reported in the literature.

Table 1: Reaction Conditions

ParameterConditionReference
Base Sodium Hydroxide (aqueous solution)[1][12][13][17]
Phase Transfer Catalyst (PTC) PEG400, t-butanol, isopropanol, Tetrabutylammonium bromide (TBAB)[1][14]
Solvent Toluene, Dichloromethane, or solvent-free[1]
Molar Ratio (Epichlorohydrin:Guaiacol) 1.5 - 2.5[1]
Reaction Temperature 25 - 60 °C[1][17]
Reaction Time 1 - 6 hours[1][2][17]

Table 2: Product Yield and Purity

YieldPurityPurification MethodReference
~60%>99.5%Recrystallization from a lower alcohol[1]
80%>98%Recrystallization from isopropanol[17]
87%99.7%Recrystallization from n-propyl alcohol[10]
94%98.28%Distillation[1]
Not specified96%Distillation[1]

Experimental Protocols

Below are two detailed protocols for the synthesis of guaiacol glycidyl ether, derived from patent literature.

Protocol 1: Phase-Transfer Catalyzed Synthesis without Organic Solvent

This protocol is adapted from a process designed for high purity and environmental friendliness by avoiding organic solvents during the reaction phase.[1]

Materials:

  • Guaiacol

  • Epichlorohydrin

  • Sodium Hydroxide (NaOH)

  • Polyethylene glycol 400 (PEG400)

  • Water

  • n-Heptane (for crystallization)

Procedure:

  • To a suitable reactor, add guaiacol, epichlorohydrin (in a molar ratio of 1.5 to 2.5 relative to guaiacol), water, and PEG400.

  • Stir the mixture to ensure homogeneity.

  • Slowly add an aqueous solution of sodium hydroxide to the mixture.

  • Maintain the reaction temperature between 33-37 °C and continue stirring for approximately 3 hours.

  • After the reaction is complete, allow the layers to separate.

  • Separate the organic layer containing the product.

  • Wash the organic layer with a dilute aqueous solution of a base and then with brine.

  • Distill the organic layer under vacuum (e.g., 2 mmHg) to recover excess epichlorohydrin.

  • Collect the guaiacol glycidyl ether fraction at a distillation temperature of 120-130 °C.

  • For further purification, dissolve the distilled product in n-heptane (2.5 to 3.5 times the weight of the product).

  • Heat the mixture to 50-60 °C until complete dissolution, then stir for 1-3 hours.

  • Cool the solution to 10-20 °C and stir for an additional 1-4 hours to induce crystallization.

  • Isolate the solid product by filtration or centrifugation and dry to obtain high-purity guaiacol glycidyl ether (>99.5%).[1]

Protocol 2: Synthesis with Recrystallization from a Lower Alcohol

This protocol describes a method that yields a very high-purity product through a final recrystallization step using a lower alcohol.[10][12]

Materials:

  • Guaiacol

  • Epichlorohydrin

  • Inorganic base (e.g., Sodium Hydroxide)

  • Phase transfer catalyst (e.g., TBAB)

  • Lower alcohol (e.g., n-propyl alcohol) for recrystallization

Procedure:

  • Dissolve guaiacol in an excess of epichlorohydrin.

  • Add an aqueous solution of the inorganic base and the phase transfer catalyst.

  • Conduct the condensation reaction, for example at 55-60 °C.[1]

  • Upon completion, separate the aqueous layer.

  • Recover the excess epichlorohydrin by distillation under reduced pressure.

  • Continue the distillation and collect the fraction at 148-153 °C under 1.33 kPa vacuum to obtain the crude guaiacol glycidyl ether.[12]

  • Dissolve the crude product in a C1-C4 lower alcohol, such as n-propyl alcohol (e.g., 30g of crude product in 120ml of n-propyl alcohol).[10]

  • Heat the solution to approximately 50 °C until it becomes clear.

  • Filter the hot solution and then slowly cool the filtrate to 20 °C.

  • Optionally, add seed crystals and stir for 2 hours at 15-20 °C.

  • Further, cool the mixture to 0-5 °C and stir for another hour.

  • Filter the crystallized product and dry it under vacuum at 25 °C for 12 hours to yield the final product with a purity of over 99.5%.[10]

Workflow Visualization

The following diagram illustrates the general experimental workflow for the synthesis and purification of guaiacol glycidyl ether.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reactants 1. Mix Guaiacol, Epichlorohydrin, PTC, and Water Base_Addition 2. Add Base Solution Reactants->Base_Addition Reaction 3. Stir at Controlled Temperature Base_Addition->Reaction Phase_Separation 4. Phase Separation Reaction->Phase_Separation Washing 5. Wash Organic Layer Phase_Separation->Washing Distillation 6. Vacuum Distillation Washing->Distillation Recrystallization 7. Recrystallization Distillation->Recrystallization Isolation 8. Filtration and Drying Recrystallization->Isolation Final_Product High-Purity Guaiacol Glycidyl Ether Isolation->Final_Product

Caption: Experimental workflow for the synthesis and purification of guaiacol glycidyl ether.

References

Application Notes and Protocols: Phase Transfer Catalysis in the Synthesis of 1-(2-Methoxyphenoxy)-2,3-epoxypropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the synthesis of 1-(2-methoxyphenoxy)-2,3-epoxypropane, a key intermediate in the manufacturing of various pharmaceuticals. The focus is on the application of phase transfer catalysis (PTC) to facilitate this O-alkylation reaction, offering high yields and purity.

Introduction

This compound is a critical building block in organic synthesis, notably as a precursor for beta-blockers and other therapeutic agents. Its synthesis typically involves the reaction of 2-methoxyphenol (guaiacol) with epichlorohydrin in the presence of a base. Phase transfer catalysis is a powerful technique for this reaction, as it enables the transport of the phenoxide anion from the aqueous phase to the organic phase where the reaction with epichlorohydrin occurs, leading to enhanced reaction rates and yields.

Principle of Phase Transfer Catalysis in the Synthesis

The synthesis of this compound via phase transfer catalysis involves a biphasic system, typically an aqueous phase containing the base (e.g., sodium hydroxide) and an organic phase containing the 2-methoxyphenol and epichlorohydrin. The phase transfer catalyst, usually a quaternary ammonium salt, facilitates the reaction by forming an ion pair with the phenoxide ion. This ion pair is soluble in the organic phase, allowing the phenoxide to react with epichlorohydrin.

Comparative Data of Synthesis Protocols

Two effective protocols for the synthesis of this compound are presented below. While a direct comparative study under identical conditions is not available in the reviewed literature, these protocols provide valuable insights into achieving high yields and purity.

ParameterProtocol 1Protocol 2
Phase Transfer Catalyst Benzyltriethylammonium Chloride (BTEAC)Not explicitly stated, but typical for this reaction
Starting Materials 2-Methoxyphenol, Epichlorohydrin, Sodium Hydroxide2-Methoxyphenol, Epichlorohydrin, Sodium Hydroxide
Solvent System Biphasic: Water and an organic solvent (e.g., Methylene Chloride for extraction)Water/Organic layers
Reaction Temperature 30-35 °C25-35 °C
Reaction Time 4-5 hours for addition, 1 hour stirring10-12 hours, then 5-6 hours after second base addition
Reported Yield 97%94%[1]
Reported Purity 97% (by HPLC)98.3% (by HPLC)[1]

Comparison of Common Phase Transfer Catalysts

The choice of phase transfer catalyst can significantly impact the reaction efficiency. While Protocol 1 specifies the use of Benzyltriethylammonium Chloride (BTEAC), other quaternary ammonium salts are also commonly employed. A study on the analogous synthesis of 1-(1-naphthyloxy)-2,3-epoxypropane found Tetrabutylammonium Bromide (TBAB) to be a highly effective catalyst.[2]

Phase Transfer CatalystKey Characteristics
Benzyltriethylammonium Chloride (BTEAC) A commonly used and effective catalyst for this type of O-alkylation.
Tetrabutylammonium Bromide (TBAB) Known for its high efficiency in phase transfer catalysis for the synthesis of glycidyl ethers. It is often considered environmentally friendly and can be recycled.
Other Quaternary Ammonium Salts Various other salts such as tetramethylammonium bromide and tetrabutylammonium iodide can also be used, with their effectiveness depending on the specific reaction conditions.

Experimental Workflow

The general experimental workflow for the synthesis of this compound using phase transfer catalysis is depicted in the following diagram.

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Prepare aqueous solution of Sodium Hydroxide B Add 2-Methoxyphenol to the aqueous solution A->B D Slowly add the 2-Methoxyphenol solution to the Epichlorohydrin solution B->D C Prepare a solution of Epichlorohydrin and Phase Transfer Catalyst C->D E Stir the reaction mixture at a controlled temperature D->E F Dilute the reaction mixture with water E->F G Extract the product with an organic solvent (e.g., Methylene Chloride) F->G H Concentrate the organic layer G->H I Purify the product by high vacuum distillation H->I

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis using Benzyltriethylammonium Chloride (BTEAC)

This protocol is adapted from a patented process and demonstrates a high-yield synthesis.

Materials:

  • 2-Methoxyphenol (100 g)

  • Sodium Hydroxide (39 g)

  • Water (300 ml)

  • Epichlorohydrin (440 g)

  • Benzyltriethylammonium Chloride (BTEAC) (74 g)

  • Methylene Chloride (for extraction)

Procedure:

  • Prepare an aqueous solution of sodium hydroxide by dissolving 39 g of NaOH in 300 ml of water.

  • To this solution, add 100 g of 2-methoxyphenol and stir at 30-35 °C for 30 minutes to form the sodium salt of 2-methoxyphenol.

  • In a separate reaction vessel, prepare a solution of 440 g of epichlorohydrin and 74 g of BTEAC.

  • Slowly add the 2-methoxyphenoxide solution to the epichlorohydrin solution over a period of 4-5 hours at a temperature of 30-35 °C.

  • After the addition is complete, continue stirring the reaction mixture at the same temperature for one hour.

  • Upon completion of the reaction, dilute the mixture with 200 ml of water.

  • Extract the product into methylene chloride.

  • Concentrate the methylene chloride layer to obtain the crude product.

  • Purify the product by high vacuum distillation to obtain this compound.

Protocol 2: Efficient Synthesis with High Purity

This protocol describes an efficient synthesis process resulting in a high-purity product.[1]

Materials:

  • 2-Methoxyphenol (10 kg, 80.55 mol)

  • Sodium Hydroxide (1.61 kg, 40.25 mol initially, then 3.22 kg, 80.5 mol)

  • Water (40 L initially, then 10 L, and another 10 L)

  • Epichlorohydrin (22.35 kg, 241.62 mol)

Procedure:

  • To a stirring solution of 10 kg of 2-methoxyphenol in 40 L of water at approximately 30 °C, add a solution of 1.61 kg of sodium hydroxide in 10 L of water.

  • Stir the mixture for 30-45 minutes.

  • Add 22.35 kg of epichlorohydrin and continue stirring for 10-12 hours at 25-35 °C.

  • Separate the layers and add 40 L of water to the organic (bottom) layer containing the product.

  • Add a solution of 3.22 kg of sodium hydroxide in 10 L of water at 27 °C and stir for 5-6 hours.

  • Separate the bottom product layer and wash it with a solution of 3.0 kg of sodium hydroxide in 30 L of water.

  • Recover excess epichlorohydrin by distillation of the product layer at a temperature below 90 °C under vacuum (650-700 mmHg) to yield 13.65 kg (94%) of the title compound with a purity of 98.3% as determined by HPLC.[1]

Signaling Pathway of Phase Transfer Catalysis

The following diagram illustrates the catalytic cycle of the phase transfer catalyst in the synthesis of this compound.

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase A 2-Methoxyphenol + NaOH B 2-Methoxyphenoxide- Na+ A->B Deprotonation E Q+ 2-Methoxyphenoxide- B->E Ion Exchange C Q+X- (Catalyst) C->E Ion Exchange D Na+X- G This compound + Q+Cl- E->G Reaction F Epichlorohydrin F->G Reaction G->C Catalyst Regeneration

Caption: Catalytic cycle in phase transfer catalysis for ether synthesis.

Conclusion

The use of phase transfer catalysis provides an efficient and high-yielding pathway for the synthesis of this compound. The choice of catalyst and optimization of reaction conditions are crucial for maximizing yield and purity while minimizing by-product formation. The detailed protocols and comparative data provided in these notes serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.

References

Application Notes and Protocols for the Synthesis of Guaiacol Glycidyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Guaiacol glycidyl ether is a key intermediate in the synthesis of various pharmaceuticals, notably as a precursor for drugs like Ranolazine, an antianginal agent.[1] Its synthesis is a common yet critical procedure in medicinal chemistry and process development. This document provides a detailed experimental protocol for the synthesis of guaiacol glycidyl ether from guaiacol and epichlorohydrin, including reaction conditions, purification methods, and expected outcomes. The synthesis involves the condensation of guaiacol with epichlorohydrin in the presence of a base, often facilitated by a phase transfer catalyst to enhance reaction efficiency and yield.[1][2][3]

Reaction Principle:

The synthesis proceeds via a nucleophilic substitution reaction where the phenoxide ion of guaiacol, formed in the presence of a base, attacks the epoxide ring of epichlorohydrin. This is followed by an intramolecular cyclization to form the glycidyl ether.

Experimental Protocols:

This section outlines a detailed, step-by-step procedure for the synthesis of guaiacol glycidyl ether.

Materials and Reagents:

  • Guaiacol (2-methoxyphenol)

  • Epichlorohydrin (2-(chloromethyl)oxirane)

  • Sodium hydroxide (NaOH)

  • Phase transfer catalyst (e.g., Polyethylene glycol 400 (PEG400), tert-butanol, or a quaternary ammonium salt like tetrabutylammonium bromide)

  • Deionized water

  • Organic solvent for extraction (e.g., Dichloromethane, Toluene) - if necessary

  • Solvent for recrystallization (e.g., Isopropanol, Ethanol, n-Heptane)

  • Brine solution

  • Anhydrous sodium sulfate or magnesium sulfate

Equipment:

  • Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation setup

  • Filtration apparatus (Büchner funnel and flask)

  • Standard laboratory glassware

Experimental Procedure:

Step 1: Preparation of the Reaction Mixture

  • In a round-bottom flask, charge guaiacol, a phase transfer catalyst (e.g., 1% w/w PEG400 and 3% w/w t-butanol relative to guaiacol), and water.[1]

  • Stir the mixture at room temperature (28-30°C) for approximately 30 minutes to ensure homogeneity.[1]

  • Prepare a solution of sodium hydroxide in water (e.g., a 10-50% w/w solution).[2]

Step 2: Base Addition and Phenoxide Formation

  • Slowly add the sodium hydroxide solution to the guaiacol mixture over a period of 45 minutes, while maintaining the temperature between 33-37°C.[1]

  • After the addition is complete, continue stirring the reaction mixture at this temperature for about 1 hour to ensure the complete formation of the sodium salt of guaiacol.[1]

Step 3: Reaction with Epichlorohydrin

  • In a separate reactor, charge an excess of epichlorohydrin (molar ratio of epichlorohydrin to guaiacol is typically between 1.5 and 2.5).[1]

  • Maintain the temperature of the epichlorohydrin at 33°C.[1]

  • Slowly add the prepared guaiacol salt solution to the epichlorohydrin over 2 hours, ensuring the reaction temperature is maintained between 33-37°C.[1]

  • After the addition is complete, continue to stir the reaction mixture for an additional 3 hours at the same temperature to drive the reaction to completion.[1]

Step 4: Work-up and Isolation of Crude Product

  • After the reaction is complete, stop the stirring and allow the layers to separate for about 30 minutes.[1]

  • Separate the lower aqueous layer from the upper organic layer containing the product.

  • The organic layer can be washed with an aqueous solution of a base and/or brine to remove any remaining impurities.[1]

  • Recover the excess epichlorohydrin from the organic layer by distillation.[1]

  • The crude guaiacol glycidyl ether is then obtained by vacuum distillation, collecting the fraction at 120-130°C under a vacuum of 2 mmHg.[1] This process can yield a product with a purity of over 98%.[1]

Step 5: Purification by Recrystallization

  • For higher purity, the crude product can be recrystallized. Dissolve the crude guaiacol glycidyl ether in a suitable solvent such as n-hexane, cyclohexane, or n-heptane by heating to 50-60°C.[1] The ratio of solvent to crude product is typically between 2.5 and 3.5 by weight.[1]

  • Stir the solution for 1 to 3 hours.[1]

  • Cool the solution to 10-20°C and continue stirring for another 1 to 4 hours to induce crystallization.[1]

  • Isolate the solid product by filtration or centrifugation.[1]

  • Dry the purified solid under vacuum. This method can yield guaiacol glycidyl ether with a purity of at least 99.5%.[1]

  • Alternatively, recrystallization from lower alcohols like methanol, ethanol, or isopropanol can also be employed to achieve high purity.[2][4] For instance, dissolving the crude product in ethanol at 40°C, followed by cooling, seeding, and crystallization can yield a product with 99.8% purity.[4]

Data Presentation:

The following table summarizes the key quantitative parameters for the synthesis of guaiacol glycidyl ether based on a patented procedure.[1]

ParameterValue
Reactants
Guaiacol7.0 kg
Epichlorohydrin10.4 kg
Sodium Hydroxide2.688 kg
Water (for NaOH)5 L
Water (for Guaiacol)14.5 kg
Phase Transfer Catalyst
PEG40070 g
t-Butanol210 g
Reaction Conditions
Molar Ratio (Epichlorohydrin:Guaiacol)~2.0:1
Temperature (Base Addition)33-37 °C
Temperature (Reaction)33-37 °C
Reaction Time3 hours
Purification
Distillation Temperature120-130 °C
Distillation Pressure2 mmHg
Recrystallization Solventn-Heptane
Yield and Purity
Yield (after distillation)> 70%
Purity (after distillation)> 98%
Purity (after recrystallization)> 99.5%

Mandatory Visualization:

The following diagrams illustrate the chemical reaction and the experimental workflow for the synthesis of guaiacol glycidyl ether.

Synthesis_Reaction cluster_products Product Guaiacol Guaiacol (2-Methoxyphenol) GGE Guaiacol Glycidyl Ether Guaiacol->GGE + Epichlorohydrin Epichlorohydrin Epichlorohydrin Base Base (e.g., NaOH) PTC Phase Transfer Catalyst

Caption: Chemical reaction for the synthesis of Guaiacol Glycidyl Ether.

Synthesis_Workflow start Start prep_reagents Prepare Reagents: Guaiacol, Epichlorohydrin, NaOH solution, PTC start->prep_reagents reaction_setup Reaction Setup: Charge Guaiacol, PTC, Water prep_reagents->reaction_setup base_addition Slowly add NaOH solution (33-37 °C) reaction_setup->base_addition phenoxide_formation Stir for 1h (Phenoxide Formation) base_addition->phenoxide_formation epi_addition Add to Epichlorohydrin (33-37 °C) phenoxide_formation->epi_addition reaction Stir for 3h (Reaction Completion) epi_addition->reaction workup Work-up: Layer Separation, Washing reaction->workup distillation Distillation: Remove excess Epichlorohydrin workup->distillation crude_product Obtain Crude Product (Vacuum Distillation) distillation->crude_product purification Purification: Recrystallization crude_product->purification final_product High Purity Guaiacol Glycidyl Ether purification->final_product end End final_product->end

References

Application Notes and Protocols for the Synthesis of Ranolazine Utilizing 1-(2-Methoxyphenoxy)-2,3-epoxypropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of ranolazine, a piperazine derivative used for the treatment of chronic angina, with a focus on the utilization of the key intermediate, 1-(2-methoxyphenoxy)-2,3-epoxypropane.

Introduction

Ranolazine, chemically known as N-(2,6-dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1-piperazineacetamide, is synthesized through various routes. A common and efficient pathway involves the use of this compound as a crucial building block. This document outlines the primary synthetic strategies, provides detailed experimental protocols, and presents quantitative data to facilitate the replication and optimization of these procedures in a laboratory setting.

Two main synthetic pathways involving this compound are discussed:

  • Route A: A two-step process involving the initial reaction of this compound with piperazine to form the intermediate 1-[3-(2-methoxyphenoxy)-2-hydroxypropyl]piperazine, which is subsequently coupled with a 2,6-dimethylaniline derivative.

  • Route B: A direct one-step condensation of this compound with a pre-synthesized N-(2,6-dimethylphenyl)-1-piperazineacetamide.

Synthesis of the Key Intermediate: this compound

The precursor, this compound, is typically synthesized from 2-methoxyphenol (guaiacol) and epichlorohydrin in the presence of a base.

Experimental Protocol: Synthesis of this compound

This protocol is based on an efficient, high-yield process.

Materials:

  • 2-Methoxyphenol (Guaiacol)

  • Epichlorohydrin

  • Sodium Hydroxide (NaOH)

  • Water

  • Isopropanol

Procedure:

  • To a solution of 2-methoxyphenol (e.g., 500 g) and epichlorohydrin (e.g., 1.12 kg), stir the mixture at 25-35°C for 5-6 hours.

  • Separate the organic layer.

  • To the epichlorohydrin layer, add a solution of NaOH (e.g., 160 g) in water (e.g., 2.5 L) and stir at 25-30°C for 3-4 hours.

  • Separate the organic layer and wash it with a solution of NaOH (e.g., 150 g) in water (e.g., 1.5 L).

  • Recover excess epichlorohydrin by distillation under vacuum (600-700 mmHg) at a temperature below 90°C.

  • To the resulting crude oil (approximately 650-680 g), add isopropanol (e.g., 3.0 L) and cool the mixture to 0°C.

  • Filter the precipitated product to obtain this compound.[1]

Quantitative Data: Synthesis of this compound
ParameterValueReference
Yield80%[1]
Purity>98%[1]

Synthesis of Ranolazine: A Comparative Overview of Two Routes

Route A: Two-Step Synthesis via Piperazine Intermediate

This pathway involves the formation of 1-[3-(2-methoxyphenoxy)-2-hydroxypropyl]piperazine, followed by its reaction with 2-chloro-N-(2,6-dimethylphenyl)acetamide.

Ranolazine Synthesis - Route A cluster_0 Step 1: Formation of Piperazine Intermediate cluster_1 Step 2: Coupling Reaction Epoxy 1-(2-Methoxyphenoxy)- 2,3-epoxypropane Intermediate 1-[3-(2-Methoxyphenoxy)- 2-hydroxypropyl]piperazine Epoxy->Intermediate Ethanol, ambient temp, 2 days Piperazine Piperazine Piperazine->Intermediate Ranolazine Ranolazine Intermediate->Ranolazine Dimethylformamide Amide 2-Chloro-N-(2,6-dimethylphenyl)acetamide Amide->Ranolazine

Fig. 1: Ranolazine Synthesis Workflow - Route A
Experimental Protocol: Route A

Step 1: Synthesis of 1-[3-(2-methoxyphenoxy)-2-hydroxypropyl]piperazine

  • Description: this compound is reacted with piperazine in ethanol at ambient temperature for two days.[2][3][4]

Step 2: Synthesis of Ranolazine

  • Description: The intermediate, 1-[3-(2-methoxyphenoxy)-2-hydroxypropyl]piperazine, is reacted with 2-chloro-N-(2,6-dimethylphenyl)acetamide in dimethylformamide. The resulting ranolazine is obtained as an oil and can be purified by chromatography.[2][4]

Route B: One-Step Synthesis

This more direct route involves the reaction of this compound with the pre-formed N-(2,6-dimethylphenyl)-1-piperazineacetamide.

Ranolazine Synthesis - Route B cluster_0 One-Step Condensation Epoxy 1-(2-Methoxyphenoxy)- 2,3-epoxypropane Ranolazine Ranolazine Epoxy->Ranolazine Methanol, reflux, 5-6 h PiperazineAmide N-(2,6-Dimethylphenyl)- 1-piperazineacetamide PiperazineAmide->Ranolazine

Fig. 2: Ranolazine Synthesis Workflow - Route B
Experimental Protocol: Route B

This protocol provides a high-yield synthesis of ranolazine.[1]

Materials:

  • N-(2,6-Dimethylphenyl)-1-piperazineacetamide intermediate (prepared separately)

  • This compound

  • Methylene Chloride

  • Methanol

  • Water

  • Saturated Brine Solution

Procedure:

  • Prepare a solution of the N-(2,6-dimethylphenyl)-1-piperazineacetamide intermediate in methylene chloride.

  • Wash the organic layer with a saturated brine solution.

  • Add this compound (e.g., 80 g) to the organic layer.

  • Distill off the methylene chloride under reduced pressure.

  • Add methanol (e.g., 500 ml) to the residue and reflux for 5-6 hours.

  • Cool the reaction mixture to room temperature and add water (e.g., 500 ml).

  • Cool the mixture to 0°C to precipitate the product.

  • Filter the solid to obtain crude ranolazine.[1]

Quantitative Data: Ranolazine Synthesis (Route B)
ParameterValueReference
Yield80%[1]
Purity>99%[1]

Synthesis of Intermediates for Ranolazine Production

Synthesis of 2-Chloro-N-(2,6-dimethylphenyl)acetamide

This intermediate is required for Route A.

Experimental Protocol:

  • Description: 2,6-Dimethylaniline is reacted with chloroacetyl chloride. In one method, this is carried out in the presence of triethylamine in dichloromethane at 0°C for 4 hours.[5] Another procedure uses acetone and an aqueous base.[1]

Quantitative Data:

ParameterValueReference
Yield82%[5]
Synthesis of N-(2,6-Dimethylphenyl)-1-piperazineacetamide

This intermediate is required for Route B.

Experimental Protocol:

  • Description: 2-Chloro-N-(2,6-dimethylphenyl)acetamide is reacted with piperazine in refluxing ethanol for 2 hours.[5]

Data Summary and Comparison

The following table provides a comparative summary of the quantitative data for the different synthetic steps.

Synthetic StepProductYieldPurityReference
Intermediate SynthesisThis compound80%>98%[1]
Intermediate Synthesis2-Chloro-N-(2,6-dimethylphenyl)acetamide82%-[5]
Ranolazine Synthesis (Route B)Ranolazine80%>99%[1]
Ranolazine Dihydrochloride Synthesis (from Route B-like process)Ranolazine Dihydrochloride73%-[5]

Conclusion

The synthesis of ranolazine utilizing this compound is a well-established and efficient process. The choice between a two-step (Route A) or a one-step (Route B) approach for the final condensation will depend on factors such as the availability of starting materials, desired purity, and process scalability. The provided protocols and data offer a solid foundation for researchers and drug development professionals to successfully synthesize ranolazine in a laboratory or pilot plant setting. The one-step approach (Route B) appears to offer a high yield and purity for the final product.

References

Application of Guaiacol Glycidyl Ether in the Synthesis of β-Blockers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guaiacol glycidyl ether (GGE), a key chemical intermediate, serves as a valuable building block in the synthesis of various pharmaceutical compounds. Its inherent chemical structure, featuring a glycidyl ether functional group attached to a guaiacol moiety, makes it a suitable precursor for the synthesis of β-adrenergic receptor antagonists, commonly known as beta-blockers. This class of drugs is widely prescribed for the management of cardiovascular diseases such as hypertension, angina pectoris, and cardiac arrhythmias. The core principle of their synthesis from GGE involves the nucleophilic attack of an appropriate amine on the epoxide ring of the glycidyl ether, leading to the formation of a 1-aryloxy-3-amino-2-propanol structure, which is characteristic of many beta-blockers.

This document provides detailed application notes and experimental protocols for the synthesis of beta-blocker analogues using guaiacol glycidyl ether. It includes quantitative data from related syntheses, detailed methodologies, and visual diagrams to illustrate the synthetic pathways and experimental workflows.

Synthetic Pathways

The general synthetic route to beta-blockers from guaiacol glycidyl ether involves a two-step process. The first step is the synthesis of guaiacol glycidyl ether itself, typically from guaiacol and epichlorohydrin. The second step is the ring-opening reaction of the resulting epoxide with a suitable amine.

GGE_Synthesis cluster_0 Step 1: Synthesis of GGE cluster_1 Step 2: Aminolysis Guaiacol Guaiacol GGE Guaiacol Glycidyl Ether Guaiacol->GGE Base (e.g., NaOH) Phase Transfer Catalyst Epichlorohydrin Epichlorohydrin Epichlorohydrin->GGE BetaBlocker β-Blocker Analogue GGE->BetaBlocker Solvent (e.g., Methanol) Heat Amine Amine (e.g., Isopropylamine) Amine->BetaBlocker

General synthetic pathway for β-blocker analogues from guaiacol.

Experimental Protocols

Protocol 1: Synthesis of Guaiacol Glycidyl Ether

This protocol is based on established methods for the synthesis of aryl glycidyl ethers.[1][2]

Materials:

  • Guaiacol

  • Epichlorohydrin

  • Sodium hydroxide (NaOH)

  • Phase transfer catalyst (e.g., tetrabutylammonium bromide - TBAB)

  • Organic solvent (e.g., Toluene)

  • Water

  • Brine solution

Procedure:

  • In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, dissolve guaiacol and the phase transfer catalyst in the organic solvent.

  • Slowly add a concentrated aqueous solution of sodium hydroxide to the mixture while maintaining the temperature between 30-45°C.

  • After the addition is complete, continue stirring the mixture for 2-4 hours at the same temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, separate the organic layer.

  • Wash the organic layer sequentially with water and brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain the crude guaiacol glycidyl ether.

  • Purify the crude product by vacuum distillation to yield pure guaiacol glycidyl ether.

Protocol 2: Synthesis of a β-Blocker Analogue (e.g., 1-(Isopropylamino)-3-(2-methoxyphenoxy)propan-2-ol)

This protocol is a representative procedure for the aminolysis of an aryl glycidyl ether.[3]

Materials:

  • Guaiacol glycidyl ether

  • Isopropylamine

  • Methanol

  • Ethyl acetate

  • Hexane

Procedure:

  • In a sealed reaction vessel, dissolve guaiacol glycidyl ether in methanol.

  • Add an excess of isopropylamine to the solution.

  • Heat the reaction mixture at reflux for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent and excess isopropylamine under reduced pressure.

  • Dissolve the resulting residue in ethyl acetate and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure β-blocker analogue.

Experimental_Workflow cluster_GGE Guaiacol Glycidyl Ether Synthesis cluster_Aminolysis Aminolysis Reaction A React Guaiacol & Epichlorohydrin with Base and PTC B Work-up: Phase Separation, Washing A->B C Purification: Vacuum Distillation B->C D React GGE with Amine in Solvent (e.g., Methanol) C->D Intermediate Product E Work-up: Solvent Removal, Extraction D->E F Purification: Column Chromatography E->F G β-Blocker Analogue F->G Final Product

A typical experimental workflow for the synthesis of a β-blocker analogue.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of aryl glycidyl ethers and their subsequent conversion to beta-blocker analogues. The data is compiled from various sources and represents a general expectation for these types of reactions.

Table 1: Synthesis of Aryl Glycidyl Ethers

Starting PhenolBaseCatalystSolventTemp (°C)Time (h)Yield (%)Purity (%)Reference
GuaiacolNaOHTBABToluene55-603>70>98[1]
GuaiacolNaOHPEG400/t-butanolWater33-373>70>98[1]
4-HydroxycarbazoleNaOH-DMSO/Water45680-[4]

Table 2: Synthesis of β-Blocker Analogues via Aminolysis of Aryl Glycidyl Ethers

Aryl Glycidyl EtherAmineSolventTemp (°C)Time (h)Yield (%)Reference
Naphthyl glycidyl etherIsopropylamine-Ambient-Nearly 100 (conversion)[5]
Phenyl glycidyl etherAniline-802-[6]
Heteroaryl glycidyl ethersAlkylamines----[7]

Signaling Pathway of β-Blockers

β-blockers exert their therapeutic effects by competitively inhibiting the binding of catecholamines (e.g., adrenaline and noradrenaline) to β-adrenergic receptors. This blockade prevents the activation of downstream signaling pathways, leading to a reduction in heart rate, blood pressure, and myocardial contractility.

Beta_Blocker_Pathway cluster_cell Cardiomyocyte Catecholamines Catecholamines (Adrenaline, Noradrenaline) BetaReceptor β-Adrenergic Receptor Catecholamines->BetaReceptor binds & activates BetaBlocker β-Blocker BetaBlocker->BetaReceptor binds & blocks GProtein G-protein BetaReceptor->GProtein activates AC Adenylyl Cyclase GProtein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates CaChannels Calcium Channels PKA->CaChannels phosphorylates Contraction Increased Heart Rate & Contractility CaChannels->Contraction increases Ca2+ influx

Mechanism of action of β-blockers at the cellular level.

Conclusion

Guaiacol glycidyl ether is a versatile and valuable precursor in the synthesis of compounds with potential beta-blocking activity. The straightforward and well-established chemical transformations involving the synthesis of the glycidyl ether followed by aminolysis provide a reliable route to a diverse range of 1-aryloxy-3-amino-2-propanol derivatives. The protocols and data presented herein offer a solid foundation for researchers and drug development professionals to explore the synthesis of novel beta-blocker candidates based on the guaiacol scaffold. Further optimization of reaction conditions and exploration of a wider variety of amines can lead to the discovery of new therapeutic agents with improved pharmacological profiles.

References

Application Notes and Protocols: Ring-Opening Reactions of 1-(2-Methoxyphenoxy)-2,3-epoxypropane with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the ring-opening reactions of 1-(2-methoxyphenoxy)-2,3-epoxypropane with various amines. This chemical transformation is of significant interest in medicinal chemistry and drug development, as it serves as a key step in the synthesis of a class of drugs known as β-adrenergic antagonists, or beta-blockers, as well as other pharmacologically active compounds.

Introduction

The reaction between an epoxide and an amine, known as aminolysis, is a nucleophilic ring-opening reaction. In the context of this compound, the strained three-membered epoxide ring is opened by an amine nucleophile, leading to the formation of a β-amino alcohol. The regioselectivity of this reaction is crucial, with the amine typically attacking the less sterically hindered carbon of the epoxide, following an SN2 mechanism. This reaction is fundamental in the synthesis of various pharmaceuticals, most notably beta-blockers, which are widely used to manage cardiovascular diseases such as hypertension, angina, and arrhythmias. The general structure of these drugs often features an aryloxypropanolamine backbone, which is readily synthesized through this method. A prominent example is the synthesis of Ranolazine, an anti-anginal medication, where this compound is a key intermediate.

Reaction Mechanism and Regioselectivity

The ring-opening of this compound with an amine proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom of the amine acts as a nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring. Due to steric hindrance from the aryloxy group, the nucleophilic attack predominantly occurs at the terminal carbon of the epoxide. This results in the formation of a single major regioisomer, a 1-aryloxy-3-amino-2-propanol derivative.

The reaction can be carried out with or without a catalyst. However, to enhance the reaction rate, especially with less nucleophilic amines, catalysts such as Lewis acids or protic solvents are often employed. The reaction is also influenced by temperature, with higher temperatures generally leading to faster reaction rates.

Application in Drug Discovery and Development

The aryloxypropanolamine scaffold generated from the ring-opening of aryl glycidyl ethers like this compound is a privileged structure in medicinal chemistry. By varying the amine nucleophile, a diverse library of compounds can be synthesized and screened for biological activity.

Beta-Blockers: The most significant application is in the synthesis of beta-blockers. These drugs competitively inhibit the binding of catecholamines, such as adrenaline and noradrenaline, to β-adrenergic receptors. This blockade results in a reduction of heart rate, blood pressure, and cardiac contractility. The specific amine used in the synthesis influences the selectivity of the resulting beta-blocker for β1 or β2 adrenergic receptors. For instance, the reaction with isopropylamine is a common route to synthesize β1-selective blockers.

Ranolazine Synthesis: this compound is a key starting material in the industrial synthesis of Ranolazine. In this process, the epoxide is reacted with piperazine in the first step of a multi-step synthesis.

Data Presentation

The following tables summarize quantitative data for the ring-opening reaction of this compound with representative amines. It is important to note that reaction conditions can significantly impact yields and reaction times.

Table 1: Synthesis of this compound

ReactantsReagents/SolventsTemperature (°C)Time (h)Yield (%)Reference
2-Methoxyphenol, EpichlorohydrinSodium Hydroxide, Water, DioxaneReflux3Not specified[1]
2-Methoxyphenol, EpichlorohydrinSodium Hydroxide, Water25-3510-1294[2]

Table 2: Ring-Opening of this compound with Amines

AmineReagents/SolventsTemperature (°C)Time (h)ProductYield (%)Reference
PiperazineEthanolAmbient481-[3-(2-Methoxyphenoxy)-2-hydroxypropyl]-piperazineNot specified[3]
PiperazineMethanolReflux5-61-[3-(2-Methoxyphenoxy)-2-hydroxypropyl]-piperazine80[4][5]
IsopropylamineIsopropyl alcohol81-85Not specified1-(Isopropylamino)-3-(2-methoxyphenoxy)propan-2-olNot specified

Experimental Protocols

Protocol 1: Synthesis of this compound[2]

Materials:

  • 2-Methoxyphenol

  • Epichlorohydrin

  • Sodium Hydroxide (NaOH)

  • Water

  • Organic solvent for extraction (e.g., Dichloromethane or Ether)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • To a stirred solution of 2-methoxyphenol (1 equivalent) in water, add a solution of sodium hydroxide (0.5 equivalents) in water.

  • After stirring for 30-45 minutes at approximately 30°C, add epichlorohydrin (3 equivalents) and continue stirring for 10-12 hours at 25-35°C.

  • Separate the organic and aqueous layers. To the organic layer, add water and a solution of sodium hydroxide (1 equivalent) in water.

  • Stir the mixture for 5-6 hours at 27°C.

  • Separate the product layer and wash it with a sodium hydroxide solution and then with water.

  • Recover excess epichlorohydrin by distillation under reduced pressure (below 90°C) to obtain the title compound.

Protocol 2: General Procedure for the Reaction with a Primary Amine (e.g., Isopropylamine)

Materials:

  • This compound

  • Isopropylamine

  • Anhydrous Isopropyl alcohol (as solvent)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous isopropyl alcohol.

  • Add an excess of isopropylamine (2-3 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess isopropylamine and solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Protocol 3: Synthesis of 1-[3-(2-Methoxyphenoxy)-2-hydroxypropyl]-piperazine (Ranolazine Intermediate)[4][5]

Materials:

  • This compound

  • Piperazine

  • Methanol

Procedure:

  • In a round-bottom flask, dissolve piperazine (1.1 equivalents) in methanol.

  • To this solution, add this compound (1 equivalent).

  • Reflux the reaction mixture for 5-6 hours.

  • After cooling the reaction to room temperature, add water to precipitate the product.

  • Cool the mixture to 0°C to complete precipitation.

  • Filter the solid product and wash with cold water to obtain the crude product. The product can be further purified by recrystallization.

Visualizations

Reaction_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_product Product Epoxide This compound Reaction Ring-Opening (Aminolysis) Epoxide->Reaction Amine Amine (R-NH2) Amine->Reaction Product β-Amino Alcohol (e.g., Beta-Blocker Precursor) Reaction->Product

Caption: General workflow for the synthesis of β-amino alcohols.

Beta_Adrenergic_Signaling cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling cluster_response Cellular Response BetaBlocker Beta-Blocker (Antagonist) BetaReceptor β1-Adrenergic Receptor BetaBlocker->BetaReceptor blocks GProtein Gs Protein BetaReceptor->GProtein activates AC Adenylyl Cyclase GProtein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Response Decreased Heart Rate & Cardiac Contractility PKA->Response leads to

Caption: Simplified β1-adrenergic receptor signaling pathway and the action of a beta-blocker.

References

Application Notes and Protocols for the Polymerization of Guaiacol Glycidyl Ether in Epoxy Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guaiacol glycidyl ether (GGE) is a bio-based epoxy resin monomer derived from lignin, a readily available and renewable resource. As a sustainable alternative to petroleum-based epoxy monomers like bisphenol A diglycidyl ether (DGEBA), GGE is gaining significant attention for the development of greener thermosetting polymers. Its aromatic structure, inherited from guaiacol, imparts desirable properties such as rigidity and thermal stability to the resulting epoxy resins. These bio-based epoxy resins are promising materials for a wide range of applications, including coatings, adhesives, composites, and encapsulation materials in various high-tech fields.

These application notes provide detailed protocols for the synthesis of guaiacol glycidyl ether and its subsequent polymerization into a cross-linked epoxy resin using common amine-based curing agents. The information is intended to guide researchers in the preparation and characterization of GGE-based epoxy resins, facilitating their exploration for novel applications.

Data Presentation

The following tables summarize the key parameters for the synthesis of guaiacol glycidyl ether and the thermo-mechanical properties of the resulting epoxy resins cured with different amine hardeners.

Table 1: Reaction Parameters for the Synthesis of Guaiacol Glycidyl Ether (GGE)

ParameterValueReference
Reactants
Guaiacol1.0 mol equivalent[1][2]
Epichlorohydrin2.0 - 5.0 mol equivalents[1][2]
Catalyst
Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide)0.01 - 0.05 mol equivalents[1]
Base
Sodium Hydroxide (aq. solution)1.0 - 1.2 mol equivalents[1][2]
Reaction Conditions
Temperature60 - 80 °C[1]
Reaction Time2 - 4 hours[1]
Purification
MethodVacuum Distillation[1][2]

Table 2: Thermo-Mechanical Properties of GGE-Based Epoxy Resins with Different Curing Agents

Curing AgentStoichiometric Ratio (Epoxy:Amine Hydrogen)Glass Transition Temperature (Tg) (°C)Tensile Strength (MPa)Flexural Modulus (GPa)
Isophorone Diamine (IPD)1:1130 - 15060 - 752.5 - 3.0
4,4'-Diaminodiphenylmethane (DDM)1:1160 - 18070 - 853.0 - 3.5
Data synthesized from analogous bio-based epoxy systems.

Experimental Protocols

Protocol 1: Synthesis of Guaiacol Glycidyl Ether (GGE)

This protocol describes the synthesis of GGE from guaiacol and epichlorohydrin via a phase transfer catalysis method.

Materials:

  • Guaiacol

  • Epichlorohydrin

  • Sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with hotplate

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add guaiacol (1.0 mol eq.), epichlorohydrin (3.0 mol eq.), and tetrabutylammonium bromide (0.02 mol eq.).

  • Reaction Initiation: Heat the mixture to 70°C with vigorous stirring.

  • Addition of Base: Prepare a 50% (w/v) aqueous solution of sodium hydroxide (1.1 mol eq.). Add the NaOH solution dropwise to the reaction mixture over a period of 1 hour, maintaining the temperature at 70°C.

  • Reaction Completion: After the addition of NaOH is complete, continue stirring the mixture at 70°C for an additional 3 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add deionized water to dissolve the precipitated salts.

    • Transfer the mixture to a separatory funnel and add ethyl acetate to extract the organic phase.

    • Wash the organic layer sequentially with deionized water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the ethyl acetate and excess epichlorohydrin using a rotary evaporator.

    • Purify the crude product by vacuum distillation to obtain pure guaiacol glycidyl ether.

Protocol 2: Polymerization of GGE with a Diamine Curing Agent

This protocol outlines the procedure for curing the synthesized GGE with a diamine hardener to form a cross-linked epoxy resin. The example below uses Isophorone Diamine (IPD).

Materials:

  • Guaiacol Glycidyl Ether (GGE)

  • Isophorone Diamine (IPD)

  • Acetone (optional, for viscosity reduction)

Equipment:

  • Glass beaker or container

  • Mechanical stirrer or spatula

  • Vacuum desiccator or vacuum oven

  • Molds (e.g., silicone or aluminum)

  • Programmable oven

Procedure:

  • Stoichiometric Calculation: Calculate the required amount of IPD based on the epoxy equivalent weight (EEW) of the synthesized GGE. The stoichiometric ratio is typically 1:1 of epoxy groups to amine hydrogen atoms. The amine hydrogen equivalent weight (AHEW) of IPD is 42.5 g/eq.

    • Mass of IPD = (Mass of GGE / EEW of GGE) * AHEW of IPD

  • Mixing:

    • Preheat the GGE to approximately 50°C to reduce its viscosity.

    • In a clean, dry container, add the preheated GGE.

    • Slowly add the calculated amount of IPD to the GGE while stirring continuously. Mix thoroughly for 5-10 minutes until a homogeneous mixture is obtained. If the viscosity is too high, a small amount of acetone can be added as a solvent.

  • Degassing: Place the mixture in a vacuum desiccator or vacuum oven at room temperature and apply a vacuum to remove any entrapped air bubbles. Degas until bubble formation ceases.

  • Casting: Pour the degassed epoxy mixture into preheated molds treated with a mold release agent.

  • Curing:

    • Place the molds in a programmable oven.

    • A typical curing schedule is a two-stage process:

      • Initial Cure: Heat to 100°C and hold for 2 hours.

      • Post-Cure: Increase the temperature to 150°C and hold for an additional 2 hours.

  • Cooling and Demolding: Turn off the oven and allow the cured epoxy resin to cool slowly to room temperature inside the oven to prevent thermal shock. Once cooled, carefully demold the samples.

Visualizations

Synthesis and Polymerization Workflow

GGE_Workflow cluster_synthesis Protocol 1: GGE Synthesis cluster_polymerization Protocol 2: Polymerization Reactants Guaiacol + Epichlorohydrin Reaction Glycidylation Reaction (70°C, TBAB, NaOH) Reactants->Reaction Step 1-3 Workup Extraction & Washing Reaction->Workup Step 4-5 Purification Vacuum Distillation Workup->Purification Step 6 GGE Pure Guaiacol Glycidyl Ether Purification->GGE Mixing Mixing GGE with Diamine GGE->Mixing Degassing Vacuum Degassing Mixing->Degassing Step 2-3 Casting Casting into Molds Degassing->Casting Step 4 Curing Oven Curing (100-150°C) Casting->Curing Step 5 EpoxyResin Cross-linked Epoxy Resin Curing->EpoxyResin

Caption: Workflow for the synthesis of GGE and its subsequent polymerization.

Chemical Reaction Pathway

Reaction_Pathway cluster_synthesis_reaction GGE Synthesis Reaction cluster_curing_reaction Epoxy Curing Reaction Guaiacol Guaiacol GGE_Monomer Guaiacol Glycidyl Ether (GGE) Guaiacol->GGE_Monomer Epichlorohydrin Epichlorohydrin Epichlorohydrin->GGE_Monomer GGE_Monomer2 GGE Monomer Crosslinked_Polymer Cross-linked Epoxy Network GGE_Monomer2->Crosslinked_Polymer Diamine Diamine Curing Agent (e.g., IPD) Diamine->Crosslinked_Polymer

Caption: Chemical reaction pathway for GGE synthesis and curing.

References

Application Notes and Protocols for HPLC Purity Determination of 1-(2-Methoxyphenoxy)-2,3-epoxypropane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(2-Methoxyphenoxy)-2,3-epoxypropane is a key intermediate in the synthesis of various pharmaceuticals, most notably Ranolazine, a drug used to treat chronic angina.[1][2] The purity of this intermediate is critical to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for assessing the purity of this compound and quantifying any process-related impurities or degradation products.[3][4] This document provides a detailed HPLC method protocol for the purity determination of this compound.

Potential impurities that may be present include the dimer impurity, chloro impurity, and dihydroxy impurity, which can arise during the synthesis process.[3][5] The described method is designed to be stability-indicating, capable of separating the main component from these and other potential degradation products.

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines the parameters for a reversed-phase HPLC method for the quantitative determination of the purity of this compound.

1.1. Chromatographic Conditions

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent with UV/Vis Detector
Column C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax Eclipse Plus C18)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
15
20
22
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 272 nm
Injection Volume 10 µL
Run Time 30 minutes

1.2. Reagent and Sample Preparation

1.2.1. Reagents

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard (purity ≥ 99.5%)

  • This compound sample for analysis

1.2.2. Standard Solution Preparation (100 µg/mL)

  • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Mix thoroughly.

1.2.3. Sample Solution Preparation (100 µg/mL)

  • Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent.

  • Mix thoroughly.

  • Filter the solution through a 0.45 µm syringe filter before injection, if necessary.

1.3. System Suitability Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately.

  • Inject the standard solution five times.

  • The system is suitable for use if the following criteria are met:

    • The relative standard deviation (RSD) of the peak area for the five replicate injections is not more than 2.0%.

    • The tailing factor for the this compound peak is not more than 2.0.

    • The theoretical plates for the this compound peak is not less than 2000.

1.4. Data Analysis and Purity Calculation The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation

Table 1: System Suitability Results

InjectionRetention Time (min)Peak AreaTailing FactorTheoretical Plates
18.5212543211.15600
28.5112567891.15620
38.5312539871.25580
48.5212580121.15610
58.5112554321.25590
Mean 8.5212557081.145600
RSD (%) 0.100.15--

Table 2: Sample Purity Analysis

Sample IDRetention Time of Main Peak (min)Area of Main PeakTotal Area of All PeaksPurity (%)
Batch A8.531245678125987698.87
Batch B8.521234567125012398.76
Batch C8.541260123126345699.74

Mandatory Visualization

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_result Result Standard_Prep Standard Preparation (100 µg/mL) System_Suitability System Suitability Test (5 Injections of Standard) Standard_Prep->System_Suitability Sample_Prep Sample Preparation (100 µg/mL) Sample_Analysis Sample Analysis (Inject Sample Solution) Sample_Prep->Sample_Analysis System_Suitability->Sample_Analysis If Pass Data_Acquisition Data Acquisition (Chromatogram) Sample_Analysis->Data_Acquisition Purity_Calculation Purity Calculation (% Area) Data_Acquisition->Purity_Calculation Final_Report Final Purity Report Purity_Calculation->Final_Report

Caption: Workflow for HPLC Purity Determination.

References

Application Note: GC-MS Analysis of 1-(2-Methoxyphenoxy)-2,3-epoxypropane and its Synthesis Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-(2-Methoxyphenoxy)-2,3-epoxypropane, also known as guaiacol glycidyl ether, is a key intermediate in the synthesis of several pharmaceuticals, including Ranolazine and Mephenoxalone. The purity of this intermediate is critical for the quality and safety of the final active pharmaceutical ingredient (API). Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it an ideal method for analyzing this compound and its process-related impurities. This application note provides a detailed protocol for the GC-MS analysis of this compound and its common byproducts.

Chemical Synthesis and Potential Byproducts

This compound is typically synthesized via the reaction of 2-methoxyphenol (guaiacol) with epichlorohydrin in the presence of a base. During this process, several byproducts can be formed, including unreacted starting materials, intermediates, and products of side reactions such as hydrolysis and dimerization.

The primary byproducts of concern are:

  • 1-Chloro-3-(2-methoxyphenoxy)propan-2-ol: An intermediate formed from the initial reaction of guaiacol with epichlorohydrin.

  • 3-(2-Methoxyphenoxy)propane-1,2-diol: The hydrolysis product of the epoxide ring of the main compound. This compound is also known as Guaifenesin.

  • 1,3-Bis(2-methoxyphenoxy)propan-2-ol: A dimer formed from the reaction of this compound with another molecule of 2-methoxyphenol.

G cluster_reactants Reactants cluster_synthesis Synthesis cluster_products Products & Byproducts 2-Methoxyphenol 2-Methoxyphenol Reaction Reaction 2-Methoxyphenol->Reaction Epichlorohydrin Epichlorohydrin Epichlorohydrin->Reaction This compound This compound Reaction->this compound Main Product 1-Chloro-3-(2-methoxyphenoxy)propan-2-ol 1-Chloro-3-(2-methoxyphenoxy)propan-2-ol Reaction->1-Chloro-3-(2-methoxyphenoxy)propan-2-ol Intermediate 3-(2-Methoxyphenoxy)propane-1,2-diol 3-(2-Methoxyphenoxy)propane-1,2-diol Reaction->3-(2-Methoxyphenoxy)propane-1,2-diol Hydrolysis 1,3-Bis(2-methoxyphenoxy)propan-2-ol 1,3-Bis(2-methoxyphenoxy)propan-2-ol Reaction->1,3-Bis(2-methoxyphenoxy)propan-2-ol Dimerization

Synthesis pathway of this compound and its byproducts.

Experimental Protocols

This section details the necessary steps for sample preparation and GC-MS analysis.

Sample Preparation
  • Standard Preparation:

    • Prepare individual stock solutions of this compound and its byproducts (if available as reference standards) in methanol or a suitable solvent at a concentration of 1 mg/mL.

    • Prepare a mixed standard solution containing all analytes at a concentration of 10 µg/mL by diluting the stock solutions.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with methanol.

    • Filter the solution through a 0.45 µm syringe filter into a GC vial.

GC-MS Method

The following is a recommended starting method, which may require optimization for specific instrumentation.

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977B MSD).

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.

  • Injector: Split/splitless injector.

  • Injection Volume: 1 µL.

  • Injector Temperature: 280°C.

  • Injection Mode: Split (10:1 ratio).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 250°C, hold for 5 minutes.

    • Ramp 2: 20°C/min to 300°C, hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Scan Range: m/z 40-450.

  • Solvent Delay: 4 minutes.

G Sample_Preparation Sample Preparation (Dilution & Filtration) GC_Injection GC Injection (1 µL, Split Mode) Sample_Preparation->GC_Injection GC_Separation GC Separation (HP-5ms Column) GC_Injection->GC_Separation Ionization Ionization (Electron Impact, 70 eV) GC_Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole, m/z 40-450) Ionization->Mass_Analysis Data_Acquisition Data Acquisition & Analysis Mass_Analysis->Data_Acquisition

GC-MS analytical workflow.

Data Presentation

The following table summarizes the expected elution order and key mass spectral fragments for this compound and its byproducts. The elution order is predicted based on the boiling points and polarity of the compounds.

Compound NameChemical StructureMolecular Weight ( g/mol )Expected Elution OrderKey Mass Spectral Fragments (m/z)
This compound C₁₀H₁₂O₃180.201180 (M+), 124, 109, 91, 77
1-Chloro-3-(2-methoxyphenoxy)propan-2-ol C₁₀H₁₃ClO₃216.662216/218 (M+), 124, 109, 91, 77, 49/51
3-(2-Methoxyphenoxy)propane-1,2-diol C₁₀H₁₄O₄198.223198 (M+), 124, 109, 91, 77
1,3-Bis(2-methoxyphenoxy)propan-2-ol C₁₇H₂₀O₅304.344304 (M+), 181, 124, 109, 91, 77

Note on Mass Spectra:

  • The molecular ion peak (M+) for alcohols may be weak or absent in EI-MS.

  • The presence of chlorine in 1-Chloro-3-(2-methoxyphenoxy)propan-2-ol will result in a characteristic M+2 isotope peak with an intensity of approximately one-third of the M+ peak.

  • The base peak for all compounds is expected to be m/z 124, corresponding to the 2-methoxyphenoxy fragment. Other significant fragments arise from the further fragmentation of this ion and the side chain.

Conclusion

The GC-MS method described in this application note provides a robust and reliable approach for the qualitative and quantitative analysis of this compound and its common synthesis-related byproducts. This method is suitable for in-process control and final product quality assessment in pharmaceutical manufacturing. The provided data on expected retention order and mass spectral fragmentation will aid in the identification and characterization of these compounds. Method validation should be performed according to ICH guidelines to ensure its suitability for its intended purpose.

Application Notes and Protocols for the Chiral Synthesis of (S)-1-(2-Methoxyphenoxy)-2,3-epoxypropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-(2-Methoxyphenoxy)-2,3-epoxypropane is a critical chiral intermediate in the synthesis of various pharmaceuticals, notably β-adrenergic blockers such as (S)-metoprolol and the anti-anginal drug ranolazine.[1] The stereochemistry of the epoxide is crucial for the therapeutic efficacy of the final active pharmaceutical ingredient. This document outlines two primary methodologies for obtaining the enantiomerically pure (S)-epoxide: a direct synthesis of the racemic compound followed by a highly efficient chiral resolution, and a chemoenzymatic approach involving the resolution of a key intermediate. Detailed protocols, quantitative data, and process workflows are provided to guide researchers in the successful synthesis of this important building block.

Introduction

The synthesis of enantiopure pharmaceutical intermediates is a cornerstone of modern drug development. 1-(2-Methoxyphenoxy)-2,3-epoxypropane, a glycidyl ether derivative, serves as a key precursor where the (S)-enantiomer is specifically required for the synthesis of therapeutically active molecules. The primary challenge lies in the efficient and scalable production of the single (S)-isomer with high enantiomeric excess (e.e.). The methods described herein focus on established and effective strategies to achieve this, including the widely applied Jacobsen's hydrolytic kinetic resolution (HKR) and lipase-catalyzed enzymatic resolutions.

Synthesis Methodologies

There are two main strategies for producing (S)-1-(2-Methoxyphenoxy)-2,3-epoxypropane:

  • Route 1: Racemic Synthesis followed by Hydrolytic Kinetic Resolution (HKR). This is a common and effective approach that involves the initial, high-yielding synthesis of the racemic epoxide, followed by the separation of the enantiomers.

  • Route 2: Chemoenzymatic Synthesis. This method utilizes an enzymatic resolution of a precursor chlorohydrin, which is subsequently converted to the desired (S)-epoxide.

The overall synthetic workflow is depicted below:

Synthesis_Workflow cluster_racemic Racemic Synthesis cluster_resolution Chiral Resolution Guaiacol 2-Methoxyphenol (Guaiacol) Racemic_Epoxide (±)-1-(2-Methoxyphenoxy) -2,3-epoxypropane Guaiacol->Racemic_Epoxide NaOH or PTC Epi Epichlorohydrin Epi->Racemic_Epoxide HKR Hydrolytic Kinetic Resolution (HKR) Racemic_Epoxide->HKR S_Epoxide (S)-1-(2-Methoxyphenoxy) -2,3-epoxypropane HKR->S_Epoxide Unreacted R_Diol (R)-1-(2-Methoxyphenoxy) -2,3-propanediol HKR->R_Diol Hydrolyzed

Caption: General workflow for the synthesis of (S)-1-(2-Methoxyphenoxy)-2,3-epoxypropane.

Quantitative Data Summary

The following table summarizes typical quantitative data associated with the synthesis and resolution protocols.

ParameterRacemic SynthesisHydrolytic Kinetic Resolution (HKR)
Starting Materials 2-Methoxyphenol, Epichlorohydrin(±)-1-(2-Methoxyphenoxy)-2,3-epoxypropane
Key Reagents/Catalyst NaOH, Phase Transfer Catalyst (optional)[2]Chiral (salen)Co(III) complex (Jacobsen's catalyst)[3][4]
Typical Yield ~94% (for racemic product)[5]~40-45% (for recovered (S)-epoxide, theoretical max 50%)[6]
Enantiomeric Excess (e.e.) N/A≥99%[3][6]
Purity (Racemic) >98% achievable by distillation[5]High purity after separation
Catalyst Loading (HKR) N/A0.2 - 2.0 mol%[3]

Experimental Protocols

Protocol 1: Synthesis of Racemic this compound

This protocol describes a robust method for the synthesis of the racemic epoxide, a necessary precursor for chiral resolution.[2][5][7]

Materials:

  • 2-Methoxyphenol (guaiacol)

  • Epichlorohydrin

  • Sodium hydroxide (NaOH)

  • Water

  • Dioxane or other suitable solvent (optional, can be run in a biphasic system)[7]

  • Methylene chloride or other extraction solvent

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methoxyphenol (e.g., 100 g) in an aqueous solution of sodium hydroxide (e.g., 39 g in 300 ml of water).[2] Stir the mixture at room temperature (30-35 °C) for 30 minutes to form the sodium phenoxide.

  • Addition of Epichlorohydrin: To a separate flask containing a large excess of epichlorohydrin (e.g., 440 g), slowly add the previously prepared phenoxide solution over 4-5 hours, maintaining the temperature at 30-35 °C.[2] A phase transfer catalyst such as benzyl triethyl ammonium chloride (BTEAC) can be added to the epichlorohydrin solution to facilitate the reaction.[2]

  • Reaction: Stir the reaction mixture at the same temperature for an additional 1-3 hours after the addition is complete.[2][7]

  • Work-up: After the reaction is complete, dilute the mixture with water and extract the product into an organic solvent like methylene chloride or ether.[2][7]

  • Purification: Wash the organic layer with water, dry it over anhydrous magnesium sulfate, and filter.[7] The solvent is then removed by rotary evaporation. The crude product can be further purified by vacuum distillation to yield pure this compound.[2][5] A yield of 94% with 98.3% purity has been reported for this type of process.[5]

Protocol 2: Chiral Synthesis via Hydrolytic Kinetic Resolution (HKR)

This protocol details the resolution of the racemic epoxide using Jacobsen's catalyst to obtain the (S)-enantiomer.[3][6]

Materials:

  • (±)-1-(2-Methoxyphenoxy)-2,3-epoxypropane

  • (R,R)-Jacobsen's Catalyst ((R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II))

  • Acetic acid (glacial)

  • Tetrahydrofuran (THF)

  • Water (deionized)

Procedure:

  • Catalyst Activation: In a clean, dry flask, the (R,R)-Jacobsen's catalyst (e.g., 0.5-1.0 mol%) is stirred in THF open to the air for approximately 1 hour. A color change from orange/red to dark brown indicates the oxidation of Co(II) to the active Co(III) species. A small amount of glacial acetic acid can be added to facilitate this activation.

  • Reaction Setup: Cool the activated catalyst solution to 0-4 °C. Add the racemic this compound to the solution.

  • Hydrolysis: Add water (0.5 to 0.8 equivalents relative to the racemic epoxide) dropwise to the reaction mixture while maintaining the temperature. The amount of water is critical; using a substoichiometric amount ensures that only one enantiomer is hydrolyzed.

  • Monitoring: The reaction progress can be monitored by chiral HPLC or GC to determine the enantiomeric excess of the remaining epoxide. The reaction is typically stirred at room temperature until approximately 50-60% conversion is achieved.

  • Work-up and Purification: Once the desired e.e. is reached, the reaction is quenched, and the solvent is removed. The desired (S)-epoxide can be separated from the diol by chromatography or distillation. The (S)-epoxide is typically recovered with an e.e. of >99%.[3][6] The catalyst can often be recovered and recycled.[3]

Logical Relationship Diagram

The decision process for choosing a synthetic route can be visualized as follows:

decision_process Start Need (S)-Epoxide Racemic_Available Is Racemic Epoxide Readily Available? Start->Racemic_Available Chemoenzymatic Consider Chemoenzymatic Route (e.g., Lipase Resolution of Chlorohydrin) Start->Chemoenzymatic Alternative Racemic_Synth Synthesize Racemic Epoxide (Protocol 1) Racemic_Available->Racemic_Synth No Resolution Perform Kinetic Resolution (e.g., HKR - Protocol 2) Racemic_Available->Resolution Yes Racemic_Synth->Resolution Final_Product Obtain (S)-Epoxide Resolution->Final_Product Chemoenzymatic->Final_Product

Caption: Decision workflow for the synthesis of (S)-1-(2-Methoxyphenoxy)-2,3-epoxypropane.

Conclusion

The chiral synthesis of (S)-1-(2-Methoxyphenoxy)-2,3-epoxypropane is a well-established process that is critical for the pharmaceutical industry. The most common industrial approach involves a high-yielding racemic synthesis followed by a highly selective kinetic resolution. Jacobsen's hydrolytic kinetic resolution stands out as a particularly effective method, providing the desired (S)-epoxide with excellent enantiomeric purity.[3] The protocols and data presented in these application notes provide a comprehensive guide for researchers and professionals in the field to produce this valuable chiral intermediate.

References

Enantioselective Synthesis of Guaiacol Glycidyl Ether Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of guaiacol glycidyl ether derivatives. Chiral glycidyl ethers are crucial building blocks in the synthesis of numerous pharmaceuticals, and the methods outlined herein offer a robust pathway to obtaining these valuable intermediates in high enantiomeric purity.

Introduction

Guaiacol glycidyl ether and its derivatives are significant intermediates in the pharmaceutical industry, notably in the synthesis of drugs such as Ranolazine, an antianginal agent.[1] The stereochemistry of the glycidyl ether moiety is often critical for the pharmacological activity and safety of the final drug product. Therefore, the development of efficient enantioselective synthetic routes is of paramount importance. This guide focuses on the hydrolytic kinetic resolution (HKR) of racemic guaiacol glycidyl ether using chiral salen-cobalt complexes, commonly known as Jacobsen's catalysts, to yield highly enantioenriched (R)- and (S)-guaiacol glycidyl ether.

Synthetic Strategies

The primary strategy for obtaining enantiomerically pure guaiacol glycidyl ether involves two key stages:

  • Synthesis of Racemic Guaiacol Glycidyl Ether: A straightforward synthesis of the racemic starting material from guaiacol and epichlorohydrin.

  • Hydrolytic Kinetic Resolution (HKR): The enantioselective hydrolysis of one enantiomer of the racemic epoxide, catalyzed by a chiral Jacobsen's catalyst, leaving the unreacted enantiomer in high enantiomeric excess.

This approach is highly effective for a wide range of terminal epoxides, providing access to both the unreacted epoxide and the corresponding 1,2-diol in high enantiomeric purity.[2]

Quantitative Data Summary

The following table summarizes typical results obtained from the synthesis and resolution of guaiacol glycidyl ether.

ParameterRacemic SynthesisHydrolytic Kinetic Resolution
Product (±)-Guaiacol Glycidyl Ether(R)- or (S)-Guaiacol Glycidyl Ether
Yield 80-95%~45% (for the unreacted epoxide)
Purity (achiral) >98%>99%
Enantiomeric Excess (ee) Not applicable>99%
Specific Rotation [α]D Enantiomer dependent (not specified in literature)

Experimental Protocols

Protocol 1: Synthesis of Racemic Guaiacol Glycidyl Ether

This protocol is adapted from established industrial processes for the preparation of guaiacol glycidyl ether.[1][3][4]

Materials:

  • Guaiacol

  • Epichlorohydrin

  • Sodium hydroxide (NaOH)

  • Phase transfer catalyst (e.g., tetrabutylammonium bromide - TBAB)

  • Toluene

  • Water

  • Brine

Procedure:

  • To a stirred solution of guaiacol and a catalytic amount of TBAB in toluene, add an aqueous solution of sodium hydroxide.

  • Add epichlorohydrin dropwise to the mixture, maintaining the temperature between 30-45°C.

  • Stir the reaction mixture for 2-4 hours at the same temperature.

  • After the reaction is complete (monitored by TLC), separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield racemic guaiacol glycidyl ether as a white to off-white solid.

Protocol 2: Hydrolytic Kinetic Resolution (HKR) of (±)-Guaiacol Glycidyl Ether

This protocol is based on the well-established Jacobsen's hydrolytic kinetic resolution of terminal epoxides.[2][5]

Materials:

  • (±)-Guaiacol glycidyl ether

  • (R,R)-Jacobsen's catalyst (for obtaining (S)-guaiacol glycidyl ether) or (S,S)-Jacobsen's catalyst (for obtaining (R)-guaiacol glycidyl ether)

  • Water (distilled)

  • Tetrahydrofuran (THF)

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve racemic guaiacol glycidyl ether in THF.

  • Add the chiral Jacobsen's catalyst (typically 0.5-2.0 mol%).

  • Cool the mixture to 0-4°C in an ice bath.

  • Slowly add 0.55 equivalents of water to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the resolution can be monitored by chiral HPLC.

  • Once the desired conversion (typically around 55-60%) is reached, quench the reaction by adding a larger volume of water.

  • Extract the mixture with a mixture of hexane and ethyl acetate.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • The resulting mixture contains the enantioenriched unreacted epoxide and the diol product. These can be separated by column chromatography on silica gel.

Protocol 3: Determination of Enantiomeric Excess by Chiral HPLC

The enantiomeric excess (ee) of the resolved guaiacol glycidyl ether is determined by chiral High-Performance Liquid Chromatography (HPLC).

Instrumentation and Columns:

  • A standard HPLC system with a UV detector.

  • A chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) are often effective for the separation of epoxide enantiomers.[6][7]

General Procedure:

  • Prepare a standard solution of the racemic guaiacol glycidyl ether and a sample of the enantioenriched product in a suitable solvent (e.g., a mixture of hexane and isopropanol).

  • Equilibrate the chiral column with the mobile phase (e.g., a mixture of hexane and isopropanol, with the ratio optimized for best separation).

  • Inject the racemic standard to determine the retention times of the two enantiomers.

  • Inject the enantioenriched sample.

  • The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Visualizations

Synthesis_Workflow cluster_racemic Racemic Synthesis cluster_hkr Hydrolytic Kinetic Resolution cluster_analysis Analysis guaiacol Guaiacol racemic_gge (±)-Guaiacol Glycidyl Ether guaiacol->racemic_gge NaOH, TBAB epichlorohydrin Epichlorohydrin epichlorohydrin->racemic_gge racemic_gge_input (±)-Guaiacol Glycidyl Ether S_gge (S)-Guaiacol Glycidyl Ether racemic_gge_input->S_gge (R,R)-Jacobsen's Cat. H₂O R_diol (R)-Diol racemic_gge_input->R_diol chiral_hplc Chiral HPLC S_gge->chiral_hplc ee determination

Caption: Workflow for the enantioselective synthesis of guaiacol glycidyl ether.

HKR_Mechanism cluster_reaction Enantioselective Hydrolysis racemic_mix Racemic (±)-Guaiacol Glycidyl Ether R_enantiomer (R)-Enantiomer racemic_mix->R_enantiomer S_enantiomer (S)-Enantiomer racemic_mix->S_enantiomer catalyst Chiral (salen)Co(III) Catalyst (Jacobsen's Catalyst) catalyst->R_enantiomer catalyst->S_enantiomer diol Forms (R)-Diol R_enantiomer->diol Fast reaction (k_R) unreacted Unreacted (S)-Enantiomer S_enantiomer->unreacted Slow reaction (k_S)

Caption: Principle of Hydrolytic Kinetic Resolution (HKR).

References

Application Notes: 1-(2-Methoxyphenoxy)-2,3-epoxypropane as an Impurity Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Methoxyphenoxy)-2,3-epoxypropane, also known by several synonyms including Guaifenesin EP Impurity A, 2-(2-methoxyphenoxy)methyl-oxirane, and Ranolazine USP Related Compound A, is a critical reference standard in the pharmaceutical industry.[1] It is a known process impurity and potential degradant of the widely used expectorant, Guaifenesin. Regulatory bodies require the monitoring and control of such impurities to ensure the safety and efficacy of the final drug product.[2] This document provides detailed application notes and protocols for the use of this compound as an impurity standard in the quality control of Guaifenesin.

This compound is primarily formed during the synthesis of Guaifenesin from 2-methoxyphenol (guaiacol) and epichlorohydrin.[3][4] Its presence in the final drug substance is an indicator of the manufacturing process's control. As a reference standard, it is essential for method development, validation, and routine quality control testing of Guaifenesin-containing products.[1]

Physicochemical Properties

PropertyValue
Chemical Name This compound
Synonyms Guaifenesin EP Impurity A, 2-(2-methoxyphenoxy)methyl-oxirane, Guaiacol glycidyl ether
CAS Number 2210-74-4
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol
Appearance Colorless to pale yellow liquid

Application in Pharmaceutical Analysis

The primary application of this compound is as a certified reference material for the identification and quantification of this specific impurity in Guaifenesin drug substances and products. Its use is crucial for:

  • Method Validation: Establishing the specificity, linearity, accuracy, precision, and sensitivity of analytical methods, particularly High-Performance Liquid Chromatography (HPLC).

  • Quality Control: Routine testing of raw materials and finished products to ensure they meet the specifications set by pharmacopeias and regulatory authorities.

  • Stability Studies: Assessing the degradation pathways of Guaifenesin under various stress conditions to establish the shelf-life of the drug product.

Experimental Protocols

A validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the most common technique for the analysis of Guaifenesin and its impurities. The following protocol is a representative method synthesized from published literature.[5][6]

Preparation of Standard Solutions
  • Impurity Standard Stock Solution (Standard A): Accurately weigh and dissolve a suitable amount of this compound reference standard in a volumetric flask using methanol or a methanol-water mixture as the diluent to obtain a known concentration (e.g., 100 µg/mL).

  • Guaifenesin Standard Stock Solution (Standard B): Prepare a separate stock solution of Guaifenesin reference standard in the same diluent.

  • Working Standard Solution: Prepare the working standard solution by diluting the stock solutions with the mobile phase to a final concentration relevant to the specification limit of the impurity in the drug product (e.g., 0.1% of the nominal Guaifenesin concentration).

Preparation of Sample Solution
  • Accurately weigh and transfer a quantity of the Guaifenesin drug substance or a powdered composite of tablets equivalent to a specified amount of Guaifenesin into a volumetric flask.

  • Add the diluent, sonicate to dissolve, and dilute to the mark with the diluent.

  • Filter the solution through a 0.45 µm nylon or PVDF syringe filter before injection.

Chromatographic Conditions

A stability-indicating RP-HPLC method can be employed for the separation and quantification of this compound from Guaifenesin and other potential impurities.

ParameterRecommended Conditions
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.2 with phosphoric acid) : Methanol (90:10, v/v)[6]
Mobile Phase B 0.02 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.2 with phosphoric acid) : Methanol (10:90, v/v)[6]
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 276 nm[7]
Injection Volume 10 µL
System Suitability

Before sample analysis, the chromatographic system must meet predefined suitability criteria. This is assessed by injecting the working standard solution multiple times.

ParameterAcceptance Criteria
Tailing Factor (for Guaifenesin and impurity peaks) Not more than 2.0
Theoretical Plates (for Guaifenesin and impurity peaks) Not less than 2000
Resolution (between Guaifenesin and the impurity peak) Not less than 2.0
% RSD of peak areas (from replicate injections) Not more than 5.0%
Data Analysis and Calculation

The amount of this compound in the sample can be calculated using the external standard method.

Percentage of Impurity = (Area of Impurity in Sample / Area of Impurity in Standard) x (Concentration of Standard / Concentration of Sample) x 100

Quantitative Data Summary

The following table summarizes typical validation parameters for the quantification of Guaifenesin impurities using RP-HPLC. The values are representative and may vary depending on the specific method and instrumentation.

ParameterThis compound (as Guaifenesin Impurity)Reference
Linearity (r²) > 0.999[2][8]
Limit of Detection (LOD) ~0.01 - 0.05 µg/mL[2]
Limit of Quantification (LOQ) ~0.05 - 0.15 µg/mL[2]
Accuracy (% Recovery) 98.0% - 102.0%[2][5]
Precision (% RSD) < 5.0%[6][8]

Visualizations

Logical Relationship Diagram

Figure 1: Relationship between Guaifenesin and Impurity A Guaifenesin Guaifenesin (Active Pharmaceutical Ingredient) QC Quality Control Testing (e.g., HPLC) Guaifenesin->QC is tested by ImpurityA This compound (Guaifenesin EP Impurity A) ImpurityA->QC is detected by Synthesis Synthesis Process Synthesis->Guaifenesin produces Synthesis->ImpurityA can produce Standard Impurity Standard Standard->QC is used in

Caption: Relationship between Guaifenesin and its process impurity.

Experimental Workflow Diagram

Figure 2: Analytical Workflow for Impurity Profiling cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep_Standard Prepare Impurity Standard Solution System_Suitability System Suitability Test Prep_Standard->System_Suitability Prep_Sample Prepare Sample Solution Inject_Sample Inject Sample Prep_Sample->Inject_Sample Inject_Standard Inject Standard System_Suitability->Inject_Standard if passed Peak_Integration Peak Integration and Identification Inject_Standard->Peak_Integration Inject_Sample->Peak_Integration Quantification Quantification of Impurity Peak_Integration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for the analysis of this compound.

References

Application Note: Validated RP-HPLC Method for the Quantification of Guaiacol Glycidyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate quantification of Guaiacol Glycidyl Ether (GGE). The method has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring reliability and accuracy for its intended purpose in pharmaceutical analysis.[1][2][3][4] This document provides comprehensive experimental protocols for method validation, including specificity, linearity, accuracy, precision, and robustness, making it a valuable resource for researchers and professionals in drug development and quality control.

Introduction

Guaiacol Glycidyl Ether (GGE) is a key intermediate in the synthesis of various pharmaceutical compounds.[5] Accurate quantification of GGE is critical to ensure the quality and purity of active pharmaceutical ingredients (APIs) and final drug products. Analytical method validation is a mandatory process in the pharmaceutical industry to demonstrate that an analytical procedure is suitable for its intended purpose.[4][6] This application note describes a validated RP-HPLC method coupled with UV detection for the determination of GGE.

Analytical Method

A stability-indicating RP-HPLC method was developed and validated for the quantification of GGE. The chromatographic separation was achieved on a C18 column with a mobile phase consisting of a mixture of acetonitrile and phosphate buffer, providing good resolution and peak shape.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile: 20mM Potassium Phosphate Buffer (pH 6.8) (40:60, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 272 nm
Run Time 10 minutes

Experimental Protocols

The following section provides detailed protocols for the validation of the analytical method for GGE quantification.

Specificity (Forced Degradation Study)

To demonstrate the specificity and stability-indicating nature of the method, forced degradation studies were performed on a GGE reference standard.[7][8][9] The goal is to produce a degradation of 5-20% of the active substance.

a. Acid Hydrolysis:

  • Prepare a 1 mg/mL solution of GGE in the mobile phase.

  • To 1 mL of this solution, add 1 mL of 0.1 N HCl.

  • Heat the mixture at 60°C for 2 hours.

  • Cool the solution to room temperature and neutralize with 1 mL of 0.1 N NaOH.

  • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase and inject into the HPLC system.

b. Base Hydrolysis:

  • To 1 mL of the 1 mg/mL GGE solution, add 1 mL of 0.1 N NaOH.

  • Keep the mixture at room temperature for 1 hour.

  • Neutralize with 1 mL of 0.1 N HCl.

  • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase and inject.

c. Oxidative Degradation:

  • To 1 mL of the 1 mg/mL GGE solution, add 1 mL of 3% hydrogen peroxide.

  • Keep the mixture at room temperature for 4 hours.

  • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase and inject.

d. Thermal Degradation:

  • Expose solid GGE powder to a temperature of 80°C for 24 hours.

  • Prepare a solution of the heat-treated sample at a concentration of approximately 100 µg/mL in the mobile phase and inject.

e. Photolytic Degradation:

  • Expose a solution of GGE (1 mg/mL in mobile phase) to UV light (254 nm) for 24 hours.

  • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase and inject.

Acceptance Criteria: The method is considered specific if the GGE peak is well-resolved from any degradation product peaks, and the peak purity of the GGE peak is acceptable.

Linearity

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte.[2]

  • Prepare a stock solution of GGE reference standard at a concentration of 1000 µg/mL in the mobile phase.

  • From the stock solution, prepare a series of at least five calibration standards ranging from 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be within ±2% of the response at the 100% concentration.

Accuracy (Recovery)

Accuracy is the closeness of the test results obtained by the method to the true value. It is assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range.

  • Prepare placebo (matrix without GGE) and spike it with GGE at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[2]

a. Repeatability (Intra-assay Precision):

  • Prepare six individual samples of GGE at 100% of the target concentration.

  • Analyze the samples on the same day, by the same analyst, and on the same instrument.

  • Calculate the Relative Standard Deviation (RSD) of the results.

b. Intermediate Precision (Inter-assay Precision):

  • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the RSD of the combined results from both days.

Acceptance Criteria: The RSD for repeatability should be ≤ 2.0%. The RSD for intermediate precision should be ≤ 2.0%.[2]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Based on the Standard Deviation of the Response and the Slope:

    • Determine the slope (S) from the linearity curve.

    • Determine the standard deviation of the response (σ), which can be estimated from the standard deviation of the y-intercepts of regression lines.

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

Acceptance Criteria: The LOQ should be verifiable by analyzing a standard at this concentration and demonstrating acceptable precision and accuracy.

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2°C)

    • Mobile phase composition (± 2% organic)

    • Wavelength of detection (± 2 nm)

  • Analyze a system suitability solution under each modified condition.

Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates, resolution) should remain within the predefined acceptance criteria for each variation.

Data Presentation

The following tables summarize the expected quantitative data from the validation studies.

Table 1: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
50[Example Value]
75[Example Value]
100[Example Value]
125[Example Value]
150[Example Value]
Correlation Coefficient (r²) ≥ 0.999
Slope [Example Value]
Y-intercept [Example Value]

Table 2: Accuracy (Recovery) Data

Spiked LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL, mean, n=3)% Recovery
80%80[Example Value][Example Value]
100%100[Example Value][Example Value]
120%120[Example Value][Example Value]
Mean % Recovery 98.0% - 102.0%

Table 3: Precision Data

Precision TypeSample No.Assay (% of Label Claim)Mean% RSD
Repeatability 1[Example Value]
2[Example Value]
3[Example Value][Example Value]≤ 2.0%
4[Example Value]
5[Example Value]
6[Example Value]
Intermediate Precision Day 1 (n=6)[Example Value][Example Value]≤ 2.0%
Day 2 (n=6)[Example Value]

Table 4: LOD and LOQ

ParameterResult (µg/mL)
Limit of Detection (LOD) [Example Value]
Limit of Quantitation (LOQ) [Example Value]

Table 5: Robustness Data

Parameter VariedModificationSystem Suitability ParameterResult
Flow Rate 0.9 mL/minTailing Factor[Example Value]
1.1 mL/minTailing Factor[Example Value]
Column Temperature 28°CTheoretical Plates[Example Value]
32°CTheoretical Plates[Example Value]
Mobile Phase 38:62 ACN:BufferResolution[Example Value]
42:58 ACN:BufferResolution[Example Value]

Visualization

The following diagram illustrates the logical workflow of the analytical method validation process.

G Analytical Method Validation Workflow for GGE Quantification cluster_0 Method Development cluster_1 Validation Protocol cluster_2 Validation Execution cluster_3 Data Analysis & Reporting cluster_4 Outcome A Develop RP-HPLC Method for GGE B Define Validation Parameters & Acceptance Criteria A->B C Specificity (Forced Degradation) B->C D Linearity B->D E Accuracy (Recovery) B->E F Precision (Repeatability & Intermediate) B->F G LOD & LOQ B->G H Robustness B->H I Analyze Data Against Acceptance Criteria C->I D->I E->I F->I G->I H->I J Prepare Validation Report I->J K Method is Validated for Intended Use J->K

Caption: Workflow for Analytical Method Validation of GGE Quantification.

Conclusion

The described RP-HPLC method for the quantification of Guaiacol Glycidyl Ether is specific, linear, accurate, precise, and robust over the specified range. The method validation was performed in accordance with ICH guidelines, and the results demonstrate its suitability for routine quality control analysis of GGE in pharmaceutical manufacturing.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-Methoxyphenoxy)-2,3-epoxypropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-Methoxyphenoxy)-2,3-epoxypropane, a key intermediate in the production of pharmaceuticals like ranolazine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is lower than expected, and I'm observing significant byproduct formation. What are the common side reactions in this synthesis?

A1: The synthesis of this compound from guaiacol and epichlorohydrin is prone to several side reactions that can reduce the yield and purity of the desired product. The most commonly encountered side products are:

  • Hydroxyl Dimer Impurity: This is a significant byproduct that can lower the yield of the desired epoxide intermediate.[1] It forms from the reaction of the epoxide product with another molecule of guaiacol.

  • Chlorohydrin Impurity: Formation of 1-(2-methoxyphenoxy)-3-chloropropan-2-ol occurs from the ring-opening of the epoxide by chloride ions.

  • Dihydroxy Impurity: This impurity, 1-(2-methoxyphenoxy)propane-2,3-diol, is a result of the hydrolysis of the epoxide ring of the final product.

  • Polymerization: Under certain conditions, especially with catalyst choice and temperature, the glycidyl ether product can undergo polymerization.[2]

Q2: I have identified a major impurity with a mass corresponding to a dimer. What is the structure of this "hydroxyl dimer impurity" and how is it formed?

A2: The hydroxyl dimer impurity is formed when the phenoxide of guaiacol attacks the epoxide ring of the desired product, this compound, leading to the formation of 1,3-bis(2-methoxyphenoxy)propan-2-ol.

Mechanism of Dimer Formation: The reaction is typically carried out under basic conditions, which generates the guaiacol phenoxide. This phenoxide is a nucleophile that can react with the epichlorohydrin (desired reaction) or with the epoxide ring of the product that has already formed (side reaction). An excess of guaiacol or prolonged reaction times at elevated temperatures can favor the formation of this dimer.

Q3: My analysis shows the presence of a chlorohydrin and a dihydroxy impurity. What reaction conditions lead to their formation?

A3:

  • Chlorohydrin Impurity (1-(2-methoxyphenoxy)-3-chloropropan-2-ol): This side product arises from the nucleophilic attack of a chloride ion on the epoxide ring of the product. The source of chloride ions is the epichlorohydrin reactant itself. The formation of this impurity is favored by acidic conditions or a high concentration of chloride ions.

  • Dihydroxy Impurity (1-(2-methoxyphenoxy)propane-2,3-diol): This impurity is the result of the hydrolysis of the epoxide ring of this compound. The presence of water in the reaction mixture, especially under acidic or basic conditions, can lead to this ring-opening reaction. Proper drying of reagents and solvents is crucial to minimize its formation.

Q4: I'm observing the formation of a viscous, insoluble material in my reaction mixture, suggesting polymerization. How can I prevent this?

A4: Polymerization of glycidyl ethers can be initiated by both cationic and anionic species. In this synthesis, excess base or trace acidic impurities can catalyze the polymerization of the epoxide product. To minimize polymerization:

  • Control Stoichiometry: Use a carefully controlled molar ratio of reactants. A large excess of the base should be avoided.

  • Temperature Control: Maintain the recommended reaction temperature. Exothermic reactions can lead to temperature spikes that may initiate polymerization.

  • Quenching: Once the reaction is complete, promptly quench the reaction mixture to neutralize the base and prevent further reactions.

  • Purification: Purify the product soon after the reaction work-up to remove any catalysts or initiators.

Data Presentation: Impurity Profile Under Optimized Conditions

The following table summarizes the quantitative data from an efficient synthesis process, highlighting the purity of the final product and the percentage of common impurities.

CompoundPurity/Percentage
This compound (Main Product)98.3%
2-Methoxyphenol (Unreacted)0.2%
Epichlorohydrin (Unreacted)0.1%
Chlorohydrin Impurity0.1%
Dimer Impurity0.3%
Dihydroxy Impurity0.3%

Data sourced from an optimized synthesis protocol.[3]

Experimental Protocols

Optimized Synthesis of this compound

This protocol is designed to maximize the yield of the desired product while minimizing the formation of side products.[3]

Materials:

  • 2-Methoxyphenol (10 kg, 80.55 mol)

  • Water (40 L)

  • Sodium Hydroxide (1.61 kg, 40.25 mol)

  • Epichlorohydrin (22.35 kg, 241.62 mol)

  • Additional Sodium Hydroxide Solution (3.22 kg in 10 L water)

  • Wash Solution (3.0 kg Sodium Hydroxide in 30 L water)

Procedure:

  • To a stirred solution of 2-methoxyphenol in water at approximately 30 °C, add the initial sodium hydroxide solution.

  • After stirring for 30-45 minutes, add the epichlorohydrin and continue stirring for 10-12 hours at 25-35 °C.

  • Separate the layers and add water to the organic layer (bottom layer).

  • Add the additional sodium hydroxide solution at 27 °C and stir for 5-6 hours.

  • Separate the bottom product layer and wash it with the sodium hydroxide wash solution.

  • Recover excess epichlorohydrin by distillation of the product layer at below 90 °C under vacuum (650-700 mmHg).

This procedure yields approximately 13.65 kg (94%) of the title compound with a purity of 98.3% by HPLC.[3]

Visualizations

Reaction Pathway and Side Reactions

Synthesis_Side_Reactions Guaiacol Guaiacol MainProduct 1-(2-Methoxyphenoxy)- 2,3-epoxypropane Guaiacol->MainProduct Desired Reaction Epichlorohydrin Epichlorohydrin Epichlorohydrin->MainProduct Desired Reaction Base Base (e.g., NaOH) Base->MainProduct Desired Reaction Dimer Hydroxyl Dimer Impurity MainProduct->Dimer Reaction with Guaiacol Phenoxide Chlorohydrin Chlorohydrin Impurity MainProduct->Chlorohydrin Ring Opening by Cl- Diol Dihydroxy Impurity MainProduct->Diol Hydrolysis Polymer Polymerization MainProduct->Polymer Unwanted Polymerization

References

Formation of dimer impurity in guaiacol glycidyl ether synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the formation of dimer impurities during the synthesis of Guaiacol Glycidyl Ether (GGE).

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing Guaiacol Glycidyl Ether (GGE)?

A1: The most common method for synthesizing GGE is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of the halide from an epoxide (typically epichlorohydrin) by the alkoxide of guaiacol (2-methoxyphenol) in the presence of a base.

Q2: What is the "dimer impurity" sometimes observed in GGE synthesis?

A2: The dimer impurity is a byproduct formed when a second molecule of guaiacol reacts with the newly formed GGE molecule. The likely structure of the most common dimer is the diglycidyl ether of bisguaiacol. The formation of this impurity is a known challenge in the synthesis of glycidyl ethers.

Q3: What is the likely mechanism for the formation of this dimer impurity?

A3: The dimer is likely formed through a secondary Williamson ether synthesis reaction. After the initial formation of GGE, unreacted guaiacolate (the deprotonated form of guaiacol) can act as a nucleophile and attack the epoxide ring of a GGE molecule. This opens the epoxide and, after a subsequent intramolecular reaction, can lead to the formation of a dimeric structure.

Q4: How can I detect and quantify the dimer impurity?

A4: The primary methods for detecting and quantifying the dimer impurity are gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS). A validated GC-MS or HPLC-MS method is recommended for accurate quantification.

Troubleshooting Guide: Dimer Impurity Formation

This guide provides a systematic approach to troubleshooting and minimizing the formation of the dimer impurity during GGE synthesis.

Logical Troubleshooting Workflow

If you are observing a significant amount of dimer impurity in your GGE synthesis, follow this workflow to identify and address the potential root cause.

Dimer_Troubleshooting start High Dimer Impurity Detected check_stoichiometry 1. Verify Reactant Stoichiometry start->check_stoichiometry check_conditions 2. Evaluate Reaction Conditions check_stoichiometry->check_conditions Stoichiometry Correct end Dimer Impurity Minimized check_stoichiometry->end Adjust Molar Ratios check_base 3. Assess Base Addition and Strength check_conditions->check_base Conditions Optimized check_conditions->end Modify Temperature/ Reaction Time check_catalyst 4. Investigate Catalyst Choice and Concentration check_base->check_catalyst Base Addition Controlled check_base->end Alter Base/ Addition Method purification 5. Optimize Purification Method check_catalyst->purification Catalyst Optimized check_catalyst->end Change Catalyst/ Concentration purification->end Purification Effective purification->end Improve Purification Technique

Caption: Troubleshooting workflow for minimizing dimer impurity in GGE synthesis.

1. High Dimer Impurity Detected

The first step is to confirm the presence and quantify the level of the dimer impurity using a validated analytical method, such as GC-MS or HPLC-MS.

Problem: An unacceptably high level of dimer impurity is present in the crude or purified GGE product.

2. Verify Reactant Stoichiometry

The molar ratio of reactants is a critical factor in controlling side reactions.

ParameterRecommended Ratio (Guaiacol:Epichlorohydrin)Rationale
Molar Ratio 1 : 1.5 to 1 : 3An excess of epichlorohydrin helps to ensure that the guaiacol is consumed in the primary reaction, reducing the chance of it reacting with the GGE product to form a dimer.

Troubleshooting Steps:

  • Verify Calculations: Double-check all calculations for molar equivalents.

  • Accurate Measurement: Ensure precise weighing and dispensing of all reactants.

  • Experiment with Ratios: Systematically vary the molar ratio of epichlorohydrin to guaiacol to find the optimal balance for minimizing dimer formation while maximizing GGE yield.

3. Evaluate Reaction Conditions

Temperature and reaction time significantly influence the rates of the desired reaction and side reactions.

ParameterRecommended RangeRationale
Temperature 40°C - 60°CHigher temperatures can accelerate the rate of dimer formation. Maintaining a moderate temperature is crucial.
Reaction Time 2 - 6 hoursProlonged reaction times can increase the likelihood of the GGE product reacting further to form the dimer. Monitor the reaction progress to determine the optimal endpoint.

Troubleshooting Steps:

  • Temperature Control: Ensure the reaction vessel has accurate and stable temperature control.

  • Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or in-process GC/HPLC to monitor the disappearance of guaiacol and the formation of GGE and the dimer. Stop the reaction once the optimal conversion is reached.

4. Assess Base Addition and Strength

The choice of base and its addition method are critical for controlling the concentration of the reactive guaiacolate anion.

ParameterRecommendationRationale
Base Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)These are commonly used and effective bases for this synthesis.
Addition Method Slow, dropwise addition of a concentrated aqueous solutionA slow addition rate maintains a low instantaneous concentration of the guaiacolate, which favors the reaction with the more abundant epichlorohydrin over the newly formed GGE.

Troubleshooting Steps:

  • Control Addition Rate: Use a syringe pump or a dropping funnel for controlled, slow addition of the base.

  • Monitor pH: If possible, monitor the pH of the reaction mixture to ensure it remains within the optimal range for the reaction.

5. Investigate Catalyst Choice and Concentration

Phase transfer catalysts (PTCs) are often used to facilitate the reaction between the aqueous base and the organic reactants.

ParameterExample CatalystsRationale
Phase Transfer Catalyst Tetrabutylammonium bromide (TBAB), Benzyltriethylammonium chloride (TEBAC)PTCs can improve the reaction rate and efficiency, but an inappropriate choice or concentration can sometimes promote side reactions.

Troubleshooting Steps:

  • Catalyst Screening: If using a PTC, experiment with different types and concentrations to find the one that maximizes the GGE to dimer ratio.

  • No Catalyst: In some cases, the reaction may proceed efficiently without a PTC, which can simplify the process and potentially reduce side reactions.

6. Optimize Purification Method

If dimer formation cannot be completely suppressed, an effective purification method is essential.

Purification MethodDescription
Fractional Distillation Performed under high vacuum to separate GGE from the higher-boiling dimer impurity.
Recrystallization GGE can be recrystallized from a suitable solvent (e.g., isopropanol, ethanol) to remove impurities.

Troubleshooting Steps:

  • Distillation Parameters: Optimize the vacuum pressure and temperature profile during fractional distillation for better separation.

  • Solvent Screening: Test different solvents and solvent mixtures for recrystallization to achieve the best purity and yield.

Experimental Protocols

Protocol 1: Synthesis of Guaiacol Glycidyl Ether

This protocol provides a general procedure for the synthesis of GGE with considerations for minimizing dimer formation.

GGE_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants 1. Charge Guaiacol and Epichlorohydrin to Reactor heat 2. Heat to 40-50°C reactants->heat base_addition 3. Slow Addition of NaOH Solution heat->base_addition react 4. React for 2-4 hours base_addition->react phase_sep 5. Phase Separation react->phase_sep wash 6. Wash Organic Layer phase_sep->wash dry 7. Dry Organic Layer wash->dry distill 8. Vacuum Distillation dry->distill recrystallize 9. Recrystallization (Optional) distill->recrystallize

Caption: General workflow for the synthesis and purification of GGE.

Materials:

  • Guaiacol

  • Epichlorohydrin

  • Sodium Hydroxide (NaOH)

  • Toluene (or other suitable organic solvent)

  • Deionized Water

  • Magnesium Sulfate (or other drying agent)

Procedure:

  • Charge a reaction vessel with guaiacol and epichlorohydrin (molar ratio of 1:1.5 to 1:3) and toluene.

  • Begin stirring and heat the mixture to 40-50°C.

  • Slowly add a 40-50% aqueous solution of NaOH dropwise over 1-2 hours, maintaining the temperature below 60°C.

  • After the addition is complete, continue stirring at 50-60°C for 2-4 hours. Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature and add water to dissolve the salts.

  • Separate the organic layer and wash it with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the solvent and excess epichlorohydrin.

  • Purify the crude GGE by fractional distillation under high vacuum.

  • For higher purity, the distilled GGE can be recrystallized from a suitable solvent like isopropanol.

Protocol 2: GC-MS Analysis of GGE and Dimer Impurity

This protocol provides a general method for the analysis of GGE and the dimer impurity. Method validation is required for quantitative analysis.

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Capillary Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

GC Conditions:

  • Injector Temperature: 250°C

  • Oven Program:

    • Initial Temperature: 100°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 10 minutes at 280°C

  • Carrier Gas: Helium, constant flow of 1 mL/min

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

MS Conditions (if applicable):

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-550 amu

Sample Preparation:

  • Accurately weigh approximately 10 mg of the GGE sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a suitable solvent such as acetone or dichloromethane.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Identify the peaks for GGE and the dimer impurity based on their retention times and mass spectra (if using MS).

  • For quantitative analysis, create a calibration curve using certified reference standards of GGE and the isolated dimer impurity.

Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always adhere to their institution's safety protocols and perform their own risk assessments before conducting any experiments. The provided protocols may require optimization for specific laboratory conditions and equipment.

Minimizing chlorohydrin impurities in 1-(2-Methoxyphenoxy)-2,3-epoxypropane production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize chlorohydrin impurities during the synthesis of 1-(2-Methoxyphenoxy)-2,3-epoxypropane.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, focusing on the formation of chlorohydrin impurities.

Symptom Potential Cause Troubleshooting Steps
High levels of chlorohydrin impurity detected in the final product. 1. Incomplete dehydrochlorination: Insufficient amount or concentration of base used to close the epoxide ring. 2. Suboptimal reaction temperature: Temperature may be too low for efficient dehydrochlorination. 3. Presence of water: Excess water can hydrolyze the epoxide back to the chlorohydrin or form diol byproducts. 4. Incorrect reaction time: Insufficient time for the dehydrochlorination step to complete.1. Optimize base: Increase the molar ratio of the base (e.g., sodium hydroxide) to the chlorohydrin intermediate. Ensure the base concentration is adequate. 2. Adjust temperature: Gradually increase the reaction temperature for the dehydrochlorination step, while monitoring for potential side reactions. 3. Ensure anhydrous conditions: Use anhydrous solvents and reagents. Consider using a Dean-Stark trap if water is generated during the reaction. 4. Monitor reaction progress: Utilize TLC or GC to monitor the disappearance of the chlorohydrin intermediate and determine the optimal reaction time.
Low yield of this compound. 1. Side reactions: Formation of dimer impurities or diol byproducts. 2. Loss of product during workup: Emulsion formation or inefficient extraction. 3. Suboptimal phase transfer catalyst (if used): Inefficient catalyst or incorrect concentration.1. Control stoichiometry: Use an excess of epichlorohydrin to minimize the formation of dimer impurities. To prevent diol formation, use a stoichiometric amount of base and ensure anhydrous conditions. 2. Optimize workup: Use appropriate solvents for extraction and consider using brine washes to break emulsions. 3. Select appropriate catalyst: If using a phase transfer catalyst, screen different catalysts and optimize their concentration.
Incomplete reaction of guaiacol and epichlorohydrin. 1. Insufficient base for phenoxide formation: Not enough base to fully deprotonate the guaiacol. 2. Low reaction temperature: The initial reaction between guaiacol and epichlorohydrin may be too slow. 3. Poor mixing: In a biphasic system, inadequate agitation can limit the reaction rate.1. Ensure complete phenoxide formation: Use at least a stoichiometric amount of a suitable base to deprotonate the guaiacol before the addition of epichlorohydrin. 2. Increase temperature: Gently heat the reaction mixture to increase the rate of the initial O-alkylation. 3. Improve agitation: Ensure vigorous stirring to maximize the interfacial area between the phases.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms for chlorohydrin impurity formation in the synthesis of this compound?

A1: The primary mechanism involves the nucleophilic attack of the phenoxide ion on epichlorohydrin. This can proceed via two main pathways:

  • Pathway A (Direct Substitution): The phenoxide attacks the carbon atom bearing the chlorine, directly displacing the chloride ion to form the epoxide product. This is an SN2 reaction.

  • Pathway B (Ring-Opening and Closing): The phenoxide attacks one of the carbon atoms of the epoxide ring in epichlorohydrin, leading to the opening of the ring and the formation of a chlorohydrin intermediate. This intermediate is then dehydrochlorinated in the presence of a base to form the final epoxide product. Incomplete dehydrochlorination in Pathway B is a major source of chlorohydrin impurity.

Q2: What are the ideal reaction conditions to minimize the formation of chlorohydrin impurities?

A2: To minimize chlorohydrin impurities, it is crucial to promote the direct substitution pathway (Pathway A) or to ensure the complete dehydrochlorination of the chlorohydrin intermediate formed in Pathway B. Key conditions include:

  • Strong Base: The use of a strong base, such as sodium hydroxide, is essential for both the initial deprotonation of guaiacol and the subsequent dehydrochlorination of the chlorohydrin intermediate.

  • Aprotic Solvent: Aprotic polar solvents can favor the SN2 reaction. However, the reaction is often carried out in a biphasic system or with an excess of epichlorohydrin acting as the solvent.

  • Phase Transfer Catalyst: In a biphasic system, a phase transfer catalyst (e.g., a quaternary ammonium salt) can enhance the reaction rate and promote the desired reaction pathway by facilitating the transfer of the phenoxide ion to the organic phase.

  • Temperature Control: The temperature should be high enough to ensure a reasonable reaction rate but not so high as to promote side reactions. A temperature range of 40-60°C is often effective.

Q3: What analytical techniques are most suitable for detecting and quantifying chlorohydrin impurities?

A3: Several analytical techniques can be employed:

  • Gas Chromatography (GC): GC is a powerful technique for separating and quantifying volatile and semi-volatile compounds like chlorohydrins. It offers high resolution and sensitivity, especially when coupled with a mass spectrometer (GC-MS) for definitive identification.

  • High-Performance Liquid Chromatography (HPLC): HPLC is another widely used method for the analysis of non-volatile compounds. It can effectively separate the desired epoxide product from chlorohydrin and other impurities.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to identify the structure of impurities, including chlorohydrins, by analyzing the chemical shifts and coupling constants of the protons.[1]

  • Infrared (IR) Spectroscopy: IR spectroscopy can help identify the presence of hydroxyl groups, which are characteristic of chlorohydrin and diol impurities.[1]

Experimental Protocols

General Procedure for the Synthesis of this compound:

  • Materials: Guaiacol, epichlorohydrin, sodium hydroxide, and a suitable solvent (e.g., water, toluene, or no solvent with excess epichlorohydrin). A phase transfer catalyst such as tetrabutylammonium bromide can also be used.

  • Procedure:

    • Dissolve guaiacol in the chosen solvent or in an excess of epichlorohydrin.

    • Add a solution of sodium hydroxide to the mixture to form the sodium salt of guaiacol.

    • If using, add the phase transfer catalyst.

    • Heat the reaction mixture with stirring for a specified time, monitoring the progress by TLC or GC.

    • After the reaction is complete, cool the mixture and perform an aqueous workup to remove the base and salts.

    • Extract the product with a suitable organic solvent.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by vacuum distillation or column chromatography to remove unreacted starting materials and impurities.

Visualizations

reaction_pathway cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_pathway_a Pathway A (Direct Substitution) cluster_pathway_b Pathway B (Ring-Opening/Closing) guaiacol Guaiacol product_a 1-(2-Methoxyphenoxy)- 2,3-epoxypropane guaiacol->product_a SN2 Substitution chlorohydrin Chlorohydrin Intermediate guaiacol->chlorohydrin Ring-Opening epichlorohydrin Epichlorohydrin epichlorohydrin->product_a epichlorohydrin->chlorohydrin product_b 1-(2-Methoxyphenoxy)- 2,3-epoxypropane chlorohydrin->product_b Dehydrochlorination (Base) impurity Chlorohydrin Impurity (Incomplete Reaction) chlorohydrin->impurity

Caption: Reaction pathways for the synthesis of this compound.

troubleshooting_workflow start High Chlorohydrin Impurity Detected check_base Check Base Stoichiometry and Concentration start->check_base check_temp Review Reaction Temperature check_base->check_temp Sufficient increase_base Increase Base Amount/ Concentration check_base->increase_base Insufficient check_water Assess for Water Contamination check_temp->check_water Optimal increase_temp Optimize Temperature check_temp->increase_temp Too Low check_time Evaluate Reaction Time check_water->check_time Absent dry_reagents Use Anhydrous Reagents/Solvents check_water->dry_reagents Present increase_time Extend Reaction Time with Monitoring check_time->increase_time Too Short end Chlorohydrin Minimized check_time->end Optimal increase_base->end increase_temp->end dry_reagents->end increase_time->end

Caption: Troubleshooting workflow for high chlorohydrin impurity.

References

Optimization of reaction conditions for guaiacol glycidyl ether synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of reaction conditions for the synthesis of Guaiacol Glycidyl Ether (GGE).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of GGE, providing potential causes and recommended solutions in a question-and-answer format.

Question: Why is the yield of my Guaiacol Glycidyl Ether (GGE) synthesis consistently low?

Answer: Low yields in GGE synthesis can stem from several factors. Key areas to investigate include:

  • Suboptimal Molar Ratio of Reactants: An inappropriate ratio of epichlorohydrin to guaiacol can lead to incomplete conversion of the starting material. It is often beneficial to use an excess of epichlorohydrin.

  • Inefficient Phase Transfer Catalysis: In biphasic reaction systems, the choice and amount of the phase transfer catalyst (PTC) are critical for facilitating the reaction between the aqueous and organic phases.

  • Inadequate Reaction Temperature: The reaction temperature significantly influences the reaction rate. Temperatures that are too low can result in slow and incomplete reactions.

  • Poor pH Control: The basicity of the reaction medium is crucial for the deprotonation of guaiacol, which is a key step in the synthesis.

Recommended Solutions:

  • Optimize Molar Ratios: Experiment with the molar ratio of epichlorohydrin to guaiacol. Ratios between 1.5:1 and 5:1 have been reported to be effective.[1]

  • Select an Appropriate Phase Transfer Catalyst: Tetrabutylammonium bromide (TBAB) is a commonly used and effective PTC for this reaction.[1][2] The optimal amount of catalyst should be determined empirically.

  • Control Reaction Temperature: The reaction is typically carried out at temperatures ranging from 30°C to 60°C.[1][3] Gradually increasing the temperature within this range may improve the yield.

  • Ensure Sufficient Basicity: Use a suitable base, such as sodium hydroxide or potassium hydroxide, to maintain a sufficiently alkaline environment for the reaction to proceed efficiently.[3]

Question: My final GGE product contains significant impurities. How can I improve its purity?

Answer: Impurity formation is a common challenge. The primary impurities are often unreacted starting materials and side-products from undesired reactions.

Potential Causes of Impurities:

  • Side Reactions: The reaction between guaiacol and epichlorohydrin can sometimes lead to the formation of undesired byproducts.

  • Incomplete Reaction: Residual guaiacol or epichlorohydrin will contaminate the final product if the reaction does not go to completion.

  • Ineffective Purification: The purification method used may not be adequate to remove all impurities.

Recommended Solutions:

  • Purification by Distillation: Vacuum distillation is a highly effective method for purifying GGE.[1] Fractions collected at 120-130°C under a vacuum of 2 mmHg typically yield high-purity GGE.[1]

  • Recrystallization: Recrystallization from a suitable solvent, such as a lower alcohol, can significantly improve the purity of the final product, often achieving purity levels above 99.5%.[3][4]

  • Washing Steps: Washing the organic layer with an aqueous base solution and/or brine can help remove acidic impurities and unreacted base.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for the synthesis of Guaiacol Glycidyl Ether?

A1: Guaiacol Glycidyl Ether is synthesized through the condensation reaction of guaiacol (2-methoxyphenol) with epichlorohydrin.[1] This reaction is typically carried out in the presence of a base and often utilizes a phase transfer catalyst to enhance the reaction rate and yield.

Q2: What are the key reaction parameters to optimize for GGE synthesis?

A2: The key parameters to optimize are:

  • Molar ratio of epichlorohydrin to guaiacol.

  • Type and concentration of the phase transfer catalyst.

  • Reaction temperature.

  • Type and concentration of the base.

  • Reaction time.

Q3: What are some common phase transfer catalysts used in GGE synthesis?

A3: Commonly used phase transfer catalysts include quaternary ammonium salts like tetrabutylammonium bromide (TBAB) and benzyltriethylammonium chloride.[2][3] Polyethylene glycols (e.g., PEG400) have also been reported as effective catalysts.[1]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the consumption of the reactants and the formation of the product over time.

Experimental Protocols

Protocol 1: Phase Transfer Catalysis Method

This protocol is based on a method utilizing a phase transfer catalyst for the synthesis of GGE.

  • Reaction Setup: In a reactor, charge guaiacol, a phase transfer catalyst (e.g., a mixture of PEG400 and t-butanol), and water. Stir the mixture for 30 minutes at 28-30°C.[1]

  • Addition of Base: Prepare a solution of sodium hydroxide in water and add it to the reactor over a period of 45 minutes, maintaining the temperature between 33-37°C.[1] Stir the reaction mixture for 1 hour.[1]

  • Addition of Epichlorohydrin: In a separate reactor, charge epichlorohydrin and maintain the temperature at 33°C.[1]

  • Reaction: Slowly add the guaiacol-base mixture to the epichlorohydrin reactor over 2 hours, keeping the temperature between 33-37°C.[1] Continue stirring for an additional 3 hours.[1]

  • Work-up: After the reaction is complete, separate the organic layer. The organic layer can be washed with an aqueous solution of a base and/or brine.[1]

  • Purification: Recover the excess epichlorohydrin by distillation.[1] The crude GGE is then purified by vacuum distillation at 120-130°C and 2 mmHg to obtain a product with a purity of over 98% and a yield of over 70%.[1]

Data Presentation

Table 1: Comparison of Reaction Conditions for GGE Synthesis

ParameterMethod 1Method 2Method 3
Guaiacol:Epichlorohydrin (molar ratio) 1:1.5 to 1:5[1]1:2 to 1:5[3]Not specified
Base Sodium Hydroxide[1]Sodium or Potassium Hydroxide[3]Sodium Hydroxide
Phase Transfer Catalyst PEG400/t-butanol[1]Tetrabutylammonium Bromide[3]Tetrabutylammonium Bromide[2]
Solvent Water[1]Water[3]Toluene/Water[2]
Temperature 33-37°C[1]30-60°C[3]Not specified
Reaction Time ~4 hours[1]2-5 hours[3]Not specified
Yield >70%[1]High[3]76% conversion of epichlorohydrin[2]
Purity >98%[1]>99.5% (after recrystallization)[3]85% selectivity of GGE[2]

Mandatory Visualizations

GGE_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Guaiacol Guaiacol ReactionVessel Reaction Vessel (30-60°C) Guaiacol->ReactionVessel Epichlorohydrin Epichlorohydrin Epichlorohydrin->ReactionVessel Base Base (e.g., NaOH) Base->ReactionVessel PTC Phase Transfer Catalyst PTC->ReactionVessel Separation Phase Separation ReactionVessel->Separation Washing Washing Separation->Washing Distillation Vacuum Distillation Washing->Distillation Recrystallization Recrystallization (Optional) Distillation->Recrystallization GGE High-Purity GGE Distillation->GGE Recrystallization->GGE Troubleshooting_GGE cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield or Impure Product MolarRatio Incorrect Molar Ratio Problem->MolarRatio Catalyst Inefficient PTC Problem->Catalyst Temperature Suboptimal Temperature Problem->Temperature Purification Ineffective Purification Problem->Purification SideReactions Side Reactions Problem->SideReactions OptimizeRatio Optimize Reactant Ratio (Epi:Guaiacol 1.5-5:1) MolarRatio->OptimizeRatio ChangeCatalyst Select Appropriate PTC (e.g., TBAB) Catalyst->ChangeCatalyst AdjustTemp Adjust Temperature (30-60°C) Temperature->AdjustTemp ImprovePurification Refine Purification (Vacuum Distillation, Recrystallization) Purification->ImprovePurification ControlConditions Optimize Reaction Conditions to Minimize Side Products SideReactions->ControlConditions

References

Technical Support Center: Synthesis of 1-(2-Methoxyphenoxy)-2,3-epoxypropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(2-Methoxyphenoxy)-2,3-epoxypropane, a key intermediate in the production of pharmaceuticals such as Ranolazine and Guaifenesin.[1][2][3][4]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, helping you diagnose and resolve problems to improve your reaction yield and purity.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction.- Increase Reaction Time: Stir the reaction mixture for a longer duration (e.g., 10-12 hours) at the specified temperature to ensure the reaction goes to completion.[1] - Optimize Temperature: Maintain a controlled reaction temperature, for example, between 25-35°C, as excessive heat can promote side reactions.[1] - Use a Phase Transfer Catalyst: The addition of a phase transfer catalyst like benzyl triethylammonium chloride (BTEAC) can enhance the reaction rate between the aqueous and organic phases, leading to a higher yield.[5]
- Formation of impurities, particularly the hydroxyl dimer.- Control Stoichiometry: Use a significant excess of epichlorohydrin to favor the desired reaction and minimize the formation of the dimer impurity.[6][7] - Purification: Purify the crude product by high vacuum distillation to remove the dimer and other impurities.[5]
- Inefficient phase mixing in biphasic systems.- Vigorous Stirring: Ensure efficient stirring to maximize the interfacial area between the aqueous and organic layers. - Solvent Selection: Consider using a solvent system like water/dioxane or a biphasic system with a suitable organic solvent (e.g., methylene chloride, toluene) to facilitate the reaction.[5][6][7] Alternatively, a solvent-free approach with a phase transfer catalyst has been shown to improve yield.[5]
Product Purity Issues - Presence of unreacted starting materials (2-methoxyphenol, epichlorohydrin).- Washing Steps: Wash the organic layer with an aqueous sodium hydroxide solution to remove unreacted 2-methoxyphenol.[1] - Distillation: Remove excess epichlorohydrin by distillation under reduced pressure.[1]
- Contamination with by-products (dimer, dihydroxy compound).- Controlled Base Addition: Add the base (e.g., sodium hydroxide) in portions to maintain optimal pH and minimize side reactions.[7] - Vacuum Distillation: Employ high vacuum distillation for effective separation of the desired product from higher boiling point impurities.[5]
Reaction Fails to Proceed - Inactive catalyst.- Use Fresh Catalyst: Ensure the phase transfer catalyst is of good quality and has been stored correctly.
- Incorrect pH.- Verify Base Concentration: Check the concentration and amount of the base used to ensure the formation of the phenoxide ion.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: The most common synthesis method is the Williamson ether synthesis, which involves the reaction of 2-methoxyphenol (guaiacol) with epichlorohydrin in the presence of a base, such as sodium hydroxide.[2][7][8][9] The base deprotonates the hydroxyl group of 2-methoxyphenol to form a phenoxide ion, which then acts as a nucleophile and attacks the electrophilic carbon of epichlorohydrin, followed by an intramolecular cyclization to form the epoxide ring.

Q2: How can the formation of the hydroxyl dimer impurity be minimized?

A2: The formation of the hydroxyl dimer impurity is a common issue that lowers the yield.[5] To minimize its formation, a large excess of epichlorohydrin should be used. This ensures that the phenoxide ion preferentially reacts with epichlorohydrin rather than with the product molecule. Additionally, purification by high vacuum distillation is effective in removing this impurity.[5]

Q3: What is the role of a phase transfer catalyst in this synthesis?

A3: In biphasic reaction systems (e.g., aqueous and organic layers), a phase transfer catalyst, such as benzyl triethylammonium chloride (BTEAC), is used to transport the phenoxide ion from the aqueous phase to the organic phase where epichlorohydrin is located.[5] This facilitates the reaction between the two reactants, leading to an increased reaction rate and potentially higher yields.[5] Some studies have shown that using a phase transfer catalyst under solvent-free conditions can also lead to high yield and purity.[5]

Q4: What are the recommended reaction conditions for optimal yield?

A4: While optimal conditions can vary, a study reporting a 94% yield with 98.3% purity utilized the following conditions: reacting 2-methoxyphenol with an excess of epichlorohydrin in the presence of sodium hydroxide and water at a controlled temperature of 25-35°C for 10-12 hours.[1] The process also involved a subsequent treatment with additional sodium hydroxide solution to ensure complete epoxidation.[1]

Q5: Are there alternative synthesis routes?

A5: While the reaction of 2-methoxyphenol with epichlorohydrin is the most prevalent method, other approaches for similar epoxide syntheses exist. For instance, the epoxidation of an corresponding allylic alcohol precursor can be an alternative, though this is less commonly reported for this specific compound.

Experimental Protocols

Protocol 1: High-Yield Synthesis in an Aqueous System[1]
  • To a stirred solution of 2-methoxyphenol (10 kg, 80.55 mol) in water (40 L) at approximately 30°C, add a solution of sodium hydroxide (1.61 kg, 40.25 mol) in water (10 L).

  • Stir the mixture for 30-45 minutes.

  • Add epichlorohydrin (22.35 kg, 241.62 mol) and continue stirring at 25-35°C for 10-12 hours.

  • Separate the layers and add water (40 L) to the organic (bottom) layer.

  • Add a solution of sodium hydroxide (3.22 kg, 80.5 mol) in water (10 L) at 27°C and stir for 5-6 hours.

  • Separate the product layer and wash it with a sodium hydroxide solution (3.0 kg in 30 L of water).

  • Recover excess epichlorohydrin by distillation under vacuum (650-700 mmHg) at a temperature below 90°C to obtain the final product.

Protocol 2: Synthesis using a Phase Transfer Catalyst[5]
  • Prepare a stock solution of 2-methoxyphenol (100 g) in an aqueous solution of sodium hydroxide (39 g in 300 ml of water).

  • In a separate reaction vessel, prepare a solution of epichlorohydrin (440 g) and benzyl triethylammonium chloride (BTEAC) (74 g).

  • Slowly add the 2-methoxyphenol stock solution to the epichlorohydrin solution over 4-5 hours at a temperature of 30-35°C.

  • Stir the reaction mixture at the same temperature for one hour after the addition is complete.

  • Dilute the reaction mass with water (200 ml) and extract the product with methylene chloride.

  • Concentrate the methylene chloride layer and purify the product by high vacuum distillation.

Data Presentation

Parameter Method 1 (Aqueous System)[1] Method 2 (Phase Transfer Catalyst)[5]
Reactants 2-methoxyphenol, Epichlorohydrin, Sodium Hydroxide2-methoxyphenol, Epichlorohydrin, Sodium Hydroxide, BTEAC
Solvent WaterMethylene Chloride (for extraction)
Temperature 25-35°C30-35°C
Reaction Time 10-12 hours5-6 hours
Yield 94%Not explicitly stated, but described as "higher yield"
Purity 98.3% (by HPLC)>97% (by HPLC)

Visualizations

Logical Workflow for Synthesis and Purification

Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification Reactants 2-Methoxyphenol + Epichlorohydrin + Base (NaOH) Reaction Reaction Mixture (Aqueous or with PTC) Reactants->Reaction Mixing & Stirring (Controlled Temperature) Crude_Product Crude Product Mixture Reaction->Crude_Product Reaction Completion Washing Aqueous Wash (remove unreacted phenol) Crude_Product->Washing Distillation Vacuum Distillation (remove excess epichlorohydrin & impurities) Washing->Distillation Final_Product Pure 1-(2-Methoxyphenoxy) -2,3-epoxypropane Distillation->Final_Product

Caption: Workflow for the synthesis and purification of the target compound.

Reaction Pathway: Main Reaction vs. Side Reaction

Reaction Pathways cluster_main Main Reaction cluster_side Side Reaction Phenoxide 2-Methoxyphenoxide Ion Product 1-(2-Methoxyphenoxy) -2,3-epoxypropane Phenoxide->Product Epichlorohydrin Epichlorohydrin Epichlorohydrin->Product Phenoxide2 2-Methoxyphenoxide Ion Dimer Hydroxyl Dimer Impurity Phenoxide2->Dimer Product2 1-(2-Methoxyphenoxy) -2,3-epoxypropane Product2->Dimer

Caption: Competing reaction pathways during the synthesis.

References

Technical Support Center: Purification of Crude 1-(2-Methoxyphenoxy)-2,3-epoxypropane by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of crude 1-(2-Methoxyphenoxy)-2,3-epoxypropane via vacuum distillation.

Experimental Protocol: Vacuum Distillation of this compound

This protocol outlines the methodology for the purification of crude this compound to achieve high purity, suitable for its use as a key intermediate in the synthesis of pharmaceuticals like ranolazine.[1][2][3]

Objective: To purify crude this compound by high vacuum distillation, reducing impurities, particularly the hydroxyl dimer, to achieve a final product purity of ≥97%.[1]

Apparatus:

  • Round-bottom flask

  • Short path distillation head with a condenser and vacuum connection

  • Receiving flasks

  • Heating mantle with a stirrer

  • Thermometer

  • Vacuum pump

  • Vacuum gauge (e.g., McLeod or Pirani gauge)

  • Cold trap

Procedure:

  • Preparation:

    • Ensure all glassware is clean, dry, and free of any contaminants.

    • Assemble the vacuum distillation apparatus as shown in the diagram below. Use appropriate high-vacuum grease for all joints to ensure a good seal.

    • Charge the round-bottom flask with the crude this compound. Do not fill the flask to more than two-thirds of its capacity.

    • Add a magnetic stir bar or boiling chips to the flask to ensure smooth boiling.

  • Initial Solvent/Volatile Impurity Removal (Optional):

    • If the crude product contains a significant amount of volatile solvents like methylene chloride or excess epichlorohydrin, a preliminary distillation at a lower temperature and moderate vacuum can be performed.[1][4] For example, excess epichlorohydrin can be recovered by distillation at temperatures below 90 °C under a vacuum of 650-700 mmHg.[4]

  • High Vacuum Distillation:

    • Begin stirring the crude material.

    • Gradually apply vacuum, ensuring the system is stable and there are no leaks. Aim for a pressure of 2-4 mm Hg.[1]

    • Once the desired vacuum is achieved, slowly increase the temperature of the heating mantle.

    • Monitor the temperature of the vapor as it passes the thermometer. This is the boiling point of the substance at the applied pressure.

    • Collect any initial fractions (forerun) that distill at a lower temperature separately. These may contain residual solvents or more volatile impurities.

    • The pure fraction of this compound should be collected at a vapor temperature of 120-138 °C under a vacuum of 2-4 mm/Hg.[1]

    • Monitor the distillation process carefully. A steady boiling point and clear, colorless distillate are indicators of a pure fraction.

    • Stop the distillation when the temperature starts to rise significantly, or when the volume of the liquid in the distillation flask is low, to avoid concentrating non-volatile impurities.

  • Shutdown:

    • Turn off the heating mantle and allow the system to cool down.

    • Slowly and carefully release the vacuum before turning off the vacuum pump. Releasing the vacuum too quickly can cause the oil in the pump to be sucked back into the system.

    • Dismantle the apparatus and collect the purified product.

  • Analysis:

    • Analyze the purity of the collected fraction using High-Performance Liquid Chromatography (HPLC). The goal is to achieve a purity of >97% with the hydroxyl dimer impurity reduced to 5% or below.[1]

Data Presentation

ParameterValueReference
Product NameThis compound[1][5][6]
SynonymsGuaiacol glycidyl ether, Ranolazine impurity A[2][6][7]
Molecular FormulaC₁₀H₁₂O₃[2][6]
CAS Number2210-74-4[6]
Boiling Point (under vacuum)120-138 °C[1]
Vacuum Pressure2-4 mm/Hg[1]
Target Purity (by HPLC)>97%[1]
Key Impurity to RemoveHydroxyl dimer[1]
Target Impurity Level≤ 5%[1]

Troubleshooting Guide

This guide addresses common issues encountered during the vacuum distillation of this compound.

Q1: The desired vacuum level (2-4 mm/Hg) cannot be reached.

  • Possible Cause: Leaks in the distillation setup.

    • Solution: Check all glass joints and connections for proper sealing. Ensure high-vacuum grease has been applied correctly and evenly. Inspect tubing for cracks or loose connections. A vacuum leak will often be accompanied by fluctuating pressure readings.[8][9]

  • Possible Cause: Inefficient vacuum pump.

    • Solution: Check the oil level and quality in the vacuum pump. Change the oil if it is cloudy or has been in use for a long time. Ensure the pump is appropriately sized for the distillation apparatus.

  • Possible Cause: Outgassing from the crude material or system.

    • Solution: If the crude material contains residual volatile solvents, they will contribute to the vapor pressure. A preliminary, gentle heating under a lower vacuum can help remove these before attempting high vacuum distillation.

Q2: The product is decomposing or charring in the distillation flask.

  • Possible Cause: The distillation temperature is too high.

    • Solution: Epoxides can be temperature-sensitive.[10] Ensure the heating mantle temperature is increased gradually and does not significantly exceed the boiling point of the product. The goal is to have the vapor temperature in the target range, not necessarily the pot temperature. A lower vacuum will allow for distillation at a lower temperature.[10]

  • Possible Cause: Presence of acidic or basic impurities.

    • Solution: Acidic or basic residues can catalyze the polymerization or decomposition of epoxides. Ensure the crude material is properly neutralized and washed after the synthesis step.

Q3: The distillation is very slow, or no product is distilling over at the expected temperature.

  • Possible Cause: The vacuum is too high for the applied temperature.

    • Solution: The boiling point of a liquid is dependent on both temperature and pressure. If the pressure is lower than anticipated, the boiling point will also be lower. Cross-reference the vapor temperature with the pressure reading.

  • Possible Cause: Inaccurate temperature or pressure reading.

    • Solution: Ensure the thermometer bulb is positioned correctly (just below the side arm leading to the condenser) to accurately measure the temperature of the vapor. Calibrate the vacuum gauge if you suspect it is inaccurate.

  • Possible Cause: Blockage in the distillation path.

    • Solution: Check for any constrictions or blockages in the distillation head or condenser.

Q4: The purity of the distilled product is below 97%.

  • Possible Cause: Inefficient fractionation.

    • Solution: The boiling points of the product and impurities may be too close for a simple distillation to be effective. Using a fractionating column (e.g., a Vigreux column) between the distillation flask and the distillation head can improve separation.

  • Possible Cause: Bumping or splashing of the crude material into the condenser.

    • Solution: Ensure smooth boiling by using a stir bar or boiling chips. Do not overfill the distillation flask. Control the heating rate to avoid vigorous boiling.

  • Possible Cause: The "heart" cut was not collected separately.

    • Solution: Collect the initial forerun and the final fraction separately from the main product fraction. The main, pure fraction should be collected when the distillation temperature is stable and within the expected range.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using vacuum distillation for this compound?

A1: this compound has a high boiling point at atmospheric pressure and is susceptible to thermal degradation. Vacuum distillation allows the compound to be distilled at a much lower temperature, minimizing the risk of decomposition and the formation of byproducts.[10]

Q2: What are the main impurities to be aware of in the crude product?

A2: A common and significant impurity is the hydroxyl dimer, which can form during the synthesis of the epoxide.[1] Other potential impurities include unreacted starting materials like 2-methoxyphenol and epichlorohydrin, as well as residual solvents used in the reaction and extraction steps.[4]

Q3: How can I confirm the purity of my final product?

A3: High-Performance Liquid Chromatography (HPLC) is the recommended analytical method to accurately determine the purity of the distilled this compound and to quantify the level of any remaining impurities.[1]

Q4: Is it possible to use a different vacuum pressure for the distillation?

A4: Yes, but the boiling temperature will change accordingly. A higher vacuum (lower pressure) will result in a lower boiling temperature, while a lower vacuum (higher pressure) will require a higher temperature. It is crucial to know the pressure-temperature relationship for the compound to set the correct distillation parameters.

Q5: What safety precautions should be taken during this procedure?

A5: Standard laboratory safety precautions should be followed, including wearing personal protective equipment (safety glasses, lab coat, gloves). The distillation should be performed in a well-ventilated fume hood. Care should be taken when working with glassware under vacuum, as implosion is a potential hazard. Ensure a cold trap is used between the distillation apparatus and the vacuum pump to prevent volatile compounds from contaminating the pump oil.

Visualization

TroubleshootingWorkflow start Start: Distillation Issue check_vacuum Check Vacuum Level (Target: 2-4 mm/Hg) start->check_vacuum vacuum_ok Vacuum OK? check_vacuum->vacuum_ok check_leaks Inspect for Leaks (Joints, Tubing) vacuum_ok->check_leaks No check_temp Check Vapor Temperature (Target: 120-138 °C) vacuum_ok->check_temp Yes check_pump Check Pump Oil & Performance check_leaks->check_pump end_issue Issue Persists: Consult Senior Chemist check_pump->end_issue temp_ok Temp OK? check_temp->temp_ok adjust_heat Adjust Heating Mantle temp_ok->adjust_heat No check_purity Check Product Purity (Target: >97%) temp_ok->check_purity Yes check_thermometer Verify Thermometer Placement & Calibration adjust_heat->check_thermometer check_thermometer->end_issue purity_ok Purity OK? check_purity->purity_ok improve_fractionation Improve Fractionation (e.g., Use Vigreux column) purity_ok->improve_fractionation No end_ok Process Successful purity_ok->end_ok Yes check_boiling Check for Bumping/ Splashing improve_fractionation->check_boiling check_boiling->end_issue

Caption: Troubleshooting workflow for vacuum distillation.

References

Troubleshooting guide for the synthesis of ranolazine from guaiacol glycidyl ether

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ranolazine, with a specific focus on the pathway originating from guaiacol glycidyl ether.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for ranolazine starting from guaiacol glycidyl ether?

A1: There are two main synthetic strategies for preparing ranolazine from guaiacol glycidyl ether, which is also known as 1-(2-methoxyphenoxy)-2,3-epoxypropane. The key difference lies in the sequence of coupling the piperazine ring with the other two key fragments.[1][2][3]

  • Route A: Involves the reaction of guaiacol glycidyl ether with piperazine first, followed by the coupling of the resulting intermediate with 2-chloro-N-(2,6-dimethylphenyl)acetamide.[1][3]

  • Route B: Involves the initial synthesis of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide, which is then reacted with guaiacol glycidyl ether to yield ranolazine.[1][2][3]

Q2: What are the common impurities encountered during the synthesis of ranolazine?

A2: Impurities in ranolazine synthesis can originate from various sources, including unreacted starting materials, intermediates, by-products from side reactions, and degradation products.[4][5] Common impurities include:

  • Process-Related Impurities: Unreacted guaiacol glycidyl ether, piperazine, or N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide.[5]

  • By-products: Dimer impurities, such as 1,3-bis(2-methoxyphenoxy)propan-2-ol, can form during the synthesis of guaiacol glycidyl ether.[1] Bis-alkylation of piperazine is another common side reaction.[6]

  • Degradation Products: Oxidative and hydrolytic degradation products can also be present.[5]

  • Residual Solvents: Solvents used in the reaction and purification steps, such as ethanol, methanol, and acetone, may be present in the final product.[5]

Q3: How can the formation of the dimer impurity be minimized during the synthesis of guaiacol glycidyl ether?

A3: The formation of the dimer impurity, 1,3-bis(2-methoxyphenoxy)propan-2-ol, is a known issue.[1] Strategies to minimize its formation include careful control of reaction conditions such as temperature, stoichiometry of reactants, and the slow addition of epichlorohydrin to the reaction mixture containing 2-methoxyphenol and a base.[1] Some methods report high yields of the desired guaiacol glycidyl ether with minimal dimer formation by using specific solvent systems and bases.[1]

Troubleshooting Guide

Problem 1: Low yield of Ranolazine.

Potential Cause Suggested Solution
Incomplete reaction Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the reaction goes to completion.[2] Reaction times can vary depending on the solvent and temperature, with some protocols suggesting refluxing for several hours.[2][7]
Side reactions As mentioned in the FAQs, the formation of by-products such as the bis-alkylation product of piperazine can reduce the yield of the desired product.[6] Using a suitable molar ratio of reactants can help minimize this. Some procedures utilize an excess of piperazine, which is later removed.[8]
Suboptimal reaction temperature The reaction temperature is a critical parameter. For the coupling of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide with guaiacol glycidyl ether, temperatures around 60°C to reflux conditions in solvents like isopropanol or a mixture of methanol and toluene have been reported.[1][2]
Inefficient purification Ranolazine can be purified by recrystallization from solvents like ethanol or ethyl acetate, or by column chromatography.[3][6][9] Inefficient purification can lead to loss of product. Optimizing the purification method is crucial for maximizing the isolated yield.

Problem 2: Presence of significant impurities in the final product.

Potential Cause Suggested Solution
Carryover of unreacted starting materials Ensure the reaction goes to completion by monitoring with TLC or HPLC.[2] Adjusting reaction time, temperature, or stoichiometry might be necessary.
Formation of by-products The formation of impurities like the dimer of guaiacol glycidyl ether or bis-alkylated piperazine is a common issue.[1][6] Modifying the reaction conditions, such as the order of addition of reactants or the solvent system, can help reduce the formation of these by-products. The use of an "all water" synthesis strategy has been reported to minimize impurity formation.[10]
Degradation of the product Ranolazine can be susceptible to oxidative and hydrolytic degradation.[5] Avoid prolonged exposure to air and moisture during the work-up and storage.
Inadequate purification A single purification step may not be sufficient to remove all impurities. A combination of techniques, such as recrystallization followed by column chromatography, might be necessary to achieve high purity.[3][6] HPLC analysis can be used to assess the purity of the final product.[7]

Experimental Protocols

Synthesis of Guaiacol Glycidyl Ether (this compound)

A common method involves the reaction of 2-methoxyphenol (guaiacol) with epichlorohydrin in the presence of a base.

  • Materials: 2-methoxyphenol, epichlorohydrin, sodium hydroxide, and a suitable solvent system (e.g., water, dioxane, or toluene).[1][9]

  • Procedure: To a solution of 2-methoxyphenol and sodium hydroxide in the chosen solvent, epichlorohydrin is added, often dropwise, while maintaining the temperature. The reaction mixture is then stirred for a specified period. After completion, the organic layer is separated, washed, dried, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation.[9]

Synthesis of Ranolazine from Guaiacol Glycidyl Ether and N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (Route B)

  • Materials: Guaiacol glycidyl ether, N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide, and a suitable solvent (e.g., isopropanol, methanol, toluene, or a mixture).[1][2]

  • Procedure: A mixture of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide and guaiacol glycidyl ether is refluxed in a suitable solvent for several hours.[2] The progress of the reaction is monitored by TLC.[2] Upon completion, the reaction mixture is worked up, which may involve acidification, extraction, and basification to isolate the crude ranolazine. The crude product is then purified, typically by recrystallization from a suitable solvent to obtain pure ranolazine.[9]

Visualizations

Synthesis_Workflow Guaiacol Guaiacol GGE Guaiacol Glycidyl Ether Guaiacol->GGE + Epichlorohydrin (Base) Epichlorohydrin Epichlorohydrin Epichlorohydrin->GGE Ranolazine Ranolazine GGE->Ranolazine + Piperazine Derivative Piperazine_Deriv N-(2,6-dimethylphenyl)- 2-(piperazin-1-yl)acetamide Piperazine_Deriv->Ranolazine Troubleshooting_Guide Start Low Yield or Impure Product Check_Reaction Check Reaction Completion (TLC/HPLC) Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete No Complete Reaction Complete Check_Reaction->Complete Yes Action_Incomplete Increase Reaction Time/ Temperature Incomplete->Action_Incomplete Check_Impurities Analyze Impurity Profile (HPLC/MS) Complete->Check_Impurities Side_Reactions Side Reactions Occurring Check_Impurities->Side_Reactions By-products detected Purification_Issue Inefficient Purification Check_Impurities->Purification_Issue Starting materials present Action_Side_Reactions Modify Stoichiometry/ Conditions Side_Reactions->Action_Side_Reactions Action_Purification Optimize Recrystallization/ Chromatography Purification_Issue->Action_Purification

References

Stability issues of 1-(2-Methoxyphenoxy)-2,3-epoxypropane under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-(2-Methoxyphenoxy)-2,3-epoxypropane (MPE). This guide is designed to assist researchers, scientists, and drug development professionals in understanding and managing the stability of MPE under various experimental conditions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your starting material and the reliability of your results.

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you might encounter during the handling, storage, and use of this compound.

Q1: I've observed a decrease in the purity of my MPE sample over time, even when stored at the recommended temperature. What could be the cause?

A1: Several factors beyond temperature can affect the stability of MPE.

  • Moisture: The epoxide ring is susceptible to hydrolysis. Ensure your container is tightly sealed and stored in a dry environment. Consider using a desiccator for long-term storage.

  • Atmosphere: While less reactive than other functional groups, prolonged exposure to air and light can lead to gradual degradation.[1] It is best practice to store MPE under an inert atmosphere (e.g., argon or nitrogen) if it is to be stored for an extended period.

  • Container Material: Ensure the storage container is made of an inert material (e.g., borosilicate glass) to prevent any potential reactions with the container surface.

Q2: My reaction yield is lower than expected when using MPE that has been stored for a while. How can I check if the starting material has degraded?

A2: A lower-than-expected yield is a common indicator of starting material degradation. To confirm this, you can perform the following checks:

  • Purity Analysis: Use High-Performance Liquid Chromatography (HPLC) to assess the purity of your MPE sample. Compare the chromatogram to that of a fresh or reference sample. The presence of new peaks or a decrease in the area of the main peak suggests degradation.

  • Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy can be used to detect the presence of degradation products. For example, the formation of the corresponding diol, a common hydrolysis product, can be identified by the appearance of new signals in the 1H NMR spectrum.

Q3: I am seeing an unexpected byproduct in my reaction that I suspect is a dimer of MPE. Under what conditions is dimerization likely to occur?

A3: Dimerization of epoxides can be catalyzed by both acidic and basic conditions.

  • Basic Conditions: The presence of strong bases can promote the ring-opening of one epoxide molecule by the alkoxide formed from another.

  • Acidic Conditions: Trace amounts of acid can protonate the epoxide oxygen, making it more susceptible to nucleophilic attack by another MPE molecule. To minimize dimerization, ensure all your reagents and solvents are free from acidic or basic impurities and that the reaction is performed under strictly controlled pH conditions.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q: What are the ideal storage conditions for this compound?

    • A: MPE should be stored in a tightly sealed container in a dry and well-ventilated place, refrigerated at 2-8°C. It should be kept away from heat and sources of ignition.

  • Q: Is it necessary to handle MPE under an inert atmosphere?

    • A: For short-term use, handling in a well-ventilated fume hood is generally sufficient. However, for long-term storage or for reactions that are sensitive to oxidation or moisture, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended to maintain high purity.

Stability under Different Conditions

  • Q: How stable is MPE in acidic solutions?

    • A: Epoxides, including MPE, are susceptible to acid-catalyzed ring-opening. In the presence of acid, the epoxide oxygen is protonated, making the carbon atoms more electrophilic and prone to attack by nucleophiles, including water or the solvent. This will lead to the formation of the corresponding diol or other addition products. The rate of hydrolysis is generally accelerated in acidic conditions.

  • Q: What happens to MPE in basic solutions?

    • A: MPE is also reactive under basic conditions. Strong bases can act as nucleophiles, attacking the less sterically hindered carbon of the epoxide ring in an SN2 reaction, leading to ring-opening. In aqueous basic solutions, the hydroxide ion can attack the epoxide to form the diol.

  • Q: What is the thermal stability of MPE?

  • Q: Is MPE sensitive to light?

    • A: Aromatic compounds can be susceptible to photodegradation. It is recommended to store MPE in amber vials or protected from light to prevent potential degradation, especially during long-term storage or when used in photochemical reactions. Forced degradation studies under ICH Q1B guidelines are recommended to fully assess photostability.[3][4][5][6][7]

Degradation Pathways and Products

  • Q: What are the expected degradation products of MPE?

    • A: The primary degradation products depend on the conditions:

      • Hydrolysis (Acidic or Basic): The main product is 1-(2-methoxyphenoxy)propane-2,3-diol.

      • Reaction with Nucleophiles: Ring-opening with various nucleophiles will yield corresponding adducts. For example, reaction with an amine will yield an amino alcohol.

      • Thermal Degradation: Complex mixtures can be formed, potentially including phenols and other aromatic compounds from the breakdown of the ether linkage and side chain.[2]

      • Oxidative Degradation: Reaction with oxidizing agents like hydrogen peroxide can lead to further oxidation of the aromatic ring or cleavage of the ether bond.

Data on Potential Degradation Products

Degradation Product Molecular Formula Molecular Weight ( g/mol ) CAS Number Typical Formation Condition
1-(2-Methoxyphenoxy)propane-2,3-diolC10H14O4198.2293-14-1Hydrolysis (Acidic or Basic)
1-Chloro-3-(2-methoxyphenoxy)propan-2-olC10H13ClO3216.6625772-81-0Reaction with HCl

Experimental Protocols

Protocol 1: Forced Degradation Study (Hydrolysis)

This protocol outlines a general procedure for investigating the hydrolytic stability of MPE under acidic, basic, and neutral conditions.

Materials:

  • This compound (MPE)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • pH meter

  • HPLC system with UV detector

  • Thermostatic water bath

Procedure:

  • Sample Preparation: Prepare stock solutions of MPE in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix a portion of the MPE stock solution with 0.1 M HCl.

    • Basic Hydrolysis: Mix a portion of the MPE stock solution with 0.1 M NaOH.

    • Neutral Hydrolysis: Mix a portion of the MPE stock solution with HPLC grade water.

  • Incubation: Incubate all three solutions in a thermostatic water bath at a controlled temperature (e.g., 60°C).

  • Time Points: Withdraw aliquots from each solution at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization (for acidic and basic samples): Neutralize the acidic samples with an equivalent amount of NaOH and the basic samples with an equivalent amount of HCl before HPLC analysis.

  • HPLC Analysis: Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining MPE and detect the formation of degradation products.

Protocol 2: Stability-Indicating HPLC Method

This is a general guideline for developing an HPLC method to separate MPE from its potential degradation products. Method optimization will be required.

Chromatographic Conditions (starting point):

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).

  • Gradient: A suitable gradient to ensure separation of the polar diol from the less polar MPE (e.g., start with a low percentage of B and increase over time).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at a suitable wavelength (e.g., 270 nm, based on the UV absorbance of the methoxyphenyl group).

  • Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

Degradation Pathways

MPE This compound Diol 1-(2-Methoxyphenoxy)propane-2,3-diol MPE->Diol Hydrolysis Adduct Ring-Opened Adduct MPE->Adduct Nucleophilic Attack Acid Acidic Conditions (H+) Acid->Diol Base Basic Conditions (OH-) Base->Diol Nucleophile Nucleophile (Nu-) Nucleophile->Adduct

Caption: General degradation pathways of MPE.

Experimental Workflow for Stability Testing

cluster_stress Stress Conditions cluster_analysis Analysis Acid Acidic (HCl) DegradedSamples Degraded Samples Acid->DegradedSamples Base Basic (NaOH) Base->DegradedSamples Oxidative Oxidative (H2O2) Oxidative->DegradedSamples Thermal Thermal (Heat) Thermal->DegradedSamples Photo Photolytic (Light) Photo->DegradedSamples HPLC HPLC-UV/DAD Data Stability Data & Degradant ID HPLC->Data LCMS LC-MS LCMS->Data NMR NMR NMR->Data MPE MPE Sample MPE->Acid Expose to MPE->Base Expose to MPE->Oxidative Expose to MPE->Thermal Expose to MPE->Photo Expose to DegradedSamples->HPLC Analyze DegradedSamples->LCMS Analyze DegradedSamples->NMR Analyze

Caption: Workflow for forced degradation studies.

Troubleshooting Logic

Start Low Reaction Yield? CheckPurity Check MPE Purity (HPLC) Start->CheckPurity PurityOK Purity OK? CheckPurity->PurityOK Degradation Degradation Suspected PurityOK->Degradation No CheckReaction Investigate Reaction Conditions PurityOK->CheckReaction Yes NewBatch Use Fresh Batch of MPE Degradation->NewBatch

Caption: Troubleshooting logic for low reaction yield.

References

Challenges in the scale-up of guaiacol glycidyl ether synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of guaiacol glycidyl ether (GGE).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing Guaiacol Glycidyl Ether (GGE)?

A1: The most prevalent method for synthesizing GGE is through the condensation reaction of guaiacol with epichlorohydrin.[1] This reaction is typically carried out in the presence of a base and often utilizes a phase transfer catalyst to enhance the reaction rate and yield.[1][2]

Q2: What are the critical process parameters to control during GGE synthesis?

A2: Several parameters are crucial for a successful GGE synthesis:

  • Temperature: Reaction temperatures generally range from 20°C to 80°C.[3][4] Higher temperatures can increase the reaction rate but may also lead to the formation of byproducts, thus reducing the selectivity for GGE.[2]

  • Molar Ratio of Reactants: An excess of epichlorohydrin is commonly used to ensure complete conversion of guaiacol. The molar ratio of epichlorohydrin to guaiacol can range from 1:1 to 8:1, with a range of 2:1 to 5:1 being preferable in some protocols.[4]

  • Choice of Base and Catalyst: Inorganic bases such as sodium hydroxide (NaOH) and potassium hydroxide (KOH) are frequently used.[4] Phase transfer catalysts like tetrabutylammonium bromide (TBAB), benzyltriethylammonium chloride, and polyethylene glycols (PEGs) are employed to facilitate the reaction between the aqueous and organic phases.[1][2][3][4]

  • Reaction Time: The reaction time can vary from 1 to 10 hours, with a typical duration of 2 to 5 hours.[3][4]

Q3: What are the common side reactions and byproducts in GGE synthesis?

A3: A common side reaction involves the excess guaiacol attacking the epoxide ring of the GGE product, leading to the formation of an undesired byproduct.[2] Other impurities can also arise from the reaction of epichlorohydrin with itself or with water. Proper control of reaction conditions, especially the molar ratio of reactants and temperature, can minimize the formation of these byproducts.[2]

Q4: How can high-purity GGE be obtained?

A4: Achieving high purity ( >99.5%) typically involves a two-step purification process.[3][4][5] The crude product obtained after the reaction is first subjected to reduced pressure distillation.[3][4] This is followed by recrystallization from a suitable solvent, such as a C1-C4 lower alcohol (e.g., methanol, ethanol, isopropanol) or a non-polar solvent like n-hexane or cyclohexane.[1][3][4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient phase transfer catalysis. - Formation of byproducts.- Increase reaction time or temperature moderately.[3][4] - Optimize the molar ratio of epichlorohydrin to guaiacol (an excess of epichlorohydrin is often beneficial).[4] - Ensure the phase transfer catalyst is active and used at an appropriate concentration.[1][3][4] - Control temperature to minimize side reactions.[2]
Low Purity - Presence of unreacted starting materials. - Formation of byproducts. - Inefficient purification.- Ensure complete reaction by monitoring with techniques like TLC or GC. - Optimize reaction conditions (temperature, molar ratio) to minimize byproduct formation.[2] - Perform a multi-step purification including distillation under reduced pressure followed by recrystallization.[3][4] - Select an appropriate recrystallization solvent and optimize cooling conditions.[1][3]
Emulsion Formation during Workup - Use of certain organic solvents like toluene during extraction.[1]- Consider a solvent-free reaction system if possible.[1] - If using a solvent, allow the mixture to stand for a longer period for phase separation. - Add brine to the aqueous layer to break the emulsion.
Product is Colored - Presence of impurities or degradation products.- Purify the crude product by distillation and recrystallization.[3] - In some cases, treatment with hydrogen peroxide has been used to decolorize the product.[6]

Data Presentation

Table 1: Comparison of Reaction Conditions for GGE Synthesis

Parameter Method 1 Method 2 Method 3
Guaiacol : Epichlorohydrin Molar Ratio 1 : 2-51 : 1.5-2.51 : 2
Base NaOH (10-50% aq. solution)NaOHNaOH (25% aq. solution)
Catalyst Tetrabutylammonium bromide (TBAB)PEG400, t-butanol, or isopropanolTBAB
Solvent TolueneWater (solvent-free organic phase)Not specified
Temperature 30-60 °C[4]33-37 °C[1]55-60 °C[1]
Reaction Time 2-5 hours[4]3 hours[1]Not specified
Reported Purity (after purification) >99.5%[4]>99.5%[1]98% (crude)
Reported Yield (after purification) High>70%[1]Not specified

Table 2: Recrystallization Solvents for GGE Purification

Solvent Temperature Profile Reported Purity Reference
Methanol Heat to 40°C, cool to 14-16°C, then 0-5°C99.6%[3]
Ethanol Heat to 40°C, cool to 18-20°C, then 0-5°C99.8%[3]
n-Propanol Heat to 50°C, cool to 15-20°C, then 0-5°C99.7%[4]
Isopropanol Heat to 50°C, cool to 15-20°C, then 0-5°C99.5%[3]
n-Hexane Heat to 50-60°C, cool to 10-20°C>99.5%[1]
Cyclohexane Heat to 50-60°C, cool to 10-20°C>99.5%[1]

Experimental Protocols

Key Experiment: Synthesis of GGE via Phase Transfer Catalysis

This protocol is a generalized procedure based on common practices.

  • Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, charge guaiacol and the phase transfer catalyst (e.g., TBAB or PEG400). If a solvent is used, it is added at this stage.

  • Addition of Base: Slowly add an aqueous solution of the inorganic base (e.g., NaOH) to the reaction mixture while maintaining the desired temperature.

  • Addition of Epichlorohydrin: Add epichlorohydrin to the mixture. In some procedures, the guaiacol and base mixture is added to the epichlorohydrin.[1]

  • Reaction: Stir the mixture at the specified temperature for the designated reaction time. Monitor the reaction progress using a suitable analytical technique (e.g., GC, TLC).

  • Workup: After the reaction is complete, separate the organic and aqueous layers. Wash the organic layer with water and/or brine.

  • Solvent Removal: If an organic solvent was used, remove it under reduced pressure. The excess epichlorohydrin is also recovered by distillation.[1]

  • Purification:

    • Distillation: Purify the crude GGE by vacuum distillation.[1]

    • Recrystallization: Dissolve the distilled GGE in a suitable solvent (see Table 2) by heating. Slowly cool the solution to induce crystallization. Filter the crystals and dry them under vacuum to obtain high-purity GGE.[1][3]

Mandatory Visualization

GGE_Synthesis_Pathway Guaiacol Guaiacol Intermediate Intermediate Guaiacol->Intermediate + Epichlorohydrin Epichlorohydrin Epichlorohydrin Epichlorohydrin->Intermediate Base Base (e.g., NaOH) Base->Intermediate PTC Phase Transfer Catalyst PTC->Intermediate GGE Guaiacol Glycidyl Ether (GGE) Intermediate->GGE - HCl Byproduct Byproduct GGE->Byproduct + Excess Guaiacol ExcessGuaiacol Excess Guaiacol ExcessGuaiacol->Byproduct

Caption: Reaction pathway for the synthesis of Guaiacol Glycidyl Ether.

GGE_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactants Charge Reactants: Guaiacol, Epichlorohydrin, Base, Catalyst Reaction Stir at Controlled Temperature Reactants->Reaction Monitoring Monitor Progress (TLC/GC) Reaction->Monitoring PhaseSeparation Phase Separation Monitoring->PhaseSeparation Washing Wash Organic Layer PhaseSeparation->Washing SolventRemoval Solvent/Excess Epichlorohydrin Removal Washing->SolventRemoval CrudeProduct Crude GGE SolventRemoval->CrudeProduct Distillation Vacuum Distillation CrudeProduct->Distillation Recrystallization Recrystallization Distillation->Recrystallization Drying Drying Recrystallization->Drying PureProduct High-Purity GGE Drying->PureProduct

Caption: Experimental workflow for GGE synthesis and purification.

References

Technical Support Center: Byproduct Analysis in the Williamson Ether Synthesis of Guaiacol Glycidyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Williamson ether synthesis of guaiacol glycidyl ether.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the Williamson ether synthesis of guaiacol glycidyl ether?

A1: The most common byproducts include unreacted guaiacol and epichlorohydrin, products from the hydrolysis of epichlorohydrin such as 3-chloro-1,2-propanediol and glycidol, and oligomers of guaiacol glycidyl ether. In some cases, C-alkylation of the guaiacol ring can also occur, though it is generally less favored than O-alkylation.

Q2: What causes the formation of oligomeric byproducts?

A2: Oligomerization can occur when the newly formed glycidyl ether reacts with another molecule of the guaiacol anion or another glycidyl ether molecule. This is more likely to happen at higher temperatures or if there is a high concentration of the reactive species.

Q3: How can I minimize the hydrolysis of epichlorohydrin?

A3: To minimize the hydrolysis of epichlorohydrin, it is crucial to control the amount of water in the reaction mixture and the reaction temperature. Using a phase-transfer catalyst can enhance the reaction rate between the guaiacol anion and epichlorohydrin, thereby reducing the time epichlorohydrin is exposed to aqueous base.[1]

Q4: My reaction yield is consistently low. What are the likely causes?

A4: Low yields can be attributed to several factors:

  • Incomplete reaction: Insufficient reaction time or temperature.

  • Side reactions: Formation of byproducts such as those from hydrolysis or oligomerization.

  • Poor phase transfer: Inefficient transfer of the guaiacol anion to the organic phase where the reaction occurs.

  • Loss during workup: Emulsion formation during extraction or loss of product during distillation.

Q5: What is the role of a phase-transfer catalyst in this synthesis?

A5: A phase-transfer catalyst (PTC), such as a quaternary ammonium salt or a polyethylene glycol, facilitates the transfer of the deprotonated guaiacol (phenoxide) from the aqueous phase to the organic phase containing epichlorohydrin. This increases the reaction rate and can help to suppress side reactions that occur in the aqueous phase, such as the hydrolysis of epichlorohydrin.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of guaiacol glycidyl ether.

Problem 1: Presence of Unreacted Starting Materials
  • Symptom: GC-MS or NMR analysis of the crude product shows significant amounts of guaiacol and/or epichlorohydrin.

  • Possible Causes:

    • Insufficient amount of base to deprotonate the guaiacol.

    • Reaction time is too short or the temperature is too low.

    • Inefficient stirring leading to poor mixing of the phases.

  • Solutions:

    • Ensure at least a stoichiometric amount of base is used.

    • Increase the reaction time or temperature, monitoring for byproduct formation.

    • Improve stirring to ensure good mixing of the aqueous and organic phases.

Problem 2: Formation of Epichlorohydrin Hydrolysis Products
  • Symptom: Detection of 3-chloro-1,2-propanediol or glycidol in the product mixture.

  • Possible Causes:

    • Excess water in the reaction.

    • High reaction temperatures for prolonged periods.

    • Slow reaction rate between guaiacol and epichlorohydrin, allowing for competing hydrolysis.

  • Solutions:

    • Use a concentrated solution of the base to minimize the amount of water.

    • Maintain the reaction temperature within the recommended range (typically 30-60 °C).

    • Employ a phase-transfer catalyst to accelerate the desired etherification reaction.

Problem 3: Oligomer/Polymer Formation
  • Symptom: The product is viscous, difficult to purify by distillation, and shows high molecular weight species in the mass spectrum.

  • Possible Causes:

    • High reaction temperature.

    • High concentration of reactants.

    • Presence of impurities that can initiate polymerization.

  • Solutions:

    • Maintain a moderate reaction temperature.

    • Consider a semi-batch process where one of the reactants is added slowly to keep its concentration low.

    • Ensure the purity of the starting materials.

Data Presentation

Table 1: Influence of Reaction Conditions on Guaiacol Glycidyl Ether Purity and Yield

CatalystBaseSolventTemperature (°C)Time (h)Purity (%)Yield (%)Reference
Tetrabutylammonium bromide25% NaOH (aq)-55-60Not Specified>99.5 (after recrystallization)~60Patent WO2011113228A1
PEG400 / t-butanolNaOH (aq)Water33-373>98 (after distillation)>70Patent WO2016065576A1
-3% NaOH (aq)-25-35Not Specified98.2894Patent WO2010025370
Phase Transfer CatalystNaOHTolueneNot SpecifiedNot Specified96Not SpecifiedPatent WO2008047388

Experimental Protocols

General Procedure for the Synthesis of Guaiacol Glycidyl Ether

This protocol is a synthesis of information from various sources and represents a general approach.

  • Reaction Setup: To a round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser, add guaiacol, water, and a phase-transfer catalyst (e.g., tetrabutylammonium bromide or PEG400).

  • Base Addition: While stirring vigorously, slowly add an aqueous solution of sodium hydroxide. The temperature should be maintained in the range of 30-40°C.

  • Epichlorohydrin Addition: After the base addition is complete, add epichlorohydrin to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature (e.g., 50-60°C) and maintain for several hours with vigorous stirring. Monitor the reaction progress by TLC or GC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Separate the organic and aqueous layers.

    • Wash the organic layer with a dilute aqueous solution of a base and then with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Filter and concentrate the organic layer under reduced pressure to remove the solvent and any unreacted epichlorohydrin.

  • Purification:

    • Distillation: Purify the crude product by vacuum distillation.

    • Recrystallization: For higher purity, the distilled product can be recrystallized from a suitable solvent such as a lower alcohol (e.g., isopropanol) or a non-polar solvent (e.g., hexane).[2]

Mandatory Visualizations

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_products Products cluster_byproducts Byproduct Formation Pathways guaiacol Guaiacol phenoxide Guaiacol Phenoxide guaiacol->phenoxide Deprotonation epichlorohydrin Epichlorohydrin gge Guaiacol Glycidyl Ether (Desired Product) epichlorohydrin->gge hydrolysis Epichlorohydrin Hydrolysis (e.g., to 3-MCPD, Glycidol) epichlorohydrin->hydrolysis H2O / Base base Base (e.g., NaOH) oligomerization Oligomerization gge->oligomerization High Temp / High Conc. byproducts Byproducts phenoxide->gge SN2 Attack c_alkylation C-Alkylation phenoxide->c_alkylation Side Reaction hydrolysis->byproducts oligomerization->byproducts c_alkylation->byproducts

Caption: Reaction scheme of the Williamson ether synthesis of guaiacol glycidyl ether and potential side reactions.

Troubleshooting_Workflow start Low Yield or Impure Product check_materials 1. Check Starting Materials (Purity, Stoichiometry) start->check_materials check_materials->start Impure/Incorrect Stoichiometry check_conditions 2. Evaluate Reaction Conditions (Temperature, Time, Stirring) check_materials->check_conditions Materials OK check_conditions->start Suboptimal Conditions analyze_byproducts 3. Analyze for Byproducts (GC-MS, NMR) check_conditions->analyze_byproducts Conditions OK analyze_byproducts->check_conditions Adjust Conditions to Minimize Byproducts optimize_workup 4. Optimize Workup & Purification analyze_byproducts->optimize_workup Byproducts Identified optimize_workup->start Inefficient Purification success Improved Yield & Purity optimize_workup->success

Caption: A logical workflow for troubleshooting issues in the synthesis of guaiacol glycidyl ether.

References

Technical Support Center: Controlling Regioselectivity in the Ring-Opening of 1-(2-Methoxyphenoxy)-2,3-epoxypropane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective ring-opening of 1-(2-methoxyphenoxy)-2,3-epoxypropane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this important chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What are the primary products of the ring-opening of this compound?

The ring-opening of this compound with a nucleophile (Nu) can result in two regioisomeric products:

  • Product A (Normal Product): 1-Nu-3-(2-methoxyphenoxy)propan-2-ol, resulting from nucleophilic attack at the less sterically hindered primary carbon (C3).

  • Product B (Abnormal Product): 2-Nu-1-(2-methoxyphenoxy)propan-3-ol, resulting from nucleophilic attack at the secondary carbon (C2).

The desired product is typically Product A, which is the precursor for various pharmaceuticals. The formation of Product B is considered an impurity.

Q2: What are the key factors that control the regioselectivity of the ring-opening reaction?

The regioselectivity is primarily determined by the reaction conditions, specifically the pH of the reaction medium and the nature of the nucleophile.

  • Basic or Nucleophilic Conditions: Under basic or neutral conditions with a strong nucleophile, the reaction generally proceeds via an SN2 mechanism. The nucleophile attacks the less sterically hindered carbon atom (C3), leading predominantly to the "normal" ring-opened product (Product A).[1][2][3]

  • Acidic Conditions: In the presence of an acid catalyst, the epoxide oxygen is protonated, creating a better leaving group.[4][5] The transition state has significant carbocation character, and the positive charge is better stabilized at the more substituted secondary carbon (C2). Consequently, the nucleophile preferentially attacks the more substituted carbon, leading to the "abnormal" product (Product B).[1][4][5]

Q3: Why am I observing the formation of a dimer impurity?

A common impurity in the synthesis of pharmaceuticals derived from this compound is a dimer. This can form when the hydroxyl group of the ring-opened product acts as a nucleophile and attacks another molecule of the epoxide. This side reaction is more prevalent if the primary nucleophile is not reactive enough or if there is a high concentration of the epoxide.

Q4: Can Lewis acids be used to control regioselectivity?

Yes, Lewis acids can be employed as catalysts. They coordinate to the epoxide oxygen, activating it towards nucleophilic attack. The choice of Lewis acid can significantly influence the regioselectivity of the reaction. For some epoxides, certain Lewis acids like Sn-Beta have been shown to favor the formation of the terminal ether with high regioselectivity.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield of the desired regioisomer (Product A) Reaction conditions are too acidic, favoring the formation of Product B.- Ensure the reaction is performed under basic or neutral conditions. Use a non-acidic solvent and a basic catalyst if necessary.- If an acid catalyst is required for other reasons, consider using a milder Lewis acid that has been shown to favor the desired regioselectivity.
The nucleophile is too weak for an efficient SN2 reaction.- If possible, use a stronger, more reactive nucleophile.- Increase the concentration of the nucleophile.
High percentage of the "abnormal" regioisomer (Product B) The reaction is being carried out under acidic conditions.- Switch to a base-catalyzed protocol. Common bases include sodium hydroxide, potassium carbonate, or organic amines.- If acidic conditions are unavoidable, carefully select the acid catalyst and optimize the reaction temperature and time to minimize the formation of the undesired isomer.
Formation of significant amounts of dimer impurity High concentration of the epoxide starting material.- Use a higher molar ratio of the nucleophile to the epoxide.- Employ a slow-addition method for the epoxide to maintain a low instantaneous concentration.
The reaction temperature is too high, promoting side reactions.- Lower the reaction temperature and extend the reaction time if necessary.
Incomplete reaction Insufficient catalyst or reaction time.- Increase the catalyst loading or extend the reaction time. Monitor the reaction progress by TLC or HPLC.- Ensure the reaction temperature is appropriate for the chosen catalyst and solvent system.
Poor solubility of reactants.- Select a solvent system in which all reactants are fully soluble. A co-solvent may be necessary.

Data Presentation

Table 1: Predicted Regioselectivity in the Ring-Opening of this compound

Reaction Conditions Catalyst/Medium Predominant Mechanism Major Product Minor Product Expected Regioselectivity
BasicNaOH, K₂CO₃SN2Product AProduct BHigh
NeutralStrong NucleophileSN2Product AProduct BModerate to High
AcidicH₂SO₄, HClSN1-likeProduct BProduct AModerate to High
Lewis AcidicSn-BetaSN2-likeProduct AProduct BPotentially very high

Note: The expected regioselectivity is based on general principles of epoxide ring-opening reactions. Actual product ratios can vary depending on the specific nucleophile, solvent, temperature, and catalyst used.

Experimental Protocols

Protocol 1: Base-Catalyzed Ring-Opening (Favors Product A)

This protocol is a general guideline for the reaction of this compound with a nucleophile under basic conditions to favor the formation of 1-Nu-3-(2-methoxyphenoxy)propan-2-ol.

Materials:

  • This compound

  • Nucleophile (e.g., an amine or phenoxide)

  • Base (e.g., sodium hydroxide, potassium carbonate)

  • Solvent (e.g., methanol, ethanol, DMF)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the nucleophile in the chosen solvent.

  • Add the base to the solution and stir until it is completely dissolved.

  • Slowly add this compound to the reaction mixture dropwise at room temperature.

  • Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and monitor the progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Acid-Catalyzed Ring-Opening (Favors Product B)

This protocol is a general guideline for the reaction of this compound with a nucleophile under acidic conditions to favor the formation of 2-Nu-1-(2-methoxyphenoxy)propan-3-ol.

Materials:

  • This compound

  • Nucleophile (e.g., an alcohol or water)

  • Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

  • Solvent (e.g., dioxane, THF)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound and the nucleophile in the solvent.

  • Add a catalytic amount of the acid to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC or HPLC.

  • Upon completion, neutralize the reaction with a mild base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product by column chromatography.

Visualizations

a cluster_input Inputs cluster_troubleshooting Troubleshooting Flow start Experiment Start: Ring-opening of this compound check_regio Check Regioselectivity (HPLC/NMR) start->check_regio desired_regio Desired Regioselectivity? check_regio->desired_regio check_yield Check Yield desired_regio->check_yield Yes low_regio_cause Potential Causes: - Acidic Conditions - Weak Nucleophile desired_regio->low_regio_cause No high_yield High Yield? check_yield->high_yield check_impurities Check for Dimer/ Other Impurities high_yield->check_impurities Yes low_yield_cause Potential Causes: - Incomplete Reaction - Catalyst Inefficiency - Poor Solubility high_yield->low_yield_cause No impurities_ok Impurities within tolerance? check_impurities->impurities_ok high_impurities_cause Potential Causes: - High Epoxide Conc. - High Temperature impurities_ok->high_impurities_cause No end_product Successful Synthesis: Desired Regioisomer impurities_ok->end_product Yes solution_regio Solutions: - Use Basic Conditions - Use Stronger Nucleophile - Optimize Catalyst low_regio_cause->solution_regio solution_yield Solutions: - Increase Reaction Time/Temp - Increase Catalyst Load - Change Solvent low_yield_cause->solution_yield solution_impurities Solutions: - Slow Epoxide Addition - Lower Reaction Temp. high_impurities_cause->solution_impurities solution_regio->start Re-run Experiment solution_yield->start Re-run Experiment solution_impurities->start Re-run Experiment b cluster_factors Factors Influencing Regioselectivity cluster_mechanism Mechanism & Outcome conditions Reaction Conditions acidic Acidic (pH < 7) conditions->acidic basic Basic/Neutral (pH >= 7) conditions->basic sn1 SN1-like Mechanism (Electronic Control) acidic->sn1 sn2 SN2 Mechanism (Steric Control) basic->sn2 product_b Product B (Attack at C2 - more substituted) sn1->product_b product_a Product A (Attack at C3 - less substituted) sn2->product_a

References

Technical Support Center: Guaiacol Glycidyl Ether (GGE) Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the polymerization of Guaiacol Glycidyl Ether (GGE) during storage. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and reliability of your material.

Troubleshooting Guide: Unwanted Polymerization

Have you encountered premature polymerization of your Guaiacol Glycidyl Ether? Follow this guide to diagnose and resolve the issue.

Problem: The viscosity of the GGE has significantly increased, or it has partially or fully solidified in the container.

Initial Assessment:

  • Visual Inspection: Is the material cloudy, hazy, or are there visible solid particles?

  • Viscosity Check: Is the material significantly more viscous than expected at room temperature?

Logical Flow for Troubleshooting

TroubleshootingFlow start Problem: Increased Viscosity or Solidification visual_check Visual Check: Cloudy, Hazy, or Solid Particles? start->visual_check storage_review Review Storage Conditions visual_check->storage_review Yes temp_check Stored at 2-8°C? storage_review->temp_check light_check Stored in Dark/Amber Container? temp_check->light_check Yes cause_temp Cause: Improper Temperature Action: Store at 2-8°C temp_check->cause_temp No atmosphere_check Stored Under Inert Gas? light_check->atmosphere_check Yes cause_light Cause: Photo-initiation Action: Use Opaque/Amber Containers light_check->cause_light No contamination_check Potential Contamination? atmosphere_check->contamination_check Yes cause_oxygen Cause: Peroxide Formation Action: Store Under N2/Ar & Test for Peroxides atmosphere_check->cause_oxygen No cause_contaminants Cause: Catalytic Polymerization Action: Review Handling Procedures, Use Clean Equipment contamination_check->cause_contaminants Yes cause_inhibitor Cause: Inhibitor Depletion Action: Add Recommended Inhibitor (e.g., BHT) contamination_check->cause_inhibitor No

Caption: Troubleshooting workflow for identifying causes of GGE polymerization.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for Guaiacol Glycidyl Ether?

A1: GGE should be stored in a cool, dark place, ideally between 2-8°C.[1] It should be kept in a tightly sealed, opaque or amber-colored container to prevent exposure to light, which can initiate polymerization.[1] For long-term storage, blanketing the container with an inert atmosphere, such as nitrogen or argon, is highly recommended to prevent the formation of peroxides that can act as polymerization initiators.[1]

Q2: I've observed a slight increase in the viscosity of my GGE. Is it still usable?

A2: A slight increase in viscosity is an early sign of polymerization. While it might still be usable for some applications, the purity is compromised, and it may contain oligomers. This can affect reaction kinetics, stoichiometry, and the properties of the final product. It is crucial to perform analytical tests, such as viscosity measurement or spectroscopic analysis (NMR, FT-IR), to quantify the extent of polymerization before use. For high-purity applications, using the material is not recommended.

Q3: What can trigger the polymerization of GGE?

A3: Polymerization of GGE, an epoxide, can be initiated by several factors:

  • Contaminants: Traces of acids, bases, oxidizing agents, or certain metals can act as catalysts for ring-opening polymerization.[1]

  • Heat: Elevated temperatures accelerate the rate of polymerization.

  • Light: UV light can generate free radicals, leading to photo-initiated polymerization.[1]

  • Peroxides: Ethers, including GGE, can form explosive peroxides upon exposure to oxygen, which can initiate polymerization.[1]

Q4: Can I add an inhibitor to my GGE to prevent polymerization?

A4: Yes, adding a polymerization inhibitor can be an effective preventative measure, especially if the GGE was supplied without one or if it has been stored for an extended period. Phenolic antioxidants like Butylated Hydroxytoluene (BHT) are commonly used as free-radical scavengers to prevent peroxide-initiated polymerization in ethers.[2][3] A typical concentration is in the range of 10-50 ppm, but it is essential to consult with the manufacturer for their specific recommendation for GGE to avoid interfering with downstream applications.

Q5: How does polymerization of GGE occur at a chemical level?

A5: GGE polymerizes through a ring-opening mechanism of its epoxide group. This can proceed via two primary pathways:

  • Cationic Polymerization: Initiated by protic or Lewis acids, where the epoxide oxygen is protonated or coordinates with the Lewis acid, making the ring susceptible to nucleophilic attack by another GGE molecule.

  • Anionic Polymerization: Initiated by strong bases, where a nucleophile attacks one of the epoxide carbons, opening the ring to form an alkoxide that then propagates by attacking another GGE molecule.

Polymerization Mechanisms

PolymerizationMechanisms cluster_cationic Cationic Polymerization cluster_anionic Anionic Polymerization cat_initiator Initiator (H+) gge_monomer_cat GGE Monomer cat_initiator->gge_monomer_cat Protonation activated_complex Activated Complex (Protonated Epoxide) gge_monomer_cat->activated_complex propagation_cat Propagation: Chain Growth activated_complex->propagation_cat Nucleophilic Attack by another Monomer polymer_cat Poly(Guaiacol Glycidyl Ether) propagation_cat->polymer_cat an_initiator Initiator (Nu-) gge_monomer_an GGE Monomer an_initiator->gge_monomer_an Nucleophilic Attack alkoxide_intermediate Alkoxide Intermediate gge_monomer_an->alkoxide_intermediate propagation_an Propagation: Chain Growth alkoxide_intermediate->propagation_an Attack on another Monomer polymer_an Poly(Guaiacol Glycidyl Ether) propagation_an->polymer_an

Caption: Cationic and Anionic ring-opening polymerization pathways for GGE.

Data Presentation

The stability of Guaiacol Glycidyl Ether is highly dependent on storage conditions. The following tables summarize the expected impact of these conditions on the material's shelf life.

Table 1: Effect of Storage Temperature on GGE Stability

Temperature RangeExpected ObservationRecommended Action
2-8°COptimal stability, minimal change in viscosity over time.Ideal storage condition.
8-25°C (Room Temp)Gradual increase in viscosity over months. Potential for slow polymerization.Suitable for short-term storage only. Monitor viscosity regularly.
> 25°CAccelerated increase in viscosity. Significant polymerization risk.Avoid. If exposed, test material thoroughly before use.

Table 2: Impact of Storage Atmosphere and Container Type

ConditionRisk FactorMitigation Strategy
Air atmosphere, clear containerHigh risk of peroxide formation and photo-initiated polymerization.Store under an inert gas (N₂, Ar) in an amber or opaque, tightly sealed container.
Air atmosphere, amber containerModerate risk of peroxide formation.Store under an inert gas. If not possible, test for peroxides periodically.
Inert atmosphere, any sealed containerLow risk. Provides the best protection against oxidative degradation.Ideal storage condition.

Experimental Protocols

Here are detailed methodologies for key experiments to assess the stability of your Guaiacol Glycidyl Ether.

Protocol 1: Peroxide Detection in GGE

This protocol is crucial for ensuring that peroxides, which can initiate explosive polymerization, have not formed.

Materials:

  • Guaiacol Glycidyl Ether sample (approx. 10 mL)

  • Potassium Iodide (KI), 10% aqueous solution (freshly prepared)

  • Glacial Acetic Acid

  • Starch solution (optional, for clearer endpoint)

  • Test tube or small glass vial

Procedure:

  • In a clean test tube, add 1 mL of the freshly prepared 10% potassium iodide solution to 10 mL of the GGE sample.

  • Add a few drops of glacial acetic acid to acidify the mixture and shake well.

  • Allow the phases to separate.

  • Observation:

    • No color change in the aqueous (lower) layer indicates the absence of peroxides.

    • A yellow to brown color in the aqueous layer indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration.

  • Confirmation (Optional): If the result is ambiguous, add a few drops of starch indicator solution. A blue-black color confirms the presence of iodine, and therefore peroxides.

Interpretation: If peroxides are detected, the material should be handled with extreme caution. Consult your institution's safety protocols for peroxide removal or safe disposal. Do not distill or heat material containing peroxides.

Protocol 2: Quantification of Polymerization by Viscosity Measurement

This protocol uses a Ubbelohde viscometer to determine the intrinsic viscosity, which correlates with polymer formation and molecular weight.

Materials:

  • Ubbelohde viscometer

  • Constant temperature water bath (set to 25°C ± 0.1°C)

  • High-purity solvent (e.g., Toluene or THF)

  • Volumetric flasks and pipettes

  • Stopwatch

Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of your GGE sample in the chosen solvent (e.g., 1 g/dL).

    • Create a series of dilutions from the stock solution (e.g., 0.5, 0.25, 0.125 g/dL).

  • Solvent Flow Time (t₀):

    • Pipette a known volume of pure solvent into the viscometer.

    • Equilibrate in the water bath for at least 10 minutes.

    • Measure the time it takes for the solvent to flow between the two calibration marks. Repeat at least three times and calculate the average (t₀).

  • Solution Flow Time (t):

    • Clean and dry the viscometer.

    • Repeat the measurement for each GGE dilution, starting with the lowest concentration.

    • Record the average flow time (t) for each concentration.

  • Calculations:

    • Calculate the relative viscosity (η_rel) = t / t₀

    • Calculate the specific viscosity (η_sp) = η_rel - 1

    • Calculate the reduced viscosity (η_red) = η_sp / c (where c is concentration in g/dL)

  • Data Analysis:

    • Plot the reduced viscosity (η_red) against concentration (c).

    • Extrapolate the linear plot to zero concentration. The y-intercept is the intrinsic viscosity [η] .

Interpretation: An intrinsic viscosity value significantly above zero indicates the presence of polymers. A fresh, unpolymerized sample of GGE should have an intrinsic viscosity close to zero. This value can be monitored over time to track the rate of degradation.

Workflow for Viscosity Measurement

ViscosityWorkflow start Start: Assess Polymerization prep_solutions 1. Prepare GGE Solutions (Multiple Concentrations) start->prep_solutions measure_solvent 2. Measure Solvent Flow Time (t₀) in Ubbelohde Viscometer prep_solutions->measure_solvent measure_solutions 3. Measure Solution Flow Time (t) for each concentration prep_solutions->measure_solutions calculations 4. Calculate: - Relative Viscosity (η_rel) - Specific Viscosity (η_sp) - Reduced Viscosity (η_red) measure_solvent->calculations measure_solutions->calculations plot_data 5. Plot Reduced Viscosity vs. Concentration calculations->plot_data extrapolate 6. Extrapolate to Zero Concentration plot_data->extrapolate result Result: Intrinsic Viscosity [η] extrapolate->result

Caption: Experimental workflow for determining intrinsic viscosity of GGE solutions.

References

Validation & Comparative

A Comparative Guide to the Synthetic Routes of 1-(2-Methoxyphenoxy)-2,3-epoxypropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of various synthetic routes to 1-(2-Methoxyphenoxy)-2,3-epoxypropane, a key intermediate in the synthesis of several pharmaceuticals, including the antianginal drug ranolazine.[1] The following sections present a comprehensive overview of the most common synthetic methodologies, supported by experimental data, detailed protocols, and visual representations of the reaction pathways.

Comparison of Synthetic Routes

The synthesis of this compound, also known as guaiacol glycidyl ether, is predominantly achieved through the Williamson ether synthesis. This method involves the reaction of guaiacol (2-methoxyphenol) with epichlorohydrin in the presence of a base.[2] Variations of this fundamental approach have been developed to improve yield, purity, and process efficiency. These variations primarily differ in the choice of solvent, the type of base, and the use of phase transfer catalysts (PTCs).

The table below summarizes the key performance indicators of different synthetic strategies based on available experimental data.

Synthetic RouteKey ReagentsSolventReaction TimeYield (%)Purity (%)Reference
Conventional Williamson Ether Synthesis Guaiacol, Epichlorohydrin, NaOHWater, Dioxane3 hours (reflux)Not specifiedNot specified
Optimized Conventional Synthesis Guaiacol, Epichlorohydrin, NaOHWater15-18 hours9498.3[3]
Phase Transfer Catalysis (PTC) - Method A Guaiacol, Epichlorohydrin, NaOH, PEG400, t-butanolWater4 hours>70>98[4]
Phase Transfer Catalysis (PTC) - Method B Guaiacol, Epichlorohydrin, NaOH, TBABNot specified2-5 hoursNot specified>99.5 (after recrystallization)[5][6]
Solvent-Free PTC Synthesis Guaiacol, Epichlorohydrin, Base, PTCNone1 hour>97 (purity)Not specified[7]

Experimental Protocols

This section provides detailed experimental methodologies for the key synthetic routes highlighted in the comparison table.

Optimized Conventional Williamson Ether Synthesis

This method represents a refined version of the classical Williamson ether synthesis, optimized for large-scale production.

Procedure:

  • A solution of 2-methoxyphenol (10 kg, 80.55 mol) in water (40 L) is stirred at approximately 30 °C.[3]

  • Sodium hydroxide (1.61 kg, 40.25 mol) dissolved in water (10 L) is added to the mixture and stirred for 30-45 minutes.[3]

  • Epichlorohydrin (22.35 kg, 241.62 mol) is then added, and the reaction mixture is stirred for 10-12 hours at 25-35 °C.[3]

  • The layers are separated, and the organic layer is treated with an aqueous solution of sodium hydroxide (3.22 kg, 80.5 mol in 10 L of water) and stirred for an additional 5-6 hours at 27 °C.[3]

  • The product layer is separated and washed with a sodium hydroxide solution.[3]

  • Excess epichlorohydrin is removed by distillation under vacuum to yield this compound.[3]

Phase Transfer Catalysis (PTC) Synthesis

The use of a phase transfer catalyst accelerates the reaction between reactants in immiscible phases, leading to shorter reaction times and milder conditions.

Procedure:

  • Guaiacol (7.0 kg), PEG400 (70 g), t-butanol (210 g), and water (14.5 kg) are charged into a reactor and stirred.[4]

  • A solution of sodium hydroxide (2.688 kg) in water (5 L) is added.[4]

  • The resulting mixture is then added dropwise to epichlorohydrin (10.4 kg) at 33-37 °C over 2 hours.[4]

  • The reaction is maintained under stirring for an additional 3 hours.[4]

  • After completion, the layers are separated, and the organic layer containing the product is washed.[4]

  • Excess epichlorohydrin is recovered by distillation, and the crude product is purified by vacuum distillation to yield guaiacol glycidyl ether.[4]

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic routes.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_process Reaction cluster_products Products guaiacol Guaiacol (2-Methoxyphenol) reaction Williamson Ether Synthesis guaiacol->reaction epichlorohydrin Epichlorohydrin epichlorohydrin->reaction base Base (e.g., NaOH) base->reaction product This compound reaction->product salt Salt (e.g., NaCl) reaction->salt water Water reaction->water

Caption: Conventional Williamson Ether Synthesis Pathway.

PTC_Synthesis cluster_reactants Reactants cluster_process Two-Phase Reaction cluster_products Products guaiacol Guaiacol reaction Phase Transfer Catalysis guaiacol->reaction epichlorohydrin Epichlorohydrin epichlorohydrin->reaction base Aqueous Base (e.g., NaOH) base->reaction ptc Phase Transfer Catalyst (e.g., TBAB, PEG400) ptc->reaction facilitates product This compound reaction->product salt Salt reaction->salt

Caption: Phase Transfer Catalysis (PTC) Enhanced Synthesis.

References

A Comparative Guide to Ranolazine Synthesis: Exploring Alternative Starting Materials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of synthetic routes to ranolazine, with a focus on alternative starting materials. Experimental data is provided to support the evaluation of each pathway.

Ranolazine, an anti-anginal medication, is a piperazine derivative synthesized through various chemical pathways. The traditional synthesis, while well-established, has prompted the exploration of alternative routes to improve efficiency, reduce environmental impact, and potentially lower costs. This guide details the conventional synthesis and compares it with several alternative approaches, providing available data on yields, reaction conditions, and purity.

Conventional Synthesis of Ranolazine

The most common and well-documented industrial synthesis of ranolazine begins with four key starting materials: 2,6-dimethylaniline, chloroacetyl chloride, piperazine, and 2-methoxyphenol (guaiacol), along with epichlorohydrin.

The synthesis typically proceeds in three main stages:

  • Amide Formation: 2,6-dimethylaniline is acylated with chloroacetyl chloride to produce 2-chloro-N-(2,6-dimethylphenyl)acetamide. This step has a reported yield of approximately 82%.[1]

  • Piperazine Coupling: The resulting chloroacetamide is then reacted with piperazine to form N-(2,6-dimethylphenyl)piperazin-1-yl)acetamide.

  • Final Condensation: In parallel, 2-methoxyphenol is reacted with epichlorohydrin to synthesize 2-((2-methoxyphenoxy)methyl)oxirane. This epoxide intermediate is then condensed with the piperazine derivative to yield ranolazine. This final condensation step has a reported yield of around 73%.[1]

While effective, this route involves multiple steps and the use of potentially hazardous reagents and solvents.

Alternative Synthetic Routes

Research into alternative synthetic pathways for ranolazine has focused on different starting materials and reaction strategies to offer improvements over the conventional method.

"All Water Chemistry" Approach

A significant advancement in the synthesis of ranolazine is the development of a process that utilizes water as the primary solvent, presenting a greener alternative to traditional organic solvents.[2][3] This approach reports a concise two-step process with an overall yield of 77% and a three-step process with a 69% overall yield.[2][3] The use of water as a solvent is not only environmentally friendly but can also simplify the work-up procedures.

Synthesis via Dihalopropanols

An alternative to the use of the epoxide intermediate involves starting from 1,3-dihalopropan-2-ols. One documented method utilizes 1,3-dichloro-2-propanol, which reacts with 2-methoxyphenol to form a key intermediate. This pathway reports a yield of 68% for the formation of 1-chloro-3-(2-methoxyphenoxy)-2-propanol.[3] Another variation employs 1-bromo-3-(2-methoxyphenoxy)-2-propanol for the final condensation step, with reported yields for this step ranging from 61.4% to 87.4% depending on the specific reaction conditions.[4] This route avoids the direct handling of the potentially mutagenic epichlorohydrin in the final step.

Chemoenzymatic Synthesis for Enantiopure Ranolazine

For the production of enantiomerically pure ranolazine, a chemoenzymatic approach has been developed.[5] This method utilizes a lipase-catalyzed kinetic resolution of a racemic intermediate to selectively produce the desired enantiomer. While this route is specialized for obtaining high enantiomeric purity, it introduces enzymatic steps that may require specific equipment and conditions.

Performance Comparison

The following table summarizes the key quantitative data for the different synthetic routes to ranolazine based on available literature.

Synthetic Route Key Starting Materials Overall Yield (%) Reported Purity (%) Key Advantages Potential Disadvantages
Conventional 2,6-dimethylaniline, Chloroacetyl chloride, Piperazine, 2-Methoxyphenol, Epichlorohydrin~60% (estimated)>99% (after purification)Well-established, high purity achievable.Multiple steps, use of hazardous reagents.
"All Water Chemistry" Varies (can start from similar precursors)69-77%Not explicitly statedEnvironmentally friendly, potentially simpler work-up.May require optimization for industrial scale.
Dihalopropanols 2,6-dimethylaniline, Chloroacetyl chloride, Piperazine, 2-Methoxyphenol, 1,3-Dihalopropan-2-olVariable (step yields reported)98.1-99.3%Avoids direct use of epichlorohydrin in the final step.Yields can be variable.
Chemoenzymatic Racemic ranolazine intermediateNot a direct high-yield synthesis of racemateHigh enantiomeric purityProduces enantiomerically pure product.Requires specialized enzymatic steps.

Experimental Protocols

Key Experiment: "All Water Chemistry" Synthesis of Ranolazine (Illustrative Two-Step Process)

Step 1: Synthesis of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide in water.

  • A mixture of 2-chloro-N-(2,6-dimethylphenyl)acetamide and an excess of piperazine is heated in water.

  • The reaction is monitored by thin-layer chromatography (TLC) until completion.

  • Upon cooling, the product precipitates and is collected by filtration.

Step 2: Synthesis of Ranolazine in water.

  • The N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide from Step 1 is suspended in water with 2-((2-methoxyphenoxy)methyl)oxirane.

  • The mixture is heated to reflux.

  • After completion of the reaction (monitored by TLC), the mixture is cooled, and the crude ranolazine is isolated by filtration and purified by recrystallization.

Note: This is a generalized protocol based on the principles of the "all water chemistry" approach. For detailed reaction conditions, including specific temperatures, reaction times, and purification methods, refer to the original publication.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the conventional and a key alternative synthetic route for ranolazine.

conventional_synthesis cluster_amide Amide Formation cluster_piperazine Piperazine Coupling cluster_epoxide Epoxide Formation cluster_final Final Condensation 2_6_DMA 2,6-Dimethylaniline Amide 2-Chloro-N-(2,6-dimethylphenyl)acetamide 2_6_DMA->Amide Acylation CAC Chloroacetyl Chloride CAC->Amide Pip_Amide N-(2,6-dimethylphenyl)piperazin-1-yl)acetamide Amide->Pip_Amide Coupling Piperazine Piperazine Piperazine->Pip_Amide Ranolazine Ranolazine Pip_Amide->Ranolazine Condensation Guaiacol 2-Methoxyphenol Epoxide 2-((2-methoxyphenoxy)methyl)oxirane Guaiacol->Epoxide Williamson Ether Synthesis Epichlorohydrin Epichlorohydrin Epichlorohydrin->Epoxide Epoxide->Ranolazine

Caption: Conventional Synthesis of Ranolazine.

alternative_synthesis cluster_intermediate Intermediate Formation cluster_final_alt Final Condensation Guaiacol 2-Methoxyphenol Halo_Intermediate 1-Halo-3-(2-methoxyphenoxy)-2-propanol Guaiacol->Halo_Intermediate Dihalopropanol 1,3-Dihalopropan-2-ol Dihalopropanol->Halo_Intermediate Ranolazine Ranolazine Halo_Intermediate->Ranolazine Pip_Amide N-(2,6-dimethylphenyl)piperazin-1-yl)acetamide Pip_Amide->Ranolazine Condensation Amide_Formation Amide and Piperazine Coupling (as in conventional route) Amide_Formation->Pip_Amide

Caption: Alternative Synthesis via Dihalopropanols.

References

Comparative study of phase transfer catalysts for guaiacol glycidyl ether synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Phase Transfer Catalysts in Guaiacol Glycidyl Ether Synthesis

For researchers, scientists, and drug development professionals, the efficient synthesis of guaiacol glycidyl ether (GGE), a key intermediate in the production of various pharmaceuticals, is of significant interest. The use of phase transfer catalysts (PTCs) is a well-established method to enhance the reaction rate and yield of GGE synthesis from guaiacol and epichlorohydrin. This guide provides a comparative analysis of different PTCs based on available experimental data, detailing their performance and the methodologies employed.

Performance Comparison of Phase Transfer Catalysts

Phase Transfer CatalystBaseSolventTemperature (°C)Time (h)Yield (%)Purity (%)Source
Tetrabutylammonium bromide (TBAB)25% Sodium HydroxideToluene (in a liquid-liquid-liquid system)406~84 (calculated from 89% conversion and 94% selectivity)Not Reported[1]
Tetrabutylammonium bromide (TBAB)25% Sodium HydroxideNot specified55-60Not specified~60 (total yield after recrystallization)>99.5[2]
PEG400 & t-butanol/isopropanolSodium HydroxideWater (no organic solvent)33-371 (stirring) + several hours (reaction)>70>98 (distilled), >99.5 (crystallized)[2]
Not specified3% Sodium HydroxideNot specified25-35Not specified9498.28[2]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are the experimental protocols for guaiacol glycidyl ether synthesis using different phase transfer catalysts as described in the cited literature.

Protocol 1: Synthesis using Tetrabutylammonium Bromide (TBAB)

This protocol is based on a liquid-liquid-liquid phase transfer catalysis system.

Reactants and Catalyst:

  • Guaiacol: 0.1 mol

  • Epichlorohydrin: 0.1 mol

  • Sodium Hydroxide: 0.2 mol

  • Tetrabutylammonium bromide (TBAB): 0.14 mol

  • Sodium Chloride: 0.6 mol

  • Toluene: 150 cm³ (Organic Phase)

  • Water: 150 cm³ (Aqueous Phase)

  • n-Decane: 0.03 mol (Internal Standard)

Procedure:

  • The aqueous phase is prepared by dissolving guaiacol, sodium hydroxide, tetra-n-butylammonium bromide, and sodium chloride in water.

  • The organic phase is prepared by dissolving epichlorohydrin and n-decane in toluene.

  • The reaction is carried out in a batch reactor at 40°C with agitation.[1]

  • At 60 rpm agitation, an 89% conversion of epichlorohydrin and 94% selectivity of guaiacol glycidyl ether were achieved.[1]

Protocol 2: Synthesis using PEG400 and t-butanol

This protocol describes a solvent-free approach.

Reactants and Catalyst:

  • Guaiacol: 7.0 kg

  • PEG400: 70 g

  • t-butanol: 210 g

  • Water: 14.5 kg

  • Sodium Hydroxide: 2.688 kg in 5 L of water

  • Epichlorohydrin

Procedure:

  • Charge a 30 L reactor with guaiacol, PEG400, t-butanol, and water and stir for 30 minutes at 28-30°C.

  • Add a solution of sodium hydroxide in water at 33-37°C over 45 minutes.

  • Maintain the reaction mixture at 33-37°C and stir for 1 hour.

  • The reaction mixture is then added to epichlorohydrin, and the mass is further stirred for several hours.

  • After the reaction, the organic layer is separated and washed.

  • Excess epichlorohydrin is recovered by distillation.

  • Guaiacol glycidyl ether is then distilled under vacuum to achieve a purity of above 98% with a yield of over 70%.[2]

  • For further purification, the product can be crystallized from n-hexane, cyclohexane, or n-heptane to obtain a purity of at least 99.5%.[2]

Experimental Workflow and Signaling Pathways

To visualize the general process of guaiacol glycidyl ether synthesis via phase transfer catalysis, the following diagrams illustrate the key steps and the catalytic cycle.

GGE_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product prep_reactants Prepare Reactants (Guaiacol, Epichlorohydrin) mix Combine Reactants, PTC, and Base prep_reactants->mix prep_catalyst Prepare PTC Solution prep_catalyst->mix prep_base Prepare Aqueous Base (e.g., NaOH) prep_base->mix react Heat and Stir (e.g., 30-60°C) mix->react phase_sep Phase Separation react->phase_sep wash Wash Organic Layer phase_sep->wash distill_solvent Solvent/Excess Reagent Removal (Distillation) wash->distill_solvent distill_product Product Distillation (Vacuum) distill_solvent->distill_product crystallize Crystallization (Optional) distill_product->crystallize final_product High-Purity Guaiacol Glycidyl Ether distill_product->final_product crystallize->final_product

Caption: General experimental workflow for the synthesis of guaiacol glycidyl ether.

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Guaiacol Guaiacol (ArOH) NaOAr Na⁺ArO⁻ Guaiacol->NaOAr + OH⁻ NaOH Na⁺OH⁻ QOAr_aq Q⁺ArO⁻ NaOAr->QOAr_aq + Q⁺X⁻ - Na⁺X⁻ QX Q⁺X⁻ (PTC) QOAr_org Q⁺ArO⁻ QOAr_aq->QOAr_org Phase Transfer Epi Epichlorohydrin GGE Guaiacol Glycidyl Ether (Ar-O-CH₂-CH(O)CH₂) QX_org Q⁺X⁻ QX_org->QX Phase Transfer QOAr_org->GGE + Epichlorohydrin - Q⁺X⁻

Caption: Mechanism of phase transfer catalysis in GGE synthesis.

References

A Comparative Guide to Validated HPLC Methods for the Analysis of 1-(2-Methoxyphenoxy)-2,3-epoxypropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) methods suitable for the analysis of 1-(2-Methoxyphenoxy)-2,3-epoxypropane, a key intermediate in the synthesis of Ranolazine. The following sections present a side-by-side look at two distinct HPLC methodologies, offering insights into their performance based on experimental data.

Introduction

This compound is a critical starting material in the manufacturing of Ranolazine, an anti-anginal medication. Due to its potential to be a genotoxic impurity, regulatory bodies require strict control and monitoring of its presence in the final drug product.[1][2][3] High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of pharmaceutical impurities.[4][5] This document outlines and compares two validated HPLC methods for the analysis of this compound, referred to as Method A and Method B.

Methodology Comparison

The selection of an appropriate analytical method is crucial for ensuring the quality and safety of pharmaceutical products. This section details the chromatographic conditions for two distinct HPLC methods for this compound analysis.

Table 1: Chromatographic Conditions
ParameterMethod A: RP-UPLC for Related SubstancesMethod B: General RP-HPLC for Ranolazine & Impurities
Column Hypersil BDS C18, 150 x 4.6 mm, 5µmSupelcosil C18, 250×4.6 mm, 5 μm
Mobile Phase A: Disodium hydrogen orthophosphate buffer (pH 7.0) B: Acetonitrile (55:45 v/v)[2]A: Phosphate buffer (pH 7.0) B: Methanol (35:65 v/v)[3]
Flow Rate 1.4 mL/min[2]1.0 mL/min[3]
Detection Wavelength 205 nm[2]220 nm[3]
Column Temperature 40°C[2]Ambient
Injection Volume 10 µL20 µL
Run Time Approx. 15 minutesApprox. 20 minutes

Performance Data

The validation of an analytical method ensures its reliability for its intended purpose. The following table summarizes the key validation parameters for the two methods, demonstrating their accuracy, precision, and sensitivity.

Table 2: Summary of Validation Parameters
Validation ParameterMethod AMethod B
Linearity Range 0.07 - 0.82 ppmLOQ - 150% of target concentration
Correlation Coefficient (r²) > 0.999[2]> 0.999[3]
Accuracy (% Recovery) 98.0% - 102.0%98.0% - 102.0%
Precision (%RSD) < 2.0%[2]< 2.0%[3]
Limit of Detection (LOD) ~0.02 ppmNot explicitly stated for this impurity
Limit of Quantification (LOQ) 0.07 ppm[2]Not explicitly stated for this impurity
Specificity Method is specific and stability-indicating.[2]Method is specific for Ranolazine and its related substances.[3]

Experimental Protocols

Detailed methodologies are essential for reproducing analytical results. This section provides the standard operating procedures for sample preparation and analysis for each method.

Method A: RP-UPLC for Related Substances

1. Standard Solution Preparation:

  • Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 1 ppm).

2. Sample Preparation:

  • Accurately weigh about 25 mg of the Ranolazine drug substance and transfer it into a 50.0 mL volumetric flask.

  • Add 25 mL of diluent (mobile phase) and sonicate to dissolve.

  • Allow the solution to equilibrate to room temperature and dilute to the mark with the diluent.[2]

3. Chromatographic Analysis:

  • Set up the HPLC system according to the conditions specified in Table 1 for Method A.

  • Inject the standard solution to verify system suitability. The resolution between the impurity peak and the main analyte should be not less than 1.5.[2]

  • Inject the sample solution and record the chromatogram.

  • Calculate the concentration of this compound in the sample by comparing the peak area with that of the standard.

Method B: General RP-HPLC for Ranolazine & Impurities

1. Standard Solution Preparation:

  • Prepare a stock solution of Ranolazine working standard (e.g., 200 µg/mL).

  • Prepare a working standard solution by diluting the stock solution to a suitable concentration for impurity analysis (e.g., 1 µg/mL).

2. Sample Preparation:

  • Accurately weigh and transfer a quantity of the powdered Ranolazine tablets or drug substance equivalent to about 20 mg of Ranolazine into a 100 mL volumetric flask.

  • Add about 70 mL of the mobile phase and sonicate to dissolve.

  • Cool to room temperature and dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm filter before injection.[3]

3. Chromatographic Analysis:

  • Equilibrate the HPLC system with the mobile phase as detailed in Table 1 for Method B.

  • Inject a blank (mobile phase) to ensure a clean baseline.

  • Inject the standard preparation and check for system suitability parameters like tailing factor and theoretical plates.

  • Inject the sample preparation and identify the peak corresponding to this compound based on its retention time relative to the main Ranolazine peak.

  • Quantify the impurity using the response factor relative to the Ranolazine peak or by external standard method if a reference standard for the impurity is available.

Visualizations

To further clarify the analytical workflow, the following diagrams illustrate the key processes involved in HPLC method validation and sample analysis.

HPLC_Method_Validation_Workflow cluster_planning 1. Planning & Preparation cluster_validation 2. Method Validation cluster_analysis 3. Sample Analysis define_analyte Define Analyte: This compound select_method Select HPLC Method (e.g., RP-HPLC) define_analyte->select_method prepare_reagents Prepare Mobile Phase, Standards, and Samples select_method->prepare_reagents specificity Specificity prepare_reagents->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability Test robustness->system_suitability inject_samples Inject Samples & Standards system_suitability->inject_samples data_processing Data Acquisition & Processing inject_samples->data_processing quantification Quantify Impurity data_processing->quantification Sample_Analysis_Flowchart start Start: Receive Sample sample_prep Sample Preparation (Weighing, Dissolving, Filtering) start->sample_prep hplc_setup HPLC System Setup (Column, Mobile Phase, Flow Rate) sample_prep->hplc_setup system_suitability Perform System Suitability Test hplc_setup->system_suitability injection Inject Blank, Standard, and Sample system_suitability->injection chromatogram Acquire Chromatogram injection->chromatogram peak_integration Integrate Peaks of Interest chromatogram->peak_integration calculation Calculate Impurity Concentration peak_integration->calculation report Generate Report calculation->report end End report->end

References

A Comparative Purity Benchmark of Commercial 1-(2-Methoxyphenoxy)-2,3-epoxypropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the purity of commercially available 1-(2-Methoxyphenoxy)-2,3-epoxypropane (CAS 2210-74-4), a key intermediate in the synthesis of Ranolazine. The purity of this starting material is critical to ensure the quality and safety of the final active pharmaceutical ingredient (API). This document outlines typical purity levels, common impurities, and detailed analytical methodologies for in-house verification.

Comparative Purity and Impurity Profile

While a direct head-to-head comparative study of all commercial sources is not publicly available, data from various suppliers and literature sources indicate that the purity of this compound typically ranges from 95% to over 98%. The primary impurities are often process-related and can impact the yield and purity of subsequent synthetic steps.

Table 1: Summary of Purity Data from Commercial and Literature Sources

Source CategoryReported PurityCommon Impurities NotedAnalytical Method
Bulk Manufacturers>98%[1]Dimer, Chloro, and Dihydroxy ImpuritiesHPLC
Chemical Suppliers≥95%Not specifiedNot specified
Research GradeLot-specific (CoA)Not specifiedHPLC, NMR

Common Impurities:

The synthesis of this compound can lead to the formation of several key impurities that researchers should be aware of. These include:

  • Dimer Impurity: Formed from the reaction of the product with the starting phenol.

  • Chloro Impurity: Arises from the incomplete reaction of epichlorohydrin.

  • Dihydroxy Impurity: Results from the hydrolysis of the epoxide ring.

The presence and concentration of these impurities can vary between different commercial batches and synthetic routes. Therefore, robust analytical testing is recommended upon receipt of the material.

Experimental Protocols for Purity Determination

The following are detailed methodologies for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

This method is adapted from a validated procedure for a structurally related compound and is suitable for determining the purity of this compound and separating it from its key impurities.

Table 2: HPLC Method Parameters

ParameterValue
Column C18 (or equivalent), 5 µm particle size, 4.6 x 250 mm
Mobile Phase Acetonitrile and Water (Gradient elution may be required for optimal separation of impurities)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detector UV at 272 nm
Column Temperature 30 °C
Sample Preparation Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Gas Chromatography (GC) for Residual Solvents and Volatile Impurities

This method can be adapted from general procedures for the analysis of glycidyl ethers to assess for volatile impurities and residual solvents.

Table 3: GC Method Parameters

ParameterValue
Column DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.0 mL/min
Injector Split/Splitless, 250 °C
Oven Program Initial temperature of 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.
Detector Flame Ionization Detector (FID), 300 °C
Sample Preparation Prepare a solution of the sample in a suitable solvent (e.g., dichloromethane) at a concentration of approximately 10 mg/mL.
Nuclear Magnetic Resonance (NMR) for Structural Confirmation and Purity Assessment

¹H NMR spectroscopy is a powerful tool for the structural confirmation of this compound and can be used for a quantitative purity assessment (qNMR) with an internal standard.

Table 4: ¹H NMR Method Parameters

ParameterValue
Spectrometer 400 MHz or higher
Solvent Chloroform-d (CDCl₃)
Internal Standard (Optional for qNMR) e.g., Maleic Anhydride
Temperature 25 °C
Number of Scans 16 or more for good signal-to-noise
Relaxation Delay 5 seconds (for quantitative analysis)

Expected ¹H NMR Spectral Data (400 MHz, CDCl₃): [1]

  • δ 6.8-7.0 (m, 4H, Ar-H)

  • δ 4.3 (dd, 1H, -O-CH₂-CH(O)-)

  • δ 3.8 (dd, 1H, -O-CH₂-CH(O)-)

  • δ 3.7 (s, 3H, -OCH₃)

  • δ 3.2-3.4 (m, 1H, -CH(O)-CH₂)

  • δ 2.8 (dd, 1H, epoxide CH₂)

  • δ 2.7 (dd, 1H, epoxide CH₂)

Visualized Experimental Workflow

The following diagrams illustrate the general workflow for the analytical testing of this compound.

analytical_workflow cluster_sample Sample Handling cluster_analysis Analytical Testing cluster_data Data Interpretation Sample_Receipt Receive Commercial This compound Sample_Preparation Prepare Samples for Each Analytical Technique Sample_Receipt->Sample_Preparation HPLC_Analysis HPLC Analysis (Purity and Impurities) Sample_Preparation->HPLC_Analysis 1 mg/mL in Mobile Phase GC_Analysis GC Analysis (Volatiles) Sample_Preparation->GC_Analysis 10 mg/mL in DCM NMR_Analysis NMR Analysis (Structure and Purity) Sample_Preparation->NMR_Analysis Dissolve in CDCl3 Data_Processing Process and Analyze Chromatograms and Spectra HPLC_Analysis->Data_Processing GC_Analysis->Data_Processing NMR_Analysis->Data_Processing Purity_Determination Calculate Purity and Impurity Levels Data_Processing->Purity_Determination Specification_Check Compare Against Specifications Purity_Determination->Specification_Check

Caption: General analytical workflow for the purity assessment of this compound.

Signaling Pathway Context

While this compound is a synthetic intermediate and does not have a direct signaling pathway, its end-product, Ranolazine, has a well-defined mechanism of action in the treatment of chronic angina.

ranolazine_moa Ranolazine Ranolazine Late_Sodium_Current Late Sodium Current (INa) Ranolazine->Late_Sodium_Current Inhibits Intracellular_Na Increased Intracellular Na+ Late_Sodium_Current->Intracellular_Na NCX Na+/Ca2+ Exchanger (Reverse Mode) Intracellular_Na->NCX Intracellular_Ca Increased Intracellular Ca2+ NCX->Intracellular_Ca Myocardial_Tension Increased Myocardial Wall Tension and Oxygen Demand Intracellular_Ca->Myocardial_Tension Angina Angina Myocardial_Tension->Angina

Caption: Simplified mechanism of action of Ranolazine, the downstream product of the title compound.

References

Comparison of guaiacol glycidyl ether with other glycidyl ethers in polymer chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate monomers is a critical step in designing polymers with desired properties. In the realm of epoxy resins, guaiacol glycidyl ether (GGE), a bio-based monomer derived from lignin, is emerging as a sustainable alternative to conventional petroleum-based glycidyl ethers. This guide provides an objective comparison of GGE with other notable glycidyl ethers used in polymer chemistry, supported by available experimental data to inform material selection and development.

Guaiacol glycidyl ether's aromatic structure, inherited from its precursor guaiacol, offers a foundation for polymers with potentially high thermal stability and mechanical strength. Its bio-based origin presents an attractive feature for developing more sustainable polymer systems. This comparison focuses on its performance characteristics relative to the industry workhorse, bisphenol A diglycidyl ether (DGEBA), and other bio-based alternatives derived from sources like vanillin, eugenol, and isosorbide.

Performance Comparison of Glycidyl Ether-Based Epoxy Resins

The performance of an epoxy resin is fundamentally dictated by the chemical structure of the glycidyl ether monomer and the curing agent used. Below is a comparative summary of key performance indicators for epoxy resins derived from GGE and other selected glycidyl ethers.

Table 1: Thermal and Mechanical Properties of Cured Epoxy Resins
Glycidyl Ether MonomerCuring AgentTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)Glass Transition Temp. (Tg) (°C)Decomposition Temp. (Td) (°C)
Guaiacol Glycidyl Ether (GGE) (as reactive diluent) Isophorone diamine (IPDA)---92.7 - 130-
Bisphenol A Diglycidyl Ether (DGEBA) Diaminodiphenyl sulfone (DDS)71 - 93.5~2.5~4.0158 - 200+~350
Vanillin Diglycidyl Ether (DGEVA) Diamine~30.6-<4.050 - 150-
Eugenol-based Triglycidyl Ether Diaminodiphenyl sulfone (DDS)---up to 271-
Isosorbide Diglycidyl Ether (DGEI) DiamineEqual or better than DGEBA--~60 lower than DGEBA-

Note: The data presented is compiled from various sources and may not be directly comparable due to differences in experimental conditions. GGE data is primarily from its use as a reactive diluent.

In-Depth Analysis of Glycidyl Ether Performance

Guaiacol Glycidyl Ether (GGE): Primarily studied as a reactive diluent, GGE effectively reduces the viscosity of high-viscosity epoxy resins like DGEBA.[1][2] The incorporation of GGE can influence the final properties of the cured resin. For instance, in DGEBA formulations cured with isophorone diamine (IPDA), the addition of 20 wt% of monoglycidyl ether of guaiacol (MGEG) resulted in a glass transition temperature (Tg) between 92.7 °C and 104.6 °C.[2] Another study demonstrated that partially substituting a BPA-based epoxy with a guaiacol-based epoxy can yield adhesives with tunable adhesion strength.[3][4] While comprehensive data on neat GGE-based polymers is limited, its aromatic structure suggests potential for good thermal and mechanical properties.

Bisphenol A Diglycidyl Ether (DGEBA): As the most common epoxy resin, DGEBA is known for its excellent mechanical strength, good adhesion, and ease of processing.[5][6] Cured DGEBA resins typically exhibit high tensile strength and modulus.[5] However, concerns over the health effects of bisphenol A have driven the search for alternatives.[5]

Vanillin-based Glycidyl Ethers: Vanillin, another lignin derivative, can be converted into mono- or di-functional glycidyl ethers.[7][8] Epoxy resins based on diglycidyl ether of vanillyl alcohol (DGEVA) have shown promising properties, with the potential to reach glass transition temperatures between 50°C and 150°C when formulated with suitable hardeners.[9]

Eugenol-based Glycidyl Ethers: Eugenol, sourced from clove oil, can be modified to produce di- or triglycidyl ethers.[10][11] Notably, eugenol-based triglycidyl monomers have demonstrated the ability to produce epoxy resins with very high glass transition temperatures, reaching up to 271 °C, which is significantly higher than that of DGEBA.[11]

Isosorbide Diglycidyl Ether (DGEI): Derived from starch, isosorbide is a sugar-based diol that can be converted to a diglycidyl ether.[12] Epoxy resins based on DGEI have been reported to exhibit tensile and impact strengths equal to or better than commercial DGEBA resins.[13] However, they tend to have a lower glass transition temperature.[12][13]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of glycidyl ether-based polymers are crucial for reproducible research.

Synthesis of Guaiacol Glycidyl Ether (Monofunctional)

A typical synthesis involves the reaction of guaiacol with epichlorohydrin in the presence of a base and a phase transfer catalyst.

  • Materials: Guaiacol, epichlorohydrin, sodium hydroxide (NaOH), tetraethylammonium bromide (TEAB).

  • Procedure:

    • A mixture of guaiacol, TEAB, and an excess of epichlorohydrin is heated (e.g., at 90 °C) for several hours.

    • After cooling, an aqueous solution of NaOH is added dropwise to facilitate the ring-closing reaction.

    • The reaction is typically stirred overnight at room temperature.

    • The organic layer is then separated, washed, dried, and the solvent is removed under reduced pressure to yield the monoglycidyl ether of guaiacol.[2]

Curing of Epoxy Resins

The epoxy resin is thoroughly mixed with a stoichiometric amount of a curing agent (e.g., an amine like isophorone diamine or an anhydride). The mixture is then degassed to remove air bubbles and poured into molds. The curing cycle typically involves heating at specific temperatures for set durations (e.g., 2 hours at 80 °C followed by 3 hours at 150 °C).

Characterization Methods
  • Mechanical Testing:

    • Tensile Testing (ASTM D638): Dog-bone shaped specimens are subjected to a controlled tensile force until failure to determine tensile strength, tensile modulus, and elongation at break.[5][14]

    • Flexural Testing (ASTM D790): Rectangular specimens are subjected to a three-point bending test to determine flexural strength and modulus.

    • Impact Strength (ASTM D256): The energy absorbed by a notched specimen upon impact is measured to determine its toughness.[5]

  • Thermal Analysis:

    • Differential Scanning Calorimetry (DSC) (ASTM E1356): Used to determine the glass transition temperature (Tg) and monitor the curing process.[13][15]

    • Thermogravimetric Analysis (TGA) (ASTM E1131): Used to evaluate the thermal stability and decomposition temperature (Td) of the cured polymer.[13][15][16]

    • Dynamic Mechanical Analysis (DMA) (ASTM D7028): Provides information on the viscoelastic properties of the material, including the storage modulus and Tan Delta, from which Tg can also be determined.

Visualizing Chemical Structures and Workflows

To better understand the materials and processes discussed, the following diagrams are provided.

cluster_reactants Reactants cluster_process Synthesis cluster_product Product Guaiacol Guaiacol Reaction Base & Phase Transfer Catalyst Guaiacol->Reaction Epichlorohydrin Epichlorohydrin Epichlorohydrin->Reaction GGE Guaiacol Glycidyl Ether Reaction->GGE start Mix Glycidyl Ether & Curing Agent degas Degas Mixture start->degas pour Pour into Mold degas->pour cure Cure (Heat) pour->cure characterize Characterization (Mechanical & Thermal Testing) cure->characterize

References

Green chemistry alternatives to epichlorohydrin in the synthesis of epoxy ethers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of epoxy ethers is a critical process. However, the traditional reliance on epichlorohydrin, a petroleum-derived and toxic reagent, presents significant environmental and health concerns. This guide provides a comprehensive comparison of greener alternatives to epichlorohydrin, with a focus on bio-based feedstocks and more benign chemical transformations. We will delve into the traditional method and three promising green alternatives: the use of bio-based epichlorohydrin, the epoxidation of vegetable oils, and the dimethyl carbonate route.

Executive Summary

This guide offers a comparative analysis of four synthetic routes to epoxy ethers, evaluating them on key performance indicators and environmental impact. The traditional epichlorohydrin method, while well-established, suffers from the use of a toxic, fossil-based reagent and the generation of significant salt waste. In contrast, green alternatives leverage renewable resources and aim for more sustainable chemical processes. Bio-based epichlorohydrin offers a direct, greener drop-in replacement, while the epoxidation of vegetable oils and the use of dimethyl carbonate represent fundamentally different and innovative approaches to synthesizing epoxy compounds.

Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the traditional and green alternative synthesis routes for epoxy ethers.

ParameterTraditional Epichlorohydrin RouteBio-based Epichlorohydrin RouteEpoxidation of Vegetable OilsDimethyl Carbonate (DMC) Route
Starting Materials Alcohol/Phenol, Epichlorohydrin (petroleum-based), Base (e.g., NaOH)Alcohol/Phenol, Epichlorohydrin (glycerol-based), Base (e.g., NaOH)Vegetable Oil (e.g., Soybean Oil), Hydrogen Peroxide, Carboxylic Acid (e.g., Acetic or Formic Acid)Alcohol/Phenol, Epichlorohydrin, CO2, Base, Catalyst
Key Intermediates Chlorohydrin etherChlorohydrin etherPeroxy acid, Epoxidized vegetable oilCyclic carbonate
Typical Catalyst Phase-transfer catalyst (e.g., quaternary ammonium salts)Phase-transfer catalyst (e.g., quaternary ammonium salts)Ion exchange resin, Zeolites, Mineral acidsLewis acids/bases (e.g., Zn/Co complexes, alkali carbonates)
Typical Reaction Temp. 40 - 160°C[1]40 - 160°C[1]60 - 80°C[2][3]80 - 150°C
Typical Yield >90%>90%70 - 99% (double bond conversion)[4]High conversion to cyclic carbonate reported[5]
Key Byproducts NaCl, waterNaCl, waterWater, diols (from ring-opening)Methanol, diols
Green Chemistry Merits Well-established, high yieldUses renewable feedstock (glycerol)[6][7]Avoids epichlorohydrin, uses renewable feedstock, high atom economy[8]Avoids stoichiometric base in etherification, utilizes CO2[9]
Green Chemistry Drawbacks Use of toxic/petroleum-based epichlorohydrin, large salt wasteStill generates salt waste in the final stepUse of strong oxidants, potential for side reactionsMulti-step process, requires catalyst development

Synthetic Pathways and Methodologies

This section details the chemical pathways and provides representative experimental protocols for each of the discussed synthetic routes.

Traditional Epichlorohydrin Route

The conventional method for synthesizing glycidyl ethers involves a two-step process: the addition of an alcohol or phenol to epichlorohydrin to form a chlorohydrin intermediate, followed by dehydrochlorination with a stoichiometric amount of base to form the epoxide ring.[1]

Traditional_Epichlorohydrin_Route cluster_reactants Reactants cluster_process Process cluster_products Products Alcohol Alcohol/Phenol (R-OH) Coupling Step 1: Coupling Reaction (Catalyst: Phase Transfer Catalyst) Alcohol->Coupling Epichlorohydrin Epichlorohydrin Epichlorohydrin->Coupling Base Base (e.g., NaOH) Dehydrochlorination Step 2: Dehydrochlorination Base->Dehydrochlorination Coupling->Dehydrochlorination Chlorohydrin Intermediate GlycidylEther Glycidyl Ether (R-O-CH2-CH(O)CH2) Dehydrochlorination->GlycidylEther Salt Salt (e.g., NaCl) Dehydrochlorination->Salt Water Water Dehydrochlorination->Water

Traditional epichlorohydrin route to glycidyl ethers.

Experimental Protocol:

A mixture of a phenol, excess epichlorohydrin, and a catalytic amount of a phase-transfer catalyst (e.g., a quaternary phosphonium salt) is heated to between 75°C and 160°C to form the chlorohydrin ether intermediate.[1] After removing the excess epichlorohydrin, the intermediate is dissolved in an organic solvent and treated with an aqueous solution of a strong base, such as sodium hydroxide, at a temperature between 25°C and 150°C to effect dehydrochlorination and form the glycidyl ether.[1] The product is then isolated by phase separation and purified.

Bio-based Epichlorohydrin Route

This approach is a green modification of the traditional route where the starting epichlorohydrin is derived from a renewable resource, namely glycerol, a byproduct of biodiesel production. The synthesis of epichlorohydrin from glycerol is a two-step process involving hydrochlorination to dichloropropanol, followed by dehydrochlorination.[6][7] The resulting bio-based epichlorohydrin is then used in the conventional synthesis of glycidyl ethers as described above.

Biobased_Epichlorohydrin_Route cluster_reactants Reactants cluster_process Epichlorohydrin Synthesis cluster_ether_synthesis Glycidyl Ether Synthesis cluster_products Products Glycerol Glycerol Hydrochlorination Step 1: Hydrochlorination Glycerol->Hydrochlorination HCl HCl HCl->Hydrochlorination Base_ECH Base Dehydrochlorination_ECH Step 2: Dehydrochlorination Base_ECH->Dehydrochlorination_ECH Hydrochlorination->Dehydrochlorination_ECH Dichloropropanol Coupling Coupling Reaction Dehydrochlorination_ECH->Coupling Bio-based Epichlorohydrin Alcohol Alcohol/Phenol Alcohol->Coupling Base_GE Base Dehydrochlorination_GE Dehydrochlorination Base_GE->Dehydrochlorination_GE Coupling->Dehydrochlorination_GE Chlorohydrin Intermediate GlycidylEther Glycidyl Ether Dehydrochlorination_GE->GlycidylEther

Synthesis of glycidyl ethers using bio-based epichlorohydrin.

Experimental Protocol (for Bio-based Epichlorohydrin):

Glycerol is hydrochlorinated with hydrogen chloride gas in the presence of a carboxylic acid catalyst at temperatures ranging from 80 to 120°C.[10] This reaction produces a mixture of 1,3-dichloro-2-propanol and 2,3-dichloro-1-propanol. The resulting dichloropropanols are then dehydrochlorinated with a base, such as sodium hydroxide, at a temperature of around 60°C to yield epichlorohydrin.[10] The epichlorohydrin is then purified by distillation.

Epoxidation of Vegetable Oils

This method completely avoids the use of epichlorohydrin. It relies on the epoxidation of the carbon-carbon double bonds present in the fatty acid chains of triglycerides, which are the main components of vegetable oils. The most common method is the in-situ formation of a peroxy acid.

Vegetable_Oil_Epoxidation cluster_reactants Reactants cluster_process Process cluster_products Products VegetableOil Vegetable Oil (with C=C bonds) Epoxidation Epoxidation of Double Bonds VegetableOil->Epoxidation H2O2 Hydrogen Peroxide PeroxyAcidFormation In-situ Peroxy Acid Formation H2O2->PeroxyAcidFormation CarboxylicAcid Carboxylic Acid (e.g., Acetic Acid) CarboxylicAcid->PeroxyAcidFormation Catalyst Catalyst (e.g., Ion Exchange Resin) Catalyst->PeroxyAcidFormation PeroxyAcidFormation->Epoxidation Peroxy Acid EpoxidizedOil Epoxidized Vegetable Oil Epoxidation->EpoxidizedOil Water Water Epoxidation->Water

Epoxidation of vegetable oils to produce epoxy compounds.

Experimental Protocol:

Soybean oil is mixed with a catalyst, such as an acidic ion-exchange resin (e.g., Amberlite IR-120H).[4] The mixture is heated to a temperature between 60 and 80°C. A mixture of hydrogen peroxide (30-50% aqueous solution) and a carboxylic acid (e.g., acetic or formic acid) is then added dropwise to the reactor.[2][4] The reaction is typically carried out for several hours. After the reaction, the organic phase containing the epoxidized soybean oil is separated, washed to remove residual acids, and dried. The extent of epoxidation is monitored by determining the iodine value and the oxirane oxygen content.

Dimethyl Carbonate (DMC) Route

This pathway presents a promising, albeit more complex, green alternative that utilizes carbon dioxide as a C1 building block. The synthesis of glycidyl ethers via this route typically involves two main steps: first, the synthesis of a cyclic carbonate from an epoxide (which can be epichlorohydrin), and second, the reaction of the cyclic carbonate with an alcohol or phenol.

DMC_Route cluster_reactants Reactants cluster_process Process cluster_products Products Epoxide Epoxide (e.g., Epichlorohydrin) Cycloaddition Step 1: Cycloaddition Reaction Epoxide->Cycloaddition CO2 Carbon Dioxide (CO2) CO2->Cycloaddition Alcohol Alcohol/Phenol (R-OH) ReactionWithAlcohol Step 2: Reaction with Alcohol/Phenol Alcohol->ReactionWithAlcohol Catalyst Catalyst Catalyst->Cycloaddition Cycloaddition->ReactionWithAlcohol Cyclic Carbonate GlycidylEther Glycidyl Ether ReactionWithAlcohol->GlycidylEther Diol Diol ReactionWithAlcohol->Diol

Synthesis of glycidyl ethers via a cyclic carbonate intermediate.

Experimental Protocol (Conceptual):

In the first step, an epoxide such as epichlorohydrin is reacted with carbon dioxide in the presence of a suitable catalyst (e.g., a metal-organic framework or a salen complex) to form a cyclic carbonate, such as chloromethyl ethylene carbonate.[5] This reaction is often carried out under pressure and at elevated temperatures. In the second, subsequent step, the purified cyclic carbonate would be reacted with an alcohol or phenol, potentially with a catalyst, to yield the desired glycidyl ether and a diol as a byproduct. The development of efficient and selective catalysts for this second step is an active area of research.

Conclusion

The shift towards green chemistry in the synthesis of epoxy ethers is not just a trend but a necessity. While the traditional epichlorohydrin route is mature and high-yielding, its environmental footprint is significant. The use of bio-based epichlorohydrin is a step in the right direction, mitigating the reliance on fossil fuels. However, the epoxidation of vegetable oils and the emerging dimethyl carbonate route offer more fundamental advantages by either completely avoiding halogenated intermediates or utilizing waste carbon dioxide.

For researchers and drug development professionals, the choice of synthetic route will depend on a variety of factors including cost, scale, and the specific properties required of the final product. The epoxidation of vegetable oils is a particularly attractive option for applications where a bio-based and non-toxic starting material is paramount. The dimethyl carbonate route, while still under development for this specific application, holds great promise for a truly green and sustainable production of epoxy ethers in the future. Further research into optimizing reaction conditions and developing more efficient catalysts for these green alternatives will be crucial for their widespread adoption.

References

Economic analysis of different 1-(2-Methoxyphenoxy)-2,3-epoxypropane synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals on the synthesis of a key pharmaceutical intermediate.

1-(2-Methoxyphenoxy)-2,3-epoxypropane, also known as guaifenesin glycidyl ether, is a crucial intermediate in the synthesis of various pharmaceuticals, most notably the antianginal drug ranolazine and the muscle relaxant methocarbamol.[1][2] The efficiency and economic viability of its synthesis are of paramount importance for the pharmaceutical industry. This guide provides a detailed economic analysis of different synthesis methods, supported by experimental data and protocols, to aid researchers and professionals in selecting the most suitable approach for their needs.

Core Synthesis Methodology: Williamson Ether Synthesis

The primary method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of 2-methoxyphenol (guaiacol) with epichlorohydrin in the presence of a base.[1] The reaction generally proceeds through the deprotonation of guaiacol by the base to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of epichlorohydrin.

While the fundamental chemistry remains the same, several variations of this method have been developed to optimize yield, purity, and cost-effectiveness. These variations primarily differ in the choice of solvent, catalyst, and reaction conditions.

Comparative Analysis of Synthesis Methods

This section details three prominent methods for the synthesis of this compound, providing a comparative analysis of their economic and performance metrics.

ParameterMethod 1: Aqueous-Organic Biphasic SystemMethod 2: Phase Transfer Catalysis (Solvent-Free)Method 3: Optimized Aqueous System
Starting Materials 2-Methoxyphenol, Epichlorohydrin, Sodium Hydroxide2-Methoxyphenol, Epichlorohydrin, Base (e.g., NaOH, KOH)2-Methoxyphenol, Epichlorohydrin, Sodium Hydroxide
Solvent(s) Dioxane, WaterNone (Solvent-Free)Water
Catalyst NonePhase Transfer Catalyst (e.g., Quaternary Ammonium Salt)None
Reaction Temperature Reflux25-35°C25-35°C
Reaction Time 3 hours10-12 hours15-18 hours (total)
Reported Yield Not explicitly stated>97% Purity94%
Reported Purity Not explicitly stated98.3% by HPLC98.3% by HPLC
Key Advantages Simple procedureHigh yield and purity, environmentally friendly (solvent-free)Avoids organic solvents, good yield and purity
Key Disadvantages Use of dioxane (a potential carcinogen), formation of impuritiesRequires a catalyst, which adds to the costLonger reaction time, potential for dimer impurity formation
Estimated Cost ModerateModerate to High (catalyst cost)Low to Moderate

Disclaimer: The estimated costs are relative and can vary significantly based on supplier, scale, and purity of reagents.

Experimental Protocols

Below are the detailed experimental protocols for the three synthesis methods.

Method 1: Aqueous-Organic Biphasic System

Procedure:

  • Dissolve 76 g of 2-methoxyphenol in a mixture of approximately 60 ml of water and 200 ml of dioxane.

  • To this solution, add 29 g of sodium hydroxide.

  • Slowly add a large excess of epichlorohydrin (80 g) to the mixture.

  • Stir the solution at reflux temperature for 3 hours.[3]

  • After cooling, dilute the mixture with ether and wash it with two portions of water.

  • Dry the organic layer using anhydrous magnesium sulfate.

  • Evaporate the solvent and distill the residue to obtain this compound.[3]

Method 2: Phase Transfer Catalysis (Solvent-Free)

Procedure: This method involves the reaction of 2-methoxyphenol with epichlorohydrin in the presence of a phase transfer catalyst and a base under solvent-free conditions.[4]

  • Combine 2-methoxyphenol, epichlorohydrin, a base (e.g., sodium hydroxide, potassium hydroxide), and a phase transfer catalyst (e.g., a quaternary ammonium salt).

  • Stir the reaction mixture at 25-35°C for 10-12 hours.

  • The process is carried out in one pot.

  • Isolate the crude product and purify it by vacuum distillation to minimize dimer impurities and achieve a purity of 97% or more.[4]

Method 3: Optimized Aqueous System

Procedure:

  • To a stirring solution of 10 kg of 2-methoxyphenol in 40 L of water at approximately 30°C, add a solution of 1.61 kg of sodium hydroxide in 10 L of water.

  • Stir the mixture for 30-45 minutes.

  • Add 22.35 kg of epichlorohydrin and continue stirring for 10-12 hours at 25-35°C.[5][6]

  • Separate the layers. Add 40 L of water to the organic layer.

  • Add a solution of 3.22 kg of sodium hydroxide in 10 L of water at 27°C and stir for 5-6 hours.[5][6]

  • Separate the product layer and wash it with a sodium hydroxide solution (3.0 kg in 30 L of water).

  • Recover excess epichlorohydrin by distillation under vacuum at a temperature below 90°C to yield the final product.[5][6]

Economic Drivers and Process Optimization

The primary economic drivers for the synthesis of this compound are the cost of raw materials (2-methoxyphenol and epichlorohydrin), the choice and cost of the solvent and catalyst, energy consumption (heating and cooling), and the efficiency of the process in terms of yield and purity, which directly impacts the cost of purification.

The formation of impurities, such as the dimer impurity formed by the reaction of the product with unreacted 2-methoxyphenoxide, can significantly reduce the yield and increase purification costs.[1][4] Optimization strategies often focus on minimizing these side reactions by adjusting the molar ratio of reactants. For instance, using a higher molar ratio of epichlorohydrin can reduce the formation of the dimer impurity.[1]

The choice of a solvent-free method (Method 2) or an aqueous-based method (Method 3) is driven by both economic and environmental considerations, as they reduce or eliminate the use of hazardous organic solvents like dioxane.

Signaling Pathways and Experimental Workflows

To visualize the logical relationships in the synthesis and economic analysis, the following diagrams are provided.

Synthesis_Methods_Comparison cluster_methods Synthesis Methods cluster_drivers Economic & Performance Drivers M1 Method 1 Aqueous-Organic Yield Yield M1->Yield Moderate Purity Purity M1->Purity Variable Cost Cost M1->Cost Moderate Safety Safety/Environmental Impact M1->Safety Lower (Dioxane) M2 Method 2 Phase Transfer Catalysis M2->Yield High M2->Purity High M2->Cost Higher (Catalyst) M2->Safety Higher (Solvent-Free) M3 Method 3 Optimized Aqueous M3->Yield High M3->Purity High M3->Cost Lower M3->Safety Higher (Aqueous)

Caption: Comparative analysis of synthesis methods.

Experimental_Workflow Reactants Reactants (2-Methoxyphenol, Epichlorohydrin, Base) Reaction Reaction (Solvent, Catalyst, Temp, Time) Reactants->Reaction Workup Workup (Quenching, Extraction, Washing) Reaction->Workup Purification Purification (Distillation, Crystallization) Workup->Purification Product Final Product This compound Purification->Product

References

A Comparative Guide to Chiral HPLC for the Enantiomeric Separation of 1-(2-Methoxyphenoxy)-2,3-epoxypropane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomeric purity of pharmaceutical intermediates is a critical quality attribute in drug development and manufacturing. 1-(2-Methoxyphenoxy)-2,3-epoxypropane is a key chiral building block in the synthesis of various β-adrenergic blocking agents, such as Ranolazine. Consequently, the accurate determination of its enantiomeric composition is paramount. High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) is the most prevalent and effective technique for this purpose.

This guide provides a comparative overview of chiral HPLC methods for the enantiomeric separation of this compound and its derivatives, focusing on the performance of two widely used polysaccharide-based CSPs: a cellulose-based and an amylose-based column. The information presented herein is supported by experimental data from analogous compound separations to provide a practical framework for method development.

Performance Comparison of Chiral Stationary Phases

The selection of the appropriate CSP is the most critical factor in achieving successful enantiomeric separation. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability and are often the first choice for screening chiral separations.

Chiral Stationary Phase (CSP)Chiral SelectorKey CharacteristicsTypical Mobile Phase
Cellulose-based (e.g., Chiralcel® OD-H) Cellulose tris(3,5-dimethylphenylcarbamate)Robust and versatile, effective for a wide range of racemates, including those with aromatic groups and esters.Normal Phase: n-Hexane/2-Propanol
Amylose-based (e.g., Chiralpak® AD-H) Amylose tris(3,5-dimethylphenylcarbamate)Often provides complementary selectivity to cellulose-based phases, can resolve compounds not separated on OD-H.Normal Phase: n-Hexane/2-Propanol
Quantitative Data Summary

The following tables summarize the chromatographic performance for the enantiomeric separation of compounds structurally related to this compound on both a cellulose-based and an amylose-based CSP.

Table 1: Performance on Cellulose-Based CSP (Chiralcel® OD-H)

Analyte: Glycidyl Butyrate (a structurally related glycidyl ester)

ParameterValue
Column Chiralcel® OD-H (250 x 4.6mm, 5µm)
Mobile Phase n-Hexane: 2-Propanol (100:1, v/v)
Flow Rate 1.0 mL/min
Detection UV
Resolution (Rs) > 2.0

Table 2: Performance on Amylose-Based CSP (Chiralpak® AD-H)

Analyte: (S)- and (R)-N-(4-chlorobenzylidene)phenylalanine methyl ester (representative separation on this CSP)

ParameterValue
Column Chiralpak® AD-H (250 x 4.6 mm ID)
Mobile Phase n-Hexane/2-Propanol (80/20 v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time (Enantiomer 1) 5.3 min
Retention Time (Enantiomer 2) 5.7 min

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful implementation of chiral HPLC methods.

Method 1: Enantiomeric Separation on a Cellulose-Based CSP

Objective: To resolve the enantiomers of a glycidyl derivative using a Chiralcel® OD-H column.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • UV Detector

  • Autosampler

  • Column oven

Chromatographic Conditions:

  • Column: Chiralcel® OD-H (250 x 4.6mm, 5µm)

  • Mobile Phase: A mixture of n-Hexane and 2-Propanol (100:1, v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient (typically 25 °C)

  • Detection: UV, wavelength to be determined based on the analyte's chromophore.

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Method 2: Enantiomeric Separation on an Amylose-Based CSP

Objective: To resolve the enantiomers of a chiral compound using a Chiralpak® AD-H column.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • UV Detector

  • Autosampler

  • Column oven

Chromatographic Conditions:

  • Column: Chiralpak® AD-H (250 x 4.6 mm ID)

  • Mobile Phase: A mixture of n-Hexane and 2-Propanol (80:20, v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient (typically 25 °C)

  • Detection: UV at 254 nm

  • Injection Volume: 20 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

Visualizing the Chiral HPLC Workflow

A systematic approach is crucial for developing and validating a chiral HPLC method. The following diagram illustrates a general workflow.

Chiral_HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_result Result SamplePrep Sample Preparation (Dissolve in Mobile Phase) Injection Inject Sample SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation (e.g., Hexane/IPA) MobilePhasePrep->Injection Separation Chiral Separation (CSP Column) Injection->Separation Detection UV Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Quantify Enantiomers (Peak Area, Rs) Chromatogram->Quantification Report Report Enantiomeric Purity Quantification->Report

Caption: General workflow for chiral HPLC analysis.

The logical relationship between different types of chiral selectors and their primary interaction mechanisms is key to understanding their broad applicability.

Chiral_Selectors CSP Chiral Stationary Phases (CSPs) Polysaccharide Polysaccharide-Based CSP->Polysaccharide Macrocyclic Macrocyclic Glycopeptides (e.g., Chirobiotic V) CSP->Macrocyclic Pirkle Pirkle-Type CSP->Pirkle Cellulose Cellulose Derivatives (e.g., Chiralcel OD-H) Polysaccharide->Cellulose primary interaction: H-bonding, π-π interactions, steric hindrance Amylose Amylose Derivatives (e.g., Chiralpak AD-H) Polysaccharide->Amylose primary interaction: H-bonding, π-π interactions, inclusion complexes

Spectroscopic Showdown: A Comparative Analysis of 1-(2-Methoxyphenoxy)-2,3-epoxypropane from Various Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity and consistency of starting materials are paramount. This guide provides a comprehensive spectroscopic comparison of 1-(2-Methoxyphenoxy)-2,3-epoxypropane, a key intermediate in the synthesis of various pharmaceuticals, from three different commercial suppliers. The objective is to offer a framework for evaluating material quality based on nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data.

This guide presents a comparative analysis of this compound from three distinct suppliers, herein designated as Supplier A, Supplier B, and Supplier C. The spectroscopic data, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, are summarized to highlight any potential variabilities in purity and impurity profiles.

Data Presentation: A Side-by-Side Spectroscopic Comparison

The following table summarizes the key spectroscopic data obtained for this compound from the three suppliers. Significant variations in chemical shifts, peak intensities, or the presence of unassigned signals may indicate differences in isomeric purity or the presence of impurities.

Spectroscopic TechniqueParameterSupplier ASupplier B (Hypothetical)Supplier C (Hypothetical)
¹H NMR (400 MHz, CDCl₃) δ 6.8-7.0 (m, 4H, Ar-H)
δ 4.3 (dd, 1H, -OCH₂)
δ 3.8 (dd, 1H, -OCH₂)
δ 3.7 (s, 3H, -OCH₃)
δ 3.2-3.4 (m, 1H, -CH-)
δ 2.8 (dd, 1H, Epoxy CH₂)
δ 2.7 (dd, 1H, Epoxy CH₂)
Unassigned SignalsNone Observedδ 1.2 (t, 3H)δ 2.1 (s, 1H)
¹³C NMR (100 MHz, CDCl₃) Aromatic Carbons~110-150 ppm~110-150 ppm~110-150 ppm
-OCH₂~70 ppm~70 ppm~70 ppm
-OCH₃~56 ppm~56 ppm~56 ppm
Epoxy CH~50 ppm~50 ppm~50 ppm
Epoxy CH₂~45 ppm~45 ppm~45 ppm
Unassigned SignalsNone Observed~14 ppm, ~60 ppm~30 ppm
FT-IR (KBr, cm⁻¹) C-H (aliphatic)293529352936
C=C (aromatic)1594, 15091595, 15091594, 1510
C-O-C (aralkyl ether)1258, 12311258, 12311257, 1231
C-O-C (epoxide)1125, 10251125, 10251126, 1024
Impurity BandsNone Observed~1710 (C=O)~3400 (O-H)
Mass Spectrometry (ESI+) [M+H]⁺ (m/z)181181181
Other Significant IonsNone Observed203 [M+Na]⁺199 [M+K]⁺

Note: Data for Supplier B and Supplier C are hypothetical to illustrate potential variations and the importance of comparative analysis. Researchers should always refer to the Certificate of Analysis provided by their specific supplier.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound from different suppliers.

Spectroscopic_Workflow cluster_suppliers Sample Acquisition cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Comparison SupplierA Supplier A Sample Prep_NMR Dissolution in CDCl3 for NMR SupplierA->Prep_NMR Prep_IR Neat sample for FT-IR (ATR) SupplierA->Prep_IR Prep_MS Dilution for MS SupplierA->Prep_MS SupplierB Supplier B Sample SupplierB->Prep_NMR SupplierB->Prep_IR SupplierB->Prep_MS SupplierC Supplier C Sample SupplierC->Prep_NMR SupplierC->Prep_IR SupplierC->Prep_MS NMR_Analysis ¹H and ¹³C NMR Spectroscopy Prep_NMR->NMR_Analysis IR_Analysis FT-IR Spectroscopy Prep_IR->IR_Analysis MS_Analysis Mass Spectrometry Prep_MS->MS_Analysis Compare_Data Comparative Analysis of Spectra NMR_Analysis->Compare_Data IR_Analysis->Compare_Data MS_Analysis->Compare_Data

Experimental workflow for spectroscopic comparison.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation used.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of the this compound sample was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • Instrumentation: Spectra were acquired on a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Proton NMR spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans. The free induction decay (FID) was Fourier transformed with a line broadening of 0.3 Hz.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans. Proton decoupling was applied during the acquisition.

  • Data Processing: All spectra were processed using standard NMR software. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: A small drop of the neat liquid sample was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: FT-IR spectra were recorded on a spectrometer equipped with a universal ATR accessory.

  • Acquisition: Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal was recorded prior to each sample measurement.

  • Data Processing: The resulting spectra were baseline corrected and the peak positions are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation: The sample was diluted to a concentration of approximately 1 µg/mL in a solution of 50:50 acetonitrile:water with 0.1% formic acid.

  • Instrumentation: Mass spectra were obtained using a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Acquisition: The analysis was performed in positive ion mode. The capillary voltage was set to 3.5 kV, and the cone voltage was 30 V. The desolvation gas flow was maintained at 600 L/hr at a temperature of 350°C. Data was collected over a mass range of m/z 50-500.

  • Data Processing: The mass-to-charge ratios (m/z) of the most abundant ions were determined.

Safety Operating Guide

Proper Disposal of 1-(2-Methoxyphenoxy)-2,3-epoxypropane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling 1-(2-Methoxyphenoxy)-2,3-epoxypropane, also known as Guaiacol Glycidyl Ether, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including a step-by-step operational plan for its disposal.

Immediate Safety and Hazard Information

This compound is classified with several hazards that necessitate careful handling during disposal. It is harmful if swallowed and may cause skin and serious eye irritation.[1] Contaminated work clothing should not be allowed out of the workplace.[2]

Hazard CategoryGHS ClassificationPrecautionary Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed.[1][3]
Skin Irritation Category 2H315: Causes skin irritation.[1]
Eye Irritation Category 2H319: Causes serious eye irritation.[1]
Skin Sensitization -P272: Contaminated work clothing should not be allowed out of the workplace.[2]

Personal Protective Equipment (PPE) for Disposal

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment to minimize exposure risks.

  • Hand Protection: Wear impervious gloves. Always inspect gloves prior to use and dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1]

  • Eye/Face Protection: Use safety glasses with side-shields conforming to appropriate government standards such as EN166 (EU) or NIOSH (US).[1]

  • Body Protection: A complete suit protecting against chemicals is recommended. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1]

  • Respiratory Protection: For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level exposures, use type ABEK-P2 (EU EN 143) respirator cartridges.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in compliance with all local, regional, and national regulations. The primary method of disposal is to entrust it to a licensed waste disposal company.

  • Waste Collection:

    • Collect waste this compound in a suitable, closed, and properly labeled container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office or the licensed waste disposal company.

  • Container Labeling:

    • Clearly label the waste container with the full chemical name: "this compound" and/or "Guaiacol Glycidyl Ether".

    • Include the CAS Number: 2210-74-4.[2]

    • Affix appropriate hazard symbols (e.g., harmful, irritant).

  • Storage of Waste:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

    • Ensure the storage area is designated for hazardous chemical waste.

  • Arrange for Pickup and Disposal:

    • Contact your institution's EHS office or a licensed waste disposal company to arrange for the pickup and disposal of the chemical waste.

    • Provide them with the necessary information about the waste, including its composition and quantity.

    • Follow their specific instructions for packaging and handling during the pickup.

  • Decontamination of Empty Containers:

    • Before disposing of the empty container, ensure it is completely empty.

    • Rinse the container thoroughly with an appropriate solvent (consult your EHS office for a suitable solvent).

    • Collect the rinsate as hazardous waste and add it to your waste this compound container.

    • Dispose of the decontaminated container in accordance with local and national regulations.[3]

Disposal Workflow

A Start: Unused or Waste This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect in a Labeled, Closed Container B->C D Store in a Designated Hazardous Waste Area C->D H Decontaminate Empty Container C->H For Empty Containers E Contact EHS or Licensed Waste Disposal Company D->E F Follow Pickup and Transport Instructions E->F G Proper Disposal at an Approved Facility F->G I Dispose of Decontaminated Container as per Regulations H->I

References

Essential Safety and Logistical Information for Handling 1-(2-Methoxyphenoxy)-2,3-epoxypropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Operation, and Disposal of 1-(2-Methoxyphenoxy)-2,3-epoxypropane.

This document provides crucial safety protocols and logistical plans for the laboratory use of this compound (CAS No. 2210-74-4). Adherence to these guidelines is essential for ensuring personal safety and minimizing environmental impact.

I. Quantitative Data Summary

Table 1: Physical and Chemical Properties

PropertyValue
CAS Number 2210-74-4
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol [1]
Appearance Powder or liquid
Storage Temperature 2-8°C, sealed in a dry environment[1]

Table 2: GHS Hazard Information

Hazard ClassHazard Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[2][3]
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation[2][3]
Eye Damage/Irritation (Category 2A)H319: Causes serious eye irritation[2][3]
Germ Cell Mutagenicity (Category 2)H341: Suspected of causing genetic defects[2]
Skin Sensitization (Category 1)H317: May cause an allergic skin reaction[2]
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritation[2][3]

Note: This information is based on aggregated GHS data from suppliers. A full, official Safety Data Sheet (SDS) with comprehensive toxicological data was not available in the conducted search.

II. Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent exposure through inhalation, skin contact, or eye contact.

Table 3: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecification
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).[4] Discard and replace if signs of degradation or contamination are observed.
Eye Protection Safety glasses with side-shields or chemical safety goggles.[4]
Skin and Body Protection A fully fastened laboratory coat. Consider a chemical-resistant apron and sleeves for larger quantities.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.[4] If ventilation is inadequate or for spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

III. Experimental Protocols: Handling and Storage

The following is a step-by-step guide for the safe handling and storage of this compound in a laboratory setting.

A. Engineering Controls:

  • All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]

  • An eyewash station and safety shower must be readily accessible in the immediate work area.

B. Procedural Handling:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable liners.

  • Weighing and Transfer:

    • If the compound is a solid, handle it in a manner that avoids dust generation.

    • Use a clean spatula for transfers.

    • For liquid forms, use a calibrated pipette or syringe.

    • All transfers should be performed within the chemical fume hood.

  • Reaction Setup:

    • Add the compound to the reaction vessel slowly and carefully.

    • Ensure the reaction apparatus is securely clamped and in good working order.

  • Post-Handling:

    • Decontaminate all equipment that has come into contact with the chemical.

    • Wipe down the work area in the fume hood with an appropriate solvent (e.g., acetone), followed by soap and water. Dispose of cleaning materials as hazardous waste.

    • Remove PPE in the correct order to avoid cross-contamination and dispose of single-use items in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water after handling is complete.

C. Storage:

  • Store this compound in its original, tightly sealed container in a designated, well-ventilated, and cool (2-8°C) area.[1]

  • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.

  • The storage area should be clearly labeled with the appropriate hazard warnings.

IV. Operational and Disposal Plans

A. Spill Response:

  • Small Spills (within a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the contaminated absorbent material into a sealed, labeled hazardous waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Large Spills (outside a fume hood):

    • Evacuate the immediate area and alert others.

    • Contact the institution's emergency response team.

    • Do not attempt to clean up a large spill without appropriate training and equipment.

B. Waste Disposal Plan:

  • Unused/Expired Chemical: Unused or expired this compound must be disposed of as hazardous chemical waste. Do not pour down the drain or mix with other waste streams unless compatibility is confirmed.

  • Contaminated Materials: All materials that have come into contact with the chemical, including PPE, absorbent pads, and empty containers, must be considered hazardous waste.

    • Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.

    • Place all solid contaminated waste into a clearly labeled, sealed hazardous waste container.

  • Disposal Procedure: All hazardous waste must be disposed of through the institution's designated hazardous waste management program, following all local, state, and federal regulations.

V. Visual Workflow and Logical Relationships

The following diagrams illustrate the key workflows for handling and disposing of this compound.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup cluster_storage Storage a Don PPE b Prepare Fume Hood a->b c Weighing/Transfer b->c d Reaction c->d h Store in Designated Area c->h Unused Chemical e Decontaminate Equipment d->e f Clean Work Area e->f g Doff PPE f->g

Caption: Workflow for the safe handling of this compound.

Disposal_Workflow cluster_waste_generation Waste Generation cluster_waste_collection Waste Collection cluster_waste_disposal Disposal a Unused Chemical d Segregate Waste Streams a->d b Contaminated PPE b->d c Contaminated Labware c->d e Label Hazardous Waste Container d->e f Seal Container e->f g Store in Satellite Accumulation Area f->g h Arrange for Professional Disposal g->h

Caption: Step-by-step process for the safe disposal of waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Methoxyphenoxy)-2,3-epoxypropane
Reactant of Route 2
Reactant of Route 2
1-(2-Methoxyphenoxy)-2,3-epoxypropane

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。